molecular formula C9H10O2 B122861 2,6-Dimethylbenzoic acid CAS No. 632-46-2

2,6-Dimethylbenzoic acid

Cat. No.: B122861
CAS No.: 632-46-2
M. Wt: 150.17 g/mol
InChI Key: HCBHQDKBSKYGCK-UHFFFAOYSA-N
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Description

Crystal structure of 2,6-dimethylbenzoic acid was studied by three-dimensional X-ray methods.>This compound is a dimethylbenzoic acid in which the two methyl groups are located at positions 2 and 6. It derives from a benzoic acid. It is a conjugate acid of a 2,6-dimethylbenzoate.

Properties

IUPAC Name

2,6-dimethylbenzoic acid
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InChI

InChI=1S/C9H10O2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBHQDKBSKYGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10212551
Record name 2,6-Dimethylbenzoic acid
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

632-46-2
Record name 2,6-Dimethylbenzoic acid
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Record name Benzoic acid, 2,6-dimethyl-
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Record name 2,6-Dimethylbenzoic acid
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Record name 2,6-dimethylbenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylbenzoic Acid: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 632-46-2

Core Properties of 2,6-Dimethylbenzoic Acid

This compound, also known as 2,6-xylic acid, is a substituted aromatic carboxylic acid. Its structure, featuring two methyl groups ortho to the carboxyl group, results in significant steric hindrance that influences its chemical reactivity and physical properties. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 632-46-2[2][3]
Molecular Formula C₉H₁₀O₂[2][3]
Molecular Weight 150.17 g/mol [3]
Melting Point 114-117 °C
Boiling Point Not available
Appearance White to pale cream crystalline powder
Solubility Soluble in hot water, ethanol, ether.[1]
pKa Data available in IUPAC Digitized pKa Dataset[3]
Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR (90 MHz, CDCl₃): Spectral data is available and can be used for structural confirmation.[4]

  • IR Spectrum: The infrared spectrum shows characteristic peaks for the carboxylic acid functional group and the aromatic ring.[2][5] The NIST WebBook provides a reference spectrum.[2]

  • Mass Spectrometry: The mass spectrum of this compound exhibits a fragmentation pattern that can be used for its identification. The molecular ion peak is typically observed, along with fragments corresponding to the loss of water and the carboxyl group.[6]

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed experimental protocols for its synthesis and subsequent purification.

Synthesis of this compound from 2,6-Dimethylaniline

This protocol outlines a common synthetic route from a commercially available starting material.

Experimental Protocol:

  • Diazotization of 2,6-Dimethylaniline:

    • In a flask equipped with a stirrer, dissolve 2,6-dimethylaniline in a suitable acidic solution (e.g., aqueous HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction (Cyanation):

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous potassium cyanide (KCN).

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

    • The resulting 2,6-dimethylbenzonitrile can be extracted with an organic solvent.

  • Hydrolysis of 2,6-Dimethylbenzonitrile:

    • Reflux the extracted 2,6-dimethylbenzonitrile with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) to hydrolyze the nitrile group to a carboxylic acid.

    • After the reaction is complete, cool the mixture and acidify (if a basic hydrolysis was performed) to precipitate the this compound.

    • Collect the crude product by filtration.

G cluster_synthesis Synthesis Workflow A 2,6-Dimethylaniline B Diazonium Salt A->B  NaNO2, HCl, 0-5°C C 2,6-Dimethylbenzonitrile B->C  CuCN, KCN D This compound (Crude) C->D  H2SO4 or NaOH, Reflux

A simplified workflow for the synthesis of this compound.
Purification by Recrystallization

Recrystallization is an effective method for purifying the crude this compound.

Experimental Protocol:

  • Solvent Selection: Hot water is a suitable solvent for the recrystallization of this compound.

  • Dissolution: Dissolve the crude this compound in a minimum amount of boiling water. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot Filtration: If charcoal was added, perform a hot gravity filtration to remove it and any other insoluble impurities.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Drying: Wash the crystals with a small amount of cold water and then dry them in a desiccator or a low-temperature oven.

G cluster_purification Purification Workflow Crude Crude this compound Dissolved Dissolved in Hot Water Crude->Dissolved  Add minimum boiling water Filtered Hot Filtration (optional) Dissolved->Filtered  Add activated charcoal, filter hot Crystals Crystallization (Cooling) Dissolved->Crystals Filtered->Crystals Pure Pure this compound Crystals->Pure  Vacuum filtration, wash, dry

A general workflow for the purification of this compound by recrystallization.

Analytical Methods

Accurate analysis of this compound is essential for quality control and research purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of this compound. Derivatization is often employed to increase the volatility of the analyte.

Experimental Protocol:

  • Sample Preparation:

    • Extract the this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate).

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).

    • Heat the mixture to facilitate the formation of the trimethylsilyl (TMS) ester.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to achieve separation.

    • The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation pattern is used for identification and quantification.

Biological Relevance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have shown interesting biological activities, making this scaffold relevant for drug discovery.

Inhibition of the NF-κB Signaling Pathway

Derivatives of benzoic acid have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8][9][10][11] This pathway is a key regulator of inflammation and is implicated in various diseases, including cancer and autoimmune disorders. Inhibition of NF-κB can lead to a reduction in the expression of pro-inflammatory cytokines and other mediators of inflammation. The mechanism of inhibition by some benzoic acid derivatives involves preventing the degradation of IκBα, which retains NF-κB in the cytoplasm.

Induction of Apoptosis via the Mitochondrial Pathway

A derivative of this compound, (2,6-dimethylphenyl)arsonic acid, has been shown to induce apoptosis in leukemia and lymphoma cells through the mitochondrial pathway.[12][13] This intrinsic pathway of apoptosis is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, followed by the activation of caspases and eventual cell death. This finding suggests that the 2,6-dimethylphenyl moiety could be a valuable pharmacophore for the development of novel anticancer agents that target apoptosis.

G cluster_pathway Potential Signaling Pathway Involvement Derivative 2,6-Dimethylbenzoic Acid Derivative Mito Mitochondrial Stress Derivative->Mito CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

A potential mechanism of action for a 2,6-dimethylphenyl derivative in inducing apoptosis.

Conclusion

This compound is a synthetically important molecule with a well-defined set of properties. Its derivatives are emerging as compounds of interest in drug discovery, with demonstrated activity in modulating key signaling pathways such as NF-κB and the intrinsic apoptosis pathway. The detailed protocols for its synthesis, purification, and analysis provided in this guide offer a valuable resource for researchers and professionals in the field. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

Spectroscopic Analysis of 2,6-Dimethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-Dimethylbenzoic acid. The information is presented in a structured format to facilitate its use in research, drug development, and quality control applications. This document includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a visual representation of the general analytical workflow.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.09Singlet1HCarboxylic Acid (-COOH)
~7.74Singlet2HAromatic (H-3, H-5)
~7.23Singlet1HAromatic (H-4)
~2.37Singlet6HMethyl (-CH₃)
Solvent: CDCl₃[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~172.9Carboxylic Acid (C=O)
~138.2Aromatic (C-2, C-6)
~135.5Aromatic (C-1)
~129.2Aromatic (C-4)
~127.9Aromatic (C-3, C-5)
~21.2Methyl (-CH₃)
Solvent: CDCl₃[1]
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2900-3200BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1470Medium-StrongC=C stretch (Aromatic Ring)
~1300MediumC-O stretch (Carboxylic Acid)
~2850-3000MediumC-H stretch (Methyl)
Sample Preparation: KBr Pellet or Nujol Mull
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of small organic molecules.

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

m/zRelative Intensity (%)Assignment
150High[M]⁺ (Molecular Ion)
133High[M - OH]⁺
105Base Peak[M - COOH]⁺ or [C₈H₉]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)
77Medium[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

2.1.1 Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2][3]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[2]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2][4] Gentle vortexing or sonication can be used to aid dissolution.

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).

  • Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[2]

2.1.2 Data Acquisition

  • Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine.

  • Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[2] The magnetic field homogeneity is then optimized through a process called shimming to achieve high-resolution spectra.[2]

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal detection.[2]

  • Parameter Setup and Acquisition: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay, and initiate data collection.[2]

Infrared (IR) Spectroscopy (Thin Solid Film Method)

2.2.1 Sample Preparation

  • Dissolution: Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent like methylene chloride or acetone.

  • Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate. The ideal film is transparent and not overly thick.

2.2.2 Data Acquisition

  • Background Spectrum: First, acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental absorptions.

  • Sample Spectrum: Place the salt plate with the sample film into the spectrometer's sample holder.

  • Data Collection: Acquire the infrared spectrum of the sample.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

2.3.1 Sample Introduction

  • Direct Insertion Probe (DIP): The solid this compound sample is placed in a capillary tube at the end of a probe. The probe is inserted into the mass spectrometer's ion source, where the sample is heated to induce vaporization.

  • Gas Chromatography (GC) Inlet: For more volatile samples or mixture analysis, the sample can be introduced through a gas chromatograph, which separates components before they enter the mass spectrometer.

2.3.2 Ionization and Analysis

  • Electron Ionization (EI): In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation: The high energy of the electron beam often causes the molecular ion to be in an excited state, leading to fragmentation into smaller, characteristic charged and neutral pieces.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative ion abundance versus m/z.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Pure Compound (this compound) Dissolution Dissolution (in deuterated solvent for NMR or volatile solvent for IR) Sample->Dissolution Vaporization Vaporization (for MS) Sample->Vaporization MS Deposition Deposition on Salt Plate (for IR) Dissolution->Deposition IR Transfer Transfer to NMR Tube Dissolution->Transfer NMR IR_Spec IR Spectrometer Deposition->IR_Spec MS_Spec Mass Spectrometer Vaporization->MS_Spec NMR_Spec NMR Spectrometer Transfer->NMR_Spec NMR_Data NMR Spectrum (¹H, ¹³C) NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-dimethylbenzoic acid. It includes a summary of spectral data, a detailed experimental protocol for acquiring the spectrum, and a visualization of the molecular structure with corresponding proton assignments. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons present in the molecule. Due to the molecule's symmetry, the two methyl groups are chemically equivalent, as are the two protons on the aromatic ring at positions 3 and 5. The proton at position 4 is unique. The carboxylic acid proton also gives a characteristic signal.

The following table summarizes the expected ¹H NMR spectral data for this compound, based on typical chemical shifts and coupling patterns for similar aromatic carboxylic acids. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
2 x -CH₃ (Methyl Protons)~ 2.4Singlet6HN/A
H-3, H-5 (Aromatic Protons)~ 7.0 - 7.2Doublet2H~ 7.6
H-4 (Aromatic Proton)~ 7.2 - 7.4Triplet1H~ 7.6
-COOH (Carboxylic Acid Proton)~ 11.0 - 12.0Broad Singlet1HN/A

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

2.1. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of CDCl₃ to the tube.

  • Homogenization: Cap the NMR tube and gently vortex or shake it until the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent line broadening in the spectrum.

2.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

  • Number of Scans: 16 to 64 scans are generally sufficient for a sample of this concentration.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

  • Acquisition Time: An acquisition time of 2-4 seconds is appropriate.

  • Spectral Width: A spectral width of 12-16 ppm is suitable to cover the expected chemical shift range.

  • Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm).

2.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

  • Peak Picking: Identify the chemical shift of each peak. For multiplets, the chemical shift of the center of the multiplet is typically reported.

  • Coupling Constant Measurement: For multiplets, measure the distance between the split peaks in Hertz (Hz) to determine the coupling constants.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound and the assignment of the different proton signals in the ¹H NMR spectrum.

Caption: Chemical structure of this compound with ¹H NMR assignments.

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 2,6-dimethylbenzoic acid. It details the structural insights that can be derived from the spectrum, presents a typical experimental protocol for data acquisition, and offers a complete assignment of the observed chemical shifts.

Introduction and Structural Overview

This compound (CAS No. 632-46-2) is an organic compound that belongs to the class of dimethylbenzoic acids. Its structure consists of a benzene ring substituted with a carboxylic acid group and two methyl groups at the ortho positions. The steric hindrance caused by the two adjacent methyl groups forces the carboxylic acid group out of the plane of the benzene ring. This unique structural feature significantly influences its chemical properties and is clearly reflected in its ¹³C NMR spectrum.

¹³C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. By analyzing the chemical shifts of the carbon atoms, researchers can gain valuable information about the electronic environment, connectivity, and symmetry of the molecule.

Analysis of Molecular Symmetry and Expected Spectrum

The structure of this compound possesses a plane of symmetry that bisects the carboxylic acid group and the C1-C4 bond of the aromatic ring. This symmetry renders several carbon atoms chemically equivalent.

  • C2 and C6 are equivalent.

  • C3 and C5 are equivalent.

  • The two methyl carbons are equivalent.

  • C1 , C4 , and the carboxyl carbon (C=O) are unique.

Consequently, a total of six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Experimental Protocol

A standard protocol for acquiring the ¹³C NMR spectrum of this compound is outlined below. This protocol is a general guideline and may be adapted based on the specific instrumentation available.

ParameterDescription
Instrument A multinuclear NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a ¹³C frequency of 22.63 MHz or higher.
Sample Preparation Approximately 10-50 mg of this compound is dissolved in ~0.6-0.7 mL of deuterated chloroform (CDCl₃).
Internal Standard Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm). The residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm) can also be used for calibration.
Acquisition Mode Proton-decoupled mode to simplify the spectrum to singlets for each unique carbon environment.
Acquisition Time Typically 1-2 seconds.
Relaxation Delay (d1) A delay of 2-5 seconds between pulses is used to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
Number of Scans (ns) Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.
Temperature The experiment is typically conducted at ambient probe temperature (e.g., 298 K).

Data Presentation and Interpretation

The ¹³C NMR spectrum of this compound was acquired in CDCl₃ at 22.63 MHz. The observed chemical shifts are presented and assigned in the table below.

Chemical Shift (δ, ppm)Assigned Carbon AtomRationale for Assignment
174.5C =O (Carboxyl)The carboxyl carbon is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms, placing it furthest downfield.
137.9C 2 / C 6These quaternary carbons are directly attached to the electron-donating methyl groups, leading to a downfield shift into the aromatic region.
134.4C 1This is the ipso-carbon to which the carboxylic acid group is attached. It is a quaternary carbon and is deshielded by the substituent.
129.8C 4This carbon is para to the carboxylic acid group and experiences a moderate electronic effect, resulting in a typical aromatic chemical shift.
127.8C 3 / C 5These carbons are meta to the carboxylic acid group and ortho to the methyl groups, representing the most shielded of the aromatic carbons.
20.2-C H₃ (Methyl)The methyl carbons are in the aliphatic region and are the most shielded, appearing furthest upfield as expected for sp³ hybridized carbons.

Visualization of Peak Assignments

The logical relationship between the molecular structure of this compound and its corresponding ¹³C NMR chemical shifts is illustrated in the diagram below.

G cluster_molecule This compound Structure cluster_spectrum ¹³C NMR Chemical Shifts (ppm in CDCl₃) mol C_carboxyl C=O p_carboxyl 174.5 C_carboxyl->p_carboxyl C1 C1 p_c1 134.4 C1->p_c1 C2 C2/C6 p_c2c6 137.9 C2->p_c2c6 C3 C3/C5 p_c3c5 127.8 C3->p_c3c5 C4 C4 p_c4 129.8 C4->p_c4 C_methyl -CH₃ p_methyl 20.2 C_methyl->p_methyl

Caption: Correlation between the carbon atoms of this compound and their ¹³C NMR signals.

This comprehensive guide serves as a valuable resource for the structural elucidation and quality control of this compound and related compounds in research and development settings.

The Solubility of 2,6-Dimethylbenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylbenzoic acid is a substituted aromatic carboxylic acid with applications in organic synthesis and as a potential intermediate in the development of pharmaceuticals. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and analytical characterization. This technical guide provides an in-depth overview of the solubility of this compound, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Qualitative Solubility Data

General observations indicate that this compound, a crystalline solid, exhibits good solubility in various organic solvents while having limited solubility in water.[1] This behavior is attributed to the hydrophobic nature of the benzene ring and the two methyl groups, which outweighs the hydrophilic character of the carboxylic acid group.

Solvent ClassRepresentative SolventsQualitative Solubility
Alcohols EthanolSoluble[1]
Ethers Diethyl EtherSoluble[1]
Water Limited Solubility[1]

Note: This table represents a summary of the qualitative data found. Quantitative determination is necessary for specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound can be achieved through several established laboratory methods. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available equipment.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.

a. Materials and Apparatus:

  • High-purity this compound

  • Analytical grade organic solvents

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Vials with tight-fitting caps

  • Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)

b. Procedure:

  • An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial. The presence of excess solid ensures that the solution reaches saturation.

  • The vials are placed in a thermostatically controlled shaker or water bath and agitated at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, the agitation is stopped, and the vials are allowed to stand to allow the undissolved solid to settle.

  • A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any suspended solid particles.

  • The concentration of this compound in the clear filtrate is then determined using a suitable analytical technique.

Gravimetric Method

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.

a. Procedure:

  • A saturated solution is prepared using the Isothermal Shake-Flask Method as described above.

  • A known volume or mass of the clear, saturated filtrate is accurately transferred to a pre-weighed container.

  • The solvent is carefully evaporated from the container under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute).

  • The container with the dried solid residue is cooled in a desiccator to room temperature and then weighed.

  • The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container.

  • The solubility is then calculated as mass of solute per volume or mass of solvent.

UV-Vis Spectrophotometry

This method is suitable if this compound exhibits sufficient UV absorbance in the chosen solvent and does not degrade under the experimental conditions.

a. Procedure:

  • Preparation of a Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

  • Sample Analysis: A saturated solution is prepared and filtered as described in the Isothermal Shake-Flask Method. A small, accurately measured aliquot of the saturated solution is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • The absorbance of the diluted sample is measured at λmax.

  • The concentration of the diluted sample is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature (24-72 hours) seal_vial->agitate settle Allow solid to settle agitate->settle filter Filter supernatant settle->filter analyze Determine concentration of filtrate (e.g., Gravimetric, UV-Vis, HPLC) filter->analyze calculate Calculate solubility analyze->calculate end End calculate->end

References

An In-depth Technical Guide to the pKa of 2,6-Dimethylbenzoic Acid and Its Significance

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the acid dissociation constant (pKa) of 2,6-dimethylbenzoic acid, a molecule of significant interest in chemical and pharmaceutical sciences. We will delve into the underlying principles governing its unique acidity, its implications in drug development, and the experimental methodologies used for its characterization.

The pKa of this compound: The Ortho-Effect

The acidity of this compound is a classic illustration of the "ortho-effect," a phenomenon observed in substituted benzene compounds.[1] This effect describes how a substituent at the ortho-position (adjacent to the primary functional group) can significantly alter the compound's chemical properties, often due to steric hindrance.[1]

In the case of this compound, the two methyl groups flanking the carboxylic acid group create substantial steric strain. This forces the -COOH group to twist out of the plane of the benzene ring.[1][2] This loss of coplanarity inhibits the resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the proton on the carboxyl group, resulting in a lower pKa value compared to benzoic acid or its meta- and para-substituted isomers.[1][3] Essentially, any ortho-substituent that prevents the carboxyl group from being coplanar with the ring will increase the acidity of the benzoic acid derivative.[2]

The following diagram illustrates the steric hindrance and resulting loss of resonance characteristic of the ortho-effect in this compound.

Ortho_Effect cluster_benzoic_acid Benzoic Acid (Planar) cluster_26_dimethyl This compound (Non-Planar) Benzoic Acid Resonance Resonance Stabilization (Carboxyl group is coplanar with the benzene ring) Benzoic Acid->Resonance 2,6-Dimethylbenzoic No Resonance Steric Hindrance (Carboxyl group is twisted out of the plane) 2,6-Dimethylbenzoic->No Resonance Steric Ortho-Methyl Groups Cause Steric Clash Increased Acidity Increased Acidity (Lower pKa) No Resonance->Increased Acidity Leads to pKa_Drug_Absorption cluster_gitract Gastrointestinal Tract (Variable pH) cluster_drug Acidic Drug (pKa = 3.2) Stomach Stomach (pH 1.5-3.5) Drug_Unionized HA (Non-ionized) Lipophilic Stomach->Drug_Unionized pH < pKa Favors non-ionized form Intestine Intestine (pH 6.0-7.4) Drug_Ionized A- (Ionized) Hydrophilic Intestine->Drug_Ionized pH > pKa Favors ionized form Equilibrium Drug_Unionized->Equilibrium Membrane Cell Membrane (Lipid Bilayer) Drug_Unionized->Membrane Crosses Membrane Drug_Ionized->Membrane Poorly Crosses Equilibrium->Drug_Ionized Absorption Systemic Circulation Membrane->Absorption pKa_Determination_Workflow Start Start Prepare_Solutions Prepare Standardized NaOH and Analyte Solution Start->Prepare_Solutions Calibrate_pH_Meter Calibrate pH Meter with Standard Buffers Prepare_Solutions->Calibrate_pH_Meter Setup_Titration Assemble Titration Apparatus Calibrate_pH_Meter->Setup_Titration Perform_Titration Titrate Analyte with NaOH, Recording pH and Volume Setup_Titration->Perform_Titration Plot_Data Plot pH vs. Volume of Titrant Perform_Titration->Plot_Data Determine_Veq Identify Equivalence Point (Veq) from Titration Curve Plot_Data->Determine_Veq Calculate_pKa Determine pKa at Half- Equivalence Point (Veq/2) Determine_Veq->Calculate_pKa End End Calculate_pKa->End

References

An In-Depth Technical Guide to the Synthesis and Applications of 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylbenzoic acid, a sterically hindered aromatic carboxylic acid, serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural features make it a valuable precursor for a range of applications, from the development of novel pharmaceuticals to the synthesis of specialized polymers and ligands for catalysis. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, complete with detailed experimental protocols and a comparative analysis of their efficiencies. Furthermore, this document explores its key applications, with a particular focus on its role in drug discovery as a scaffold for anti-inflammatory and anticonvulsant agents. The underlying mechanisms of action and relevant biological signaling pathways are also discussed and visualized.

Physicochemical Properties

This compound is a white crystalline solid with the following properties:

PropertyValueReference(s)
Molecular FormulaC₉H₁₀O₂[1][2]
Molecular Weight150.17 g/mol [2]
Melting Point114-116 °C[3]
CAS Number632-46-2[1][3]
AppearanceWhite to off-white crystalline solid[1]
SolubilitySoluble in organic solvents like ethanol and ether; limited solubility in water.[1]

Spectroscopic Data:

  • ¹H NMR: Spectral data is available and can be used for structural confirmation.[1]

  • ¹³C NMR: Available for structural elucidation.[4]

  • IR, MS: Data has been reported and can be found in various chemical databases.[4]

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and required purity. The three primary methods are detailed below.

Logical Flow of Synthetic Routes

SynthesisRoutes cluster_grignard Grignard Carboxylation cluster_oxidation Oxidation cluster_hydrolysis Nitrile Hydrolysis 2-Bromo-m-xylene 2-Bromo-m-xylene Grignard Reagent Grignard Reagent 2-Bromo-m-xylene->Grignard Reagent Mg, Ether Carboxylate Salt Carboxylate Salt Grignard Reagent->Carboxylate Salt 1. CO2 (Dry Ice) This compound This compound Carboxylate Salt->this compound 2. H3O+ 2,6-Dimethylphenol 2,6-Dimethylphenol 2,6-Dimethylphenol->this compound Oxidizing Agent (e.g., KMnO4) 2,6-Dimethylbenzonitrile 2,6-Dimethylbenzonitrile 2,6-Dimethylbenzonitrile->this compound H2O, H+ or OH-

Figure 1: Overview of the primary synthetic pathways to this compound.

Grignard Carboxylation of 2-Bromo-m-xylene

This is a classic and reliable method for the synthesis of this compound, involving the formation of a Grignard reagent followed by its reaction with carbon dioxide.

Experimental Protocol:

  • Materials:

    • 2-Bromo-m-xylene

    • Magnesium turnings

    • Anhydrous diethyl ether or Tetrahydrofuran (THF)

    • Dry ice (solid carbon dioxide)

    • Hydrochloric acid (HCl), concentrated

    • Iodine crystal (for initiation, optional)

  • Procedure:

    • Grignard Reagent Formation:

      • All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

      • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

      • Add a small amount of anhydrous diethyl ether to cover the magnesium.

      • Dissolve 2-bromo-m-xylene (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

      • Add a small portion of the 2-bromo-m-xylene solution to the magnesium. If the reaction does not start, add a small crystal of iodine and/or gently warm the flask.

      • Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining 2-bromo-m-xylene solution dropwise at a rate that maintains a gentle reflux.

      • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[5]

    • Carboxylation:

      • Crush a sufficient amount of dry ice and place it in a separate beaker.

      • Slowly pour the Grignard solution onto the crushed dry ice with stirring. A vigorous reaction will occur.

    • Work-up and Purification:

      • Allow the excess dry ice to sublime.

      • Slowly add dilute hydrochloric acid to the residue until the solution is acidic to dissolve the magnesium salts.

      • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

      • Combine the organic layers and wash with brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

      • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol/water.[6]

  • Reported Yield: A 73% yield has been reported for the carbonation of the Grignard reagent derived from the corresponding iodo compound.[7]

Oxidation of 2,6-Dimethylphenol

The oxidation of the methyl groups of 2,6-dimethylphenol to a carboxylic acid is another viable synthetic route.

Experimental Protocol:

  • Materials:

    • 2,6-Dimethylphenol

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

    • Sodium bisulfite (NaHSO₃) (for quenching excess permanganate)

  • Procedure:

    • Oxidation:

      • In a round-bottom flask, dissolve 2,6-dimethylphenol (1.0 equivalent) in an aqueous solution of NaOH or KOH.

      • Heat the solution to reflux.

      • Slowly add a solution of potassium permanganate (excess) in water to the refluxing mixture. The purple color of the permanganate will disappear as it reacts.

      • Continue the addition until a persistent purple color is observed, indicating the completion of the oxidation.

    • Work-up and Purification:

      • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.

      • If necessary, add a small amount of sodium bisulfite to the filtrate to destroy any remaining permanganate.

      • Acidify the clear filtrate with concentrated H₂SO₄ or HCl until the pH is acidic, which will precipitate the this compound.

      • Collect the precipitate by vacuum filtration and wash with cold water.

      • The crude product can be purified by recrystallization.

Hydrolysis of 2,6-Dimethylbenzonitrile

The hydrolysis of the corresponding nitrile offers a direct route to the carboxylic acid.

Experimental Protocol:

  • Materials:

    • 2,6-Dimethylbenzonitrile

    • Concentrated sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)

    • Water

  • Procedure (Acid-Catalyzed):

    • Hydrolysis:

      • In a round-bottom flask, add 2,6-dimethylbenzonitrile and a mixture of concentrated sulfuric acid and water.

      • Heat the mixture under reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

    • Work-up and Purification:

      • Cool the reaction mixture and pour it onto crushed ice.

      • The this compound will precipitate.

      • Collect the solid by vacuum filtration and wash thoroughly with cold water.

      • Recrystallize the crude product from a suitable solvent.

  • Procedure (Base-Catalyzed):

    • Hydrolysis:

      • In a round-bottom flask, reflux a mixture of 2,6-dimethylbenzonitrile and an aqueous solution of sodium hydroxide.

      • Continue heating until the evolution of ammonia ceases.

    • Work-up and Purification:

      • Cool the reaction mixture.

      • Acidify the solution with concentrated hydrochloric acid to precipitate the this compound.

      • Collect the product by filtration, wash with cold water, and recrystallize.

Comparative Analysis of Synthetic Routes
Synthesis MethodStarting MaterialKey ReagentsAdvantagesDisadvantagesTypical Yield (%)
Grignard Carboxylation 2-Bromo-m-xyleneMg, CO₂High yield, reliableRequires strictly anhydrous conditions~73[7]
Oxidation 2,6-DimethylphenolKMnO₄Readily available starting materialUse of strong oxidizing agent, MnO₂ wasteVariable
Nitrile Hydrolysis 2,6-DimethylbenzonitrileH₂SO₄ or NaOHDirect conversionCan require harsh reaction conditionsVariable

Applications of this compound

Intermediate in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules. Its carboxylic acid group can be readily converted into other functional groups such as esters, amides, acid chlorides, and alcohols.[8]

Workflow for Derivative Synthesis:

Derivatives cluster_derivatives Chemical Transformations This compound This compound 2,6-Dimethylbenzoyl Chloride 2,6-Dimethylbenzoyl Chloride This compound->2,6-Dimethylbenzoyl Chloride SOCl2 or (COCl)2 Amides Amides This compound->Amides R2NH, Coupling Agent Esters Esters This compound->Esters R'OH, H+ 2,6-Dimethylbenzyl Alcohol 2,6-Dimethylbenzyl Alcohol This compound->2,6-Dimethylbenzyl Alcohol LiAlH4 or BH3 2,6-Dimethylbenzoyl Chloride->Amides R2NH 2,6-Dimethylbenzoyl Chloride->Esters R'OH

Figure 2: Common synthetic transformations of this compound.

Experimental Protocol for 2,6-Dimethylbenzoyl Chloride Synthesis:

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Dry benzene or toluene

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend this compound (1.0 equivalent) in dry benzene or toluene.

    • Add thionyl chloride (1.2-1.5 equivalents) dropwise.

    • Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

    • After cooling, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2,6-dimethylbenzoyl chloride, which can be used directly or purified by distillation.[9]

Applications in Medicinal Chemistry

This compound and its derivatives have garnered significant interest in drug discovery, primarily due to their anti-inflammatory and anticonvulsant properties.[3][10]

Derivatives of this compound are being investigated as potential anti-inflammatory drugs. The structural similarity of some derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that they may act by inhibiting cyclooxygenase (COX) enzymes.

Potential Mechanism of Action: COX Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Inhibition of these enzymes is a common mechanism for many anti-inflammatory drugs.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound Derivatives This compound Derivatives This compound Derivatives->COX-1 / COX-2 Inhibition

Figure 3: Postulated mechanism of action for this compound derivatives as COX inhibitors.

Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potency and selectivity of these compounds for COX-2 over COX-1 to minimize gastrointestinal side effects.[3][11]

Certain semicarbazone derivatives incorporating the N-(2,6-dimethylphenyl) moiety have shown promising anticonvulsant activity. These compounds are designed as pharmacophore hybrids and have demonstrated efficacy in various seizure models. One proposed mechanism of action is the inhibition of GABA transaminase, leading to increased levels of the inhibitory neurotransmitter GABA in the brain.[10]

Other Applications
  • Ligands in Catalysis: The sterically hindered nature of the 2,6-dimethylphenyl group makes its derivatives useful as ligands in transition metal catalysis, influencing the selectivity and activity of the catalyst.

  • Materials Science: this compound can be used as a linker in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.[12][13] It can also be a component in the synthesis of specialized polymers.[14]

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate. The synthetic routes described herein offer reliable methods for its preparation, with the Grignard carboxylation being a particularly high-yielding approach. Its applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticonvulsant agents, continue to be an active area of research. The unique steric and electronic properties conferred by the 2,6-dimethyl substitution pattern make this molecule a valuable tool for chemists and drug discovery professionals. Further exploration of its derivatives is likely to yield novel compounds with significant therapeutic and material science applications.

References

The Biological Activity of 2,6-Dimethylbenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2,6-dimethylbenzoic acid represent a class of small molecules with emerging therapeutic potential. The strategic placement of methyl groups in the ortho positions of the benzoic acid scaffold imparts unique steric and electronic properties, influencing their biological activity. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and development in this area. While extensive research on a wide array of this compound derivatives is still developing, this guide consolidates existing knowledge on related compounds to provide a foundational understanding and to highlight promising avenues for future investigation.

Introduction

Benzoic acid and its derivatives have long been recognized for their diverse biological activities and are integral to the development of numerous therapeutic agents.[1] The substitution pattern on the aromatic ring plays a crucial role in determining the pharmacological profile of these compounds. This compound, with its sterically hindered carboxyl group, presents a unique scaffold for the design of novel bioactive molecules. This guide explores the synthesis, biological evaluation, and mechanistic insights into the anticancer, anti-inflammatory, and antimicrobial activities of its derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, such as amides and esters, typically starts from this compound. A common route for amide synthesis involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with a desired amine.

General Synthesis of N-Aryl-2,6-dimethylbenzamides

A general method for synthesizing N-aryl-2,6-dimethylbenzamides involves a two-step process:

  • Formation of 2,6-Dimethylbenzoyl Chloride: this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to produce 2,6-dimethylbenzoyl chloride. This reaction is typically performed in an inert solvent.

  • Amidation: The resulting 2,6-dimethylbenzoyl chloride is then reacted with a substituted aniline in the presence of a base (e.g., pyridine or triethylamine) to yield the corresponding N-aryl-2,6-dimethylbenzamide.

cluster_synthesis Synthesis of N-Aryl-2,6-dimethylbenzamides start This compound step1 Reaction with Thionyl Chloride (SOCl₂) start->step1 intermediate 2,6-Dimethylbenzoyl Chloride step1->intermediate step2 Reaction with Substituted Aniline (in presence of base) intermediate->step2 end N-Aryl-2,6-dimethylbenzamide step2->end

General synthetic workflow for N-Aryl-2,6-dimethylbenzamides.

Anticancer Activity

While specific data for a broad range of this compound derivatives is limited, studies on structurally related benzamide derivatives have shown significant anticancer potential. For instance, certain 4-methylbenzamide derivatives incorporating 2,6-disubstituted purines have demonstrated potent inhibitory activity against various cancer cell lines.[2]

Quantitative Data

The following table summarizes the anticancer activity of selected benzamide derivatives, providing an indication of the potential efficacy of this class of compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference
4-Methylbenzamide-purine derivatives K562 (Leukemia)2.27 - 2.53[2]
HL-60 (Leukemia)1.42 - 1.52[2]
OKP-GS4.56 - 24.77[2]
Potential Mechanisms of Action and Signaling Pathways

The anticancer activity of benzoic acid derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. While direct evidence for this compound derivatives is still emerging, related compounds have been shown to affect the following pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer.[3][4] Some natural products are known to inhibit this pathway, suggesting a potential mechanism for novel anticancer agents.[4]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway plays a crucial role in transmitting signals from the cell surface to the nucleus, thereby regulating gene expression and critical cellular processes like proliferation and differentiation.[5] A related compound, 2,6-dimethoxy-1,4-benzoquinone, has been shown to inhibit the p38 MAPK signaling pathway in non-small cell lung cancer cells.[2]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in the transduction of extracellular signals from cytokines and growth factors and plays a critical role in cell proliferation, differentiation, and immune responses.[6][7] Dysregulation of this pathway is implicated in various cancers.

cluster_pathway Potential Anticancer Signaling Pathways RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS JAK JAK RTK->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Derivative 2,6-Dimethylbenzoic Acid Derivative Derivative->PI3K inhibits? Derivative->mTOR inhibits? Derivative->ERK inhibits? Derivative->STAT inhibits?

Hypothesized modulation of key cancer signaling pathways.

Anti-inflammatory Activity

Derivatives of benzoic acid have been investigated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of pro-inflammatory mediators and signaling pathways.

In Vivo Models for Evaluation

The carrageenan-induced paw edema model in rats is a standard and widely used in vivo assay to screen for acute anti-inflammatory activity.[8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping and Administration: Animals are fasted overnight with free access to water. They are divided into groups: a control group, a standard group (e.g., receiving indomethacin), and test groups receiving different doses of the this compound derivative. The test compounds and standard drug are administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Potential Mechanisms of Action and Signaling Pathways

The anti-inflammatory effects of benzoic acid derivatives are often linked to the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[9] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

cluster_inflammation NF-κB Signaling Pathway in Inflammation cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates to Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Derivative 2,6-Dimethylbenzoic Acid Derivative Derivative->IKK inhibits? NFkB_n NF-κB NFkB_n->Transcription activates

Hypothesized inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

N-substituted benzamide derivatives have demonstrated a range of antimicrobial activities.[10] The nature of the substituent on the amide nitrogen can significantly influence the potency and spectrum of activity.

Quantitative Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for some N-benzamide derivatives against common bacterial strains, indicating the potential for this class of compounds as antimicrobial agents.

CompoundB. subtilis MIC (µg/mL)E. coli MIC (µg/mL)Reference
Benzamide derivative 5a 6.253.12[10]
Benzamide derivative 6b -3.12[10]
Benzamide derivative 6c 6.25-[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[11][12]

  • Preparation of Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Inoculate the wells with the bacterial suspension. Include a positive control (bacteria and medium, no compound) and a negative control (medium only). Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

cluster_mic MIC Assay Workflow start Prepare Serial Dilutions of Test Compound step1 Inoculate with Standardized Bacterial Suspension start->step1 step2 Incubate at 37°C for 18-24h step1->step2 end Determine Lowest Concentration with No Visible Growth (MIC) step2->end

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

Derivatives of this compound represent a promising, yet underexplored, scaffold in medicinal chemistry. The available data on related compounds suggest their potential as anticancer, anti-inflammatory, and antimicrobial agents. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound amides, esters, and other derivatives to establish clear structure-activity relationships. Mechanistic studies are crucial to identify the specific molecular targets and signaling pathways modulated by these compounds, which will guide the rational design of more potent and selective therapeutic agents. The in-depth protocols and visualized pathways provided in this guide serve as a foundation for researchers to embark on this exciting area of drug discovery.

References

The Lynchpin of Anti-Inflammatory Drug Development: 2,6-Dimethylbenzoic Acid as a Core Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Executive Summary

In the landscape of medicinal chemistry, the pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. Within this pursuit, the strategic selection of versatile chemical intermediates is paramount. 2,6-Dimethylbenzoic acid, a readily available aromatic carboxylic acid, has emerged as a crucial building block in the synthesis of potent anti-inflammatory drugs. Its unique structural features, particularly the sterically hindered carboxyl group flanked by two methyl groups, offer distinct reactivity and provide a robust scaffold for the elaboration of complex molecular architectures. This technical guide provides an in-depth exploration of the role of this compound and its close derivatives as intermediates in the synthesis of clinically relevant anti-inflammatory agents, with a focus on dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitors. This document furnishes detailed experimental protocols, quantitative biological data, and visual workflows to empower researchers in the field of drug discovery and development.

Introduction: The Therapeutic Potential of Targeting Inflammation

Inflammation is a complex biological response to harmful stimuli and is a key component of numerous pathological conditions, including arthritis, cardiovascular disease, and neurodegenerative disorders. The arachidonic acid cascade is a central pathway in the inflammatory process, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes through the action of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, respectively.[1][2] While traditional non-steroidal anti-inflammatory drugs (NSAIDs) effectively target COX enzymes, their long-term use is often associated with gastrointestinal side effects, partly due to the shunting of the arachidonic acid metabolism towards the pro-inflammatory LOX pathway.[1] This has spurred the development of dual COX/LOX inhibitors, which offer the promise of broader anti-inflammatory activity with an improved safety profile.

This compound and its derivatives serve as ideal starting points for the synthesis of such dual inhibitors. The 2,6-dimethyl substitution pattern is a key pharmacophoric element that can be strategically incorporated to modulate the selectivity and potency of the final drug molecule.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a starting material is fundamental to its application in multi-step synthesis.

PropertyValueReference
CAS Number 632-46-2
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Appearance White to pale cream crystalline powder
Melting Point 114-117 °C
Solubility Soluble in ethanol, ether; sparingly soluble in water

Synthetic Pathways Utilizing 2,6-Dimethylphenyl Intermediates

The core of this technical guide focuses on the synthetic utility of the 2,6-dimethylphenyl moiety in constructing potent anti-inflammatory agents. While direct use of this compound is one route, its close chemical relative, 2,6-dimethylaniline, often serves as a more direct precursor in the synthesis of key pharmacophores. The following sections detail the synthesis of a crucial intermediate, 2-((2,6-dimethylphenyl)amino)acetic acid, a foundational element in the structure of many COX/LOX inhibitors, including the notable example of Licofelone.

Synthesis of the Key Intermediate: 2-((2,6-Dimethylphenyl)amino)acetic Acid

The synthesis of this key intermediate can be approached through several established methodologies in organic chemistry, primarily focusing on the formation of the critical carbon-nitrogen bond.

G cluster_0 Synthetic Approaches to 2-((2,6-Dimethylphenyl)amino)acetic Acid Start 2,6-Dimethylaniline Ullmann Ullmann Condensation (Cu-catalyzed) Start->Ullmann Buchwald Buchwald-Hartwig Amination (Pd-catalyzed) Start->Buchwald ChloroaceticAcid Chloroacetic Acid / Ester ChloroaceticAcid->Ullmann ChloroaceticAcid->Buchwald Product 2-((2,6-Dimethylphenyl)amino)acetic Acid Ullmann->Product Buchwald->Product

Key synthetic strategies for the formation of the 2-((2,6-dimethylphenyl)amino)acetic acid scaffold.

This protocol provides a reliable and scalable method for the synthesis of the target intermediate starting from 2,6-dimethylaniline.

Step 1: Synthesis of α-Chloro-2,6-dimethylacetanilide

  • Materials:

    • 2,6-Dimethylaniline

    • Glacial Acetic Acid

    • Chloroacetyl chloride

    • 250 mL Conical Flask

  • Procedure:

    • In a dry 250 mL conical flask, place 5 mL of 2,6-dimethylaniline.

    • Add 2 mL of glacial acetic acid to the flask.

    • Slowly add 3 mL of chloroacetyl chloride while continuously swirling the contents of the flask. The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete reaction.

    • The resulting solid product, α-chloro-2,6-dimethylacetanilide, can be isolated by filtration, washed with cold water, and dried.

Step 2: Hydrolysis to 2-((2,6-Dimethylphenyl)amino)acetic Acid

  • Materials:

    • α-Chloro-2,6-dimethylacetanilide

    • Aqueous Sodium Hydroxide Solution (e.g., 10% w/v)

    • Hydrochloric Acid (for acidification)

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Suspend the crude α-chloro-2,6-dimethylacetanilide in an aqueous solution of sodium hydroxide in a round-bottom flask.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion of the hydrolysis, cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with hydrochloric acid to a pH of approximately 3-4, which will precipitate the product.

    • Isolate the solid 2-((2,6-dimethylphenyl)amino)acetic acid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application in the Synthesis of a Dual COX/LOX Inhibitor: Licofelone

The 2,6-dimethylphenylacetic acid moiety is a core structural feature of Licofelone, a potent dual inhibitor of COX and 5-LOX that has undergone extensive clinical investigation for the treatment of osteoarthritis.[1][2]

Biological Activity of Licofelone

The dual inhibitory action of Licofelone provides a balanced suppression of prostaglandin and leukotriene synthesis.

Target EnzymeIC₅₀ (µM)Assay SystemReference
Cyclooxygenase-1 (COX-1) 0.8Isolated ovine COX-1[2]
Cyclooxygenase-2 (COX-2) > 30Isolated human recombinant COX-2[2]
5-Lipoxygenase (5-LOX) 0.18Purified Enzyme Assay[1]
Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) 6Microsomes from IL-1β-treated A549 cells[2]

Note: IC₅₀ values can vary depending on the specific assay conditions. In intact cells, licofelone potently blocks PGE₂ formation with an IC₅₀ < 1 µM.[2]

Signaling Pathway of Arachidonic Acid Metabolism and Inhibition by Licofelone

The following diagram illustrates the central role of the arachidonic acid cascade in inflammation and the dual points of intervention by Licofelone.

G cluster_0 Arachidonic Acid Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (e.g., PGE₂) COX->PGs LTs Leukotrienes (e.g., LTB₄) LOX->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs->Inflammation Licofelone Licofelone Licofelone->COX Inhibits Licofelone->LOX Inhibits

References

An In-Depth Technical Guide to the Discovery and Historical Background of 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylbenzoic acid, a seemingly simple aromatic carboxylic acid, possesses a rich and evolving history within the landscape of organic chemistry. Its unique structural feature—two methyl groups flanking the carboxylic acid functionality—imparts significant steric hindrance that has both challenged and intrigued chemists for over a century. This steric impediment governs its reactivity, influencing everything from esterification rates to its utility as a building block in complex molecular architectures. This technical guide delves into the discovery and historical background of this compound, tracing the evolution of its synthesis from early pioneering work to modern, sophisticated methodologies. Understanding this historical context provides valuable insights into the fundamental principles of organic synthesis and the ongoing quest for more efficient and selective chemical transformations.

Discovery and Early Synthesis

The precise first synthesis of this compound is rooted in the foundational explorations of aromatic chemistry in the late 19th century. While a single definitive "discovery" paper is not readily apparent in modern databases, the work of German chemist Oscar Jacobsen in the 1880s on the rearrangement of polyalkylbenzene derivatives is of significant historical relevance[1][2][3]. The Jacobsen rearrangement , a reaction involving the migration of alkyl groups on a benzene ring in the presence of sulfuric acid, laid the conceptual groundwork for the formation of vicinally substituted aromatics like this compound[4]. Early preparations of related methylated benzoic acids, often referred to by their common names such as "xylylic acids," were also being investigated during this period.

One of the earliest documented methods for preparing this compound that gained traction involved the oxidation of 1,3-dimethylbenzene (m-xylene) . These early oxidation reactions were often harsh, employing strong oxidizing agents like nitric acid, and typically resulted in a mixture of isomers, including 3,5-dimethylbenzoic acid, which required tedious purification steps such as steam distillation to isolate the desired 2,6-isomer[5].

A significant advancement in the synthesis of specifically substituted benzoic acids came with the advent of organometallic chemistry . The development of the Grignard reaction in the early 20th century provided a more direct and reliable route. This method involves the formation of a Grignard reagent from a corresponding aryl halide, followed by carboxylation with carbon dioxide. In the case of this compound, this would involve the reaction of 2-bromo-1,3-dimethylbenzene with magnesium to form the Grignard reagent, which is then quenched with solid carbon dioxide (dry ice) to yield the carboxylate salt. Subsequent acidification produces this compound in good yield[6]. This approach offered a significant improvement in regioselectivity compared to the earlier oxidation methods.

Another important historical route to this compound involved the use of 2,6-dimethylaniline as a starting material . This method typically involves the diazotization of the aniline followed by a Sandmeyer-type reaction to introduce a nitrile group, which can then be hydrolyzed to the carboxylic acid. Alternatively, direct conversion of the diazonium salt to the carboxylic acid could be achieved under specific conditions.

Evolution of Synthetic Methodologies

The mid-20th century and beyond saw the refinement of existing methods and the development of new, more efficient synthetic strategies for preparing this compound. These advancements were driven by the increasing demand for this compound as a versatile intermediate in organic synthesis and medicinal chemistry.

Catalytic Oxidation

Modern industrial production of benzoic acid and its derivatives often relies on the catalytic oxidation of alkylbenzenes using air or oxygen. This approach is more economical and environmentally friendly than the stoichiometric use of strong oxidizing agents. While the selective oxidation of one methyl group in m-xylene to produce this compound can be challenging, significant progress has been made in developing catalyst systems that can achieve this transformation with reasonable selectivity.

Advanced Organometallic Approaches

While the Grignard reaction remains a robust method, other organometallic approaches have also been explored. For instance, the use of organolithium reagents, prepared via halogen-metal exchange or direct metallation, followed by carboxylation, offers an alternative route.

The following table summarizes some of the key historical and modern synthetic approaches to this compound.

MethodStarting MaterialKey ReagentsHistorical Context
Oxidation m-XyleneNitric Acid, Potassium PermanganateLate 19th/Early 20th Century
Grignard Reaction 2-Bromo-1,3-dimethylbenzeneMg, CO2, H3O+Early 20th Century
From Aniline 2,6-DimethylanilineNaNO2, H+, CuCN (or other)Mid 20th Century
Catalytic Oxidation m-XyleneMetal catalysts, O2Modern Industrial Method

Experimental Protocols

To provide a practical understanding of the synthesis of this compound, a detailed experimental protocol for a classic and reliable laboratory-scale method is presented below.

Synthesis via Grignard Reaction

This procedure outlines the preparation of this compound from 2-bromo-1,3-dimethylbenzene via a Grignard reaction.

Materials:

  • 2-Bromo-1,3-dimethylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Concentrated hydrochloric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromo-1,3-dimethylbenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary. Once the reaction has initiated, add the remaining solution of 2-bromo-1,3-dimethylbenzene at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the Grignard reagent solution in an ice bath. In a separate beaker, crush a sufficient amount of dry ice. Cautiously and in small portions, pour the Grignard solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur. Allow the mixture to stand until the excess dry ice has sublimed.

  • Work-up: Slowly add a mixture of crushed ice and concentrated hydrochloric acid to the reaction mixture to decompose the magnesium salt. Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with two additional portions of diethyl ether. Combine the ether extracts and wash with a saturated sodium bicarbonate solution.

  • Isolation and Purification: Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid until no more precipitate forms. Collect the crude this compound by vacuum filtration. Recrystallize the crude product from a suitable solvent, such as ethanol-water, to obtain pure this compound. Dry the purified crystals in a desiccator.

Visualizing the Synthetic Pathways

The logical progression of the synthesis of this compound can be visualized through a workflow diagram.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_carboxylation Carboxylation & Work-up start_grignard 2-Bromo-1,3-dimethylbenzene + Mg grignard_reagent 2,6-Dimethylphenylmagnesium bromide start_grignard->grignard_reagent Anhydrous Ether carboxylate_salt Magnesium 2,6-dimethylbenzoate salt grignard_reagent->carboxylate_salt Reaction co2 CO2 (Dry Ice) acidification Acidification (HCl) carboxylate_salt->acidification final_product This compound acidification->final_product

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Conclusion

The journey of this compound from its early, often non-selective syntheses to the highly efficient and specific methods available today mirrors the broader evolution of organic chemistry. The challenges posed by its sterically hindered nature have spurred the development and refinement of powerful synthetic tools. For researchers, scientists, and drug development professionals, a deep understanding of this historical context not only enriches their chemical knowledge but also provides a valuable perspective on the ingenuity and perseverance that drive chemical innovation. The continued exploration of new synthetic routes and applications for this compound and its derivatives ensures its enduring relevance in the field of chemical science.

References

The Commercial Landscape and Scientific Applications of 2,6-Dimethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylbenzoic acid (CAS No. 632-46-2), a substituted aromatic carboxylic acid, serves as a versatile building block in organic synthesis and holds significance in various industrial and research applications. Its unique structural arrangement, with two methyl groups flanking the carboxylic acid moiety, imparts distinct chemical properties that are leveraged in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This in-depth technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and detailed experimental protocols for its application, particularly in the synthesis of anti-inflammatory agents and its use as a potential geothermal tracer.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels typically range from 97% to over 99%, with common analytical techniques for purity assessment including Gas Chromatography (GC) and Titration.

SupplierPurity/AssayAvailable Quantities
Sigma-Aldrich ≥97%[1][2]Grams to kilograms
TCI Chemicals >98.0% (GC)[3]5g, 25g, and bulk inquiries[4]
Thermo Scientific Chemicals (Alfa Aesar) 98+%[5][6]1g, 5g, 25g[5]
Santa Cruz Biotechnology N/AResearch quantities[7]
CymitQuimica >98.0% (GC) and other purities[8]Various
Achmem 95%100g, 500g, 1kg[9]
Lab Pro Inc. Min. 98.0% (GC,T)[10]25g
Guidechem 99%10g, 1kg, 25kg[11]
ChemicalBook VariousKilogram to metric ton

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design and chemical synthesis.

PropertyValue
CAS Number 632-46-2[1][7][12]
Molecular Formula C₉H₁₀O₂[7][12]
Molecular Weight 150.17 g/mol [7][12]
Appearance White to off-white crystalline solid/powder[5][8][10]
Melting Point 114-117 °C[1][13]
Boiling Point 155 - 160 °C (at 17 torr)[13]
pKa 3.56[13]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[8]
Synonyms m-Xylene-2-carboxylic acid, vic.-m-Xylylic acid[1][12]

Applications and Experimental Protocols

This compound is a key intermediate in the synthesis of various organic compounds. Its primary applications lie in the development of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs), and as a chemical tracer in geothermal studies.

Synthesis of Mefenamic Acid Analogues (Anti-inflammatory Agents)

This compound is a structural component of several NSAIDs, including mefenamic acid. The following is a representative, generalized protocol for the synthesis of a mefenamic acid analogue, illustrating the use of 2,6-dimethylaniline, which can be conceptually linked to the corresponding benzoic acid.

Experimental Protocol: Synthesis of a Mefenamic Acid Analogue

This protocol outlines a common synthetic route to N-arylanthranilic acids.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), 2,6-dimethylaniline (1.2 equivalents), and potassium carbonate (2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Catalyst Addition: Add a catalytic amount of a copper catalyst, such as copper(I) iodide or copper powder.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 120-150 °C and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

  • Acidification: Acidify the aqueous mixture with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3. This will precipitate the N-arylanthranilic acid product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure mefenamic acid analogue.

G cluster_synthesis Synthesis of Mefenamic Acid Analogue 2_6_Dimethylaniline 2,6-Dimethylaniline Reaction Ullmann Condensation (Cu catalyst, K2CO3, heat) 2_6_Dimethylaniline->Reaction 2_Chlorobenzoic_Acid 2-Chlorobenzoic Acid 2_Chlorobenzoic_Acid->Reaction Mefenamic_Analogue Mefenamic Acid Analogue Reaction->Mefenamic_Analogue

Synthesis of a Mefenamic Acid Analogue.

Biological Target and Signaling Pathway of Mefenamic Acid Analogues

Mefenamic acid and its analogues primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[11] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

G cluster_pathway COX Inhibition Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Stimulus Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mefenamic_Analogue Mefenamic Acid Analogue (from this compound precursor) Mefenamic_Analogue->COX1_2 Inhibition

Mechanism of Action of Mefenamic Acid Analogues.
Application as a Geothermal Tracer

Aromatic carboxylic acids, including this compound, have been identified as potential tracers for monitoring fluid flow in geothermal reservoirs due to their thermal stability.[14]

Experimental Workflow: Use of this compound as a Geothermal Tracer

The following workflow outlines the key steps for utilizing this compound as a tracer in a geothermal field.

  • Tracer Selection and Preparation:

    • Confirm the thermal stability of this compound under the specific reservoir conditions (temperature, pressure, fluid chemistry).

    • Prepare a concentrated solution of this compound in a suitable solvent that is compatible with the geothermal fluid.

  • Injection:

    • Inject a known quantity of the tracer solution as a pulse into an injection well.

    • Record the precise time and volume of the injection.

  • Sampling:

    • Collect fluid samples at regular intervals from one or more production wells.

    • Record the time and location of each sample.

  • Sample Preparation and Analysis:

    • Filter the collected geothermal fluid samples to remove any suspended solids.

    • Employ a suitable extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction, to concentrate the analyte.

    • Analyze the extracted samples using a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[15]

  • Data Interpretation:

    • Plot the concentration of this compound in the produced fluid over time to generate a tracer-return curve.

    • Analyze the shape and timing of the curve to determine parameters such as fluid velocity, flow paths, and reservoir volume.

G cluster_workflow Geothermal Tracer Workflow Tracer_Prep Tracer Preparation (this compound Solution) Injection Injection into Well Tracer_Prep->Injection Reservoir Geothermal Reservoir Injection->Reservoir Sampling Sampling from Production Well Reservoir->Sampling Analysis Sample Analysis (HPLC-UV/MS) Sampling->Analysis Interpretation Data Interpretation Analysis->Interpretation

Workflow for Geothermal Tracer Studies.

Conclusion

This compound is a commercially accessible and valuable chemical intermediate with significant applications in both pharmaceutical development and industrial processes. For researchers and drug development professionals, its role as a precursor in the synthesis of anti-inflammatory drugs offers a tangible starting point for the development of novel therapeutics. Furthermore, its potential as a robust geothermal tracer highlights its utility in environmental and energy-related research. The experimental protocols and workflows provided in this guide serve as a foundational resource for the practical application of this compound in these key areas.

References

Methodological & Application

Synthesis of Methyl 2,6-Dimethylbenzoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2,6-dimethylbenzoate is a valuable building block in organic synthesis, often utilized in the development of pharmaceuticals, agrochemicals, and other complex molecules. However, its synthesis presents a notable challenge due to the steric hindrance imposed by the two methyl groups ortho to the carboxylic acid functionality. This steric congestion renders traditional acid-catalyzed Fischer esterification largely ineffective. This application note provides detailed protocols for three effective methods to synthesize methyl 2,6-dimethylbenzoate, tailored for researchers, scientists, and professionals in drug development. The discussed methodologies are Steglich esterification, methylation via trimethylsilyldiazomethane, and direct alkylation of the carboxylate salt.

Comparison of Synthetic Methods

The selection of a synthetic route for methyl 2,6-dimethylbenzoate should be guided by factors such as substrate sensitivity, availability of reagents, and desired scale. The following table summarizes the key quantitative parameters for the recommended methods.

MethodKey ReagentsTypical Reaction TimeTemperatureTypical YieldPurity
Steglich Esterification 2,6-Dimethylbenzoic acid, Methanol, DCC, DMAP2 - 6 hours0°C to RT85 - 95%>95%
Alkylation with MeI This compound, Methyl Iodide, K₂CO₃12 - 24 hoursReflux~96%>98%
TMS-Diazomethane This compound, Trimethylsilyldiazomethane1 - 3 hours0°C to RT>95%>99%

Experimental Protocols

Protocol 1: Steglich Esterification

This method utilizes a carbodiimide coupling agent to activate the carboxylic acid, enabling esterification under mild conditions.

Materials:

  • This compound

  • Methanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq).

  • Dissolve the solids in anhydrous dichloromethane.

  • Add anhydrous methanol (1.5-2.0 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring.

  • Allow the reaction to stir at 0°C for 30 minutes, and then warm to room temperature.

  • Continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form.

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure methyl 2,6-dimethylbenzoate.

Protocol 2: Alkylation with Methyl Iodide

This protocol involves the formation of the carboxylate salt in situ, which then undergoes nucleophilic substitution with methyl iodide. A patent for the synthesis of the analogous ethyl ester reports a yield of 96%[1].

Materials:

  • This compound

  • Methyl Iodide (MeI)

  • Potassium Carbonate (K₂CO₃, anhydrous)

  • Acetone or N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone or DMF.

  • Add anhydrous potassium carbonate (2.5-3.0 eq).

  • Stir the suspension at room temperature for 30-60 minutes.

  • Add methyl iodide (1.5-2.0 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (for acetone) or maintain at room temperature (for DMF) and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, cool to room temperature and filter to remove the potassium salts.

  • Wash the filter cake with a small amount of acetone or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2,6-dimethylbenzoate.

Protocol 3: Methylation with Trimethylsilyldiazomethane

Trimethylsilyldiazomethane (TMS-diazomethane) is a safer alternative to diazomethane for the efficient methylation of carboxylic acids, including sterically hindered ones.

Materials:

  • This compound

  • Trimethylsilyldiazomethane (2.0 M solution in hexanes or diethyl ether)

  • Methanol

  • Toluene or Diethyl Ether

Procedure:

  • In a well-ventilated fume hood, dissolve this compound (1.0 eq) in a mixture of toluene (or diethyl ether) and methanol (e.g., 3:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the TMS-diazomethane solution (1.1-1.2 eq) dropwise. Evolution of nitrogen gas will be observed.

  • Continue the addition until a faint yellow color persists, indicating a slight excess of the reagent.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench any excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude methyl 2,6-dimethylbenzoate.

  • The product is often of high purity, but can be further purified by column chromatography if necessary.

Workflow and Pathway Diagrams

The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of methyl 2,6-dimethylbenzoate.

Synthesis_Reaction cluster_reactants Reactants cluster_product Product 2_6_Dimethylbenzoic_Acid This compound Methyl_2_6_Dimethylbenzoate Methyl 2,6-Dimethylbenzoate 2_6_Dimethylbenzoic_Acid->Methyl_2_6_Dimethylbenzoate Esterification Method (Steglich, Alkylation, or TMS-CHN2) Methylating_Agent Methylating Agent (Methanol, MeI, or TMS-CHN2) Methylating_Agent->Methyl_2_6_Dimethylbenzoate

Caption: Chemical transformation for the synthesis of methyl 2,6-dimethylbenzoate.

Experimental_Workflow A Reactant Preparation B Reaction Setup (Solvent, Temperature Control) A->B C Reagent Addition B->C D Reaction Monitoring (TLC) C->D E Work-up (Quenching, Extraction, Washing) D->E Reaction Complete F Purification (Filtration, Chromatography) E->F G Product Characterization (NMR, MS) F->G

Caption: General experimental workflow for the synthesis of methyl 2,6-dimethylbenzoate.

References

Application Notes and Protocols for Suzuki Coupling Reactions: Utilizing 2,6-Disubstituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A key challenge in Suzuki coupling is the use of sterically hindered substrates, which can significantly impede the reaction rate and yield. This document provides detailed application notes and protocols for the use of 2,6-disubstituted phenylboronic acids, with a focus on 2,6-dimethylphenylboronic acid, in Suzuki coupling reactions. While the use of 2,6-dimethylbenzoic acid as a direct coupling partner or ligand in Suzuki reactions is not commonly reported, the corresponding boronic acid is a valuable reagent for introducing sterically hindered aryl moieties.

Core Concepts

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

The steric hindrance posed by ortho-substituents on the coupling partners can affect each of these steps. For instance, bulky groups can hinder the approach of the reactants to the palladium center, slowing down the reaction. Therefore, specialized catalytic systems and optimized reaction conditions are often required for successful couplings involving sterically demanding substrates like 2,6-dimethylphenylboronic acid.

Data Presentation: Reaction Parameters for Suzuki Coupling with Sterically Hindered Substrates

The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions involving sterically hindered arylboronic acids and aryl halides. These conditions can serve as a starting point for optimization.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromotoluene2,6-Dimethylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10016~70-80[1]
21-Bromo-2,6-dimethylbenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8012>90
32-Chlorobenzonitrile2,6-Dimethylphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄1,4-Dioxane10024~85
42-Bromoanisole2,4,6-Trimethylphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF9018~92

Experimental Protocols

Protocol 1: General Procedure for the Suzuki Coupling of an Aryl Bromide with 2,6-Dimethylphenylboronic Acid

This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with 2,6-dimethylphenylboronic acid.

Materials:

  • Aryl bromide (1.0 equiv)

  • 2,6-Dimethylphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Toluene, anhydrous

  • Water, degassed

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), 2,6-dimethylphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Solvent Addition: Add anhydrous toluene (4 mL) and degassed water (1 mL) to the flask.

  • Degassing: Purge the reaction mixture with argon or nitrogen for 10-15 minutes while stirring.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Synthesis of 2-(2,5-Dimethylphenyl)benzoic acid

This protocol outlines the synthesis of a sterically hindered biaryl carboxylic acid via Suzuki-Miyaura coupling.

Materials:

  • 2-Bromobenzoic acid (1.0 equiv)

  • 2,5-Dimethylphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • RuPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1.0 mmol), 2,5-dimethylphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[2]

  • Washing: Wash the combined organic layers with water and then with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(2,5-dimethylphenyl)benzoic acid.[2]

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime BX3 [B(OH)3X]- ArX Ar-X Ar_prime_BOH2 Ar'-B(OH)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow A Reaction Setup (Reactants, Catalyst, Ligand, Base) B Solvent Addition & Degassing A->B C Reaction at Elevated Temperature B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up (Quenching, Extraction) D->E Upon Completion F Purification (Column Chromatography) E->F G Product Characterization F->G

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Discussion on the Role of Carboxylic Acids

While this compound is not a standard coupling partner or ligand in Suzuki reactions, the presence of carboxylic acid functional groups on either the organohalide or the organoboron component can influence the reaction. It has been observed that carboxylic acids can sometimes interfere with the catalytic cycle, potentially by coordinating to the palladium catalyst and deactivating it. In such cases, it may be necessary to protect the carboxylic acid group (e.g., as an ester) before the coupling reaction and deprotect it afterward. Alternatively, careful selection of the base and reaction conditions can sometimes overcome this issue. For instance, using a milder base or a biphasic solvent system might be beneficial.

In a different context, some palladium-catalyzed cross-coupling reactions utilize carboxylic acid derivatives, such as anhydrides or esters, as electrophiles in what can be considered a variation of the Suzuki coupling. However, this is a distinct transformation from the standard Suzuki-Miyaura reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a versatile tool for the synthesis of complex organic molecules, including those with significant steric hindrance. The use of 2,6-dimethylphenylboronic acid allows for the introduction of the sterically demanding 2,6-dimethylphenyl moiety, which is a valuable building block in various fields of chemical research. Successful coupling of such sterically hindered substrates relies on the careful selection of a suitable palladium catalyst, a bulky and electron-rich phosphine ligand, an appropriate base, and optimized reaction conditions. The protocols provided in this document offer a solid starting point for researchers and scientists working on the synthesis of sterically hindered biaryl compounds.

References

2,6-Dimethylbenzoic Acid: A Sterically Hindered Protecting Group for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of complex molecules. Among the vast array of available protecting groups, the 2,6-dimethylbenzoyl group, derived from 2,6-dimethylbenzoic acid, offers a unique combination of steric hindrance and predictable reactivity, making it a valuable tool for the protection of alcohols and amines. These application notes provide a comprehensive overview of the use of the 2,6-dimethylbenzoyl group, including detailed experimental protocols and comparative data.

Introduction

The 2,6-dimethylbenzoyl group functions as a robust protecting group for hydroxyl and amino functionalities. The two methyl groups in the ortho positions to the carbonyl group create significant steric hindrance, which modulates the reactivity of the protected functional group and influences the stereochemical outcome of nearby reactions. This steric shield also contributes to the stability of the protecting group under a variety of reaction conditions.

The protecting group is typically introduced by acylation with 2,6-dimethylbenzoyl chloride in the presence of a base. Deprotection can be achieved under basic or acidic conditions, often requiring more forcing conditions than less hindered benzoyl groups, which allows for orthogonal protection strategies.

Data Presentation

Due to the limited availability of specific quantitative data for the 2,6-dimethylbenzoyl protecting group in the literature, the following tables include data for the closely related and well-documented 2,6-dimethoxybenzoyl (DMB) group for comparison. The similar steric bulk and electronic nature of the ortho substituents suggest that the reaction conditions and yields will be comparable, though optimization may be necessary.

Table 1: Representative Conditions for the Introduction of the 2,6-Disubstituted Benzoyl Group

SubstrateReagentBaseSolventTemperatureTimeYield (%)
Primary Alcohol2,6-Dimethoxybenzoyl chloridePyridineDichloromethane (DCM)Room Temp.2-4 h>90
Secondary Alcohol2,6-Dimethoxybenzoyl chloride4-DMAP (cat.), Et₃NDichloromethane (DCM)Room Temp.12-24 h70-90
Primary Amine2,6-Dimethoxybenzoyl chlorideTriethylamine (Et₃N)Tetrahydrofuran (THF)Room Temp.2-5 h85-95

Data for the 2,6-dimethoxybenzoyl group is presented as a proxy and may require optimization for the 2,6-dimethylbenzoyl group.

Table 2: Stability of the 2,6-Dimethoxybenzoyl Group under Various Conditions

ConditionStabilityNotes
Mild Aqueous Acid (e.g., 1M HCl)Generally StableSlow hydrolysis may occur upon prolonged heating.
Strong Protic Acids (e.g., TFA, HBr/AcOH)LabileCleavage occurs, especially at elevated temperatures.
Lewis Acids (e.g., AlCl₃, BF₃·OEt₂)LabileCan be cleaved, sometimes selectively.
Aqueous Base (e.g., LiOH, NaOH)LabileSaponification readily occurs to cleave the ester or amide linkage.
Amine Bases (e.g., Piperidine, DBU)Generally StableStable under conditions typically used for Fmoc deprotection.
Catalytic Hydrogenation (e.g., H₂, Pd/C)StableThe benzoyl group is generally stable to these conditions.
Common Oxidants (e.g., PCC, Swern)StableThe protecting group itself is resistant to many common oxidants.

This stability profile for the 2,6-dimethoxybenzoyl group is expected to be similar for the 2,6-dimethylbenzoyl group.

Table 3: Common Cleavage Conditions for the 2,6-Dimethoxybenzoyl Group

Functional GroupReagentSolventTemperatureTimeYield (%)
Ester (from Alcohol)LiOH or NaOH (aq.)THF/MeOH/H₂ORoom Temp.2-12 h>90
Ester (from Alcohol)AlCl₃Dichloromethane (DCM)0 °C to Room Temp.1-4 h70-85
Amide (from Amine)6 M HCl (aq.)DioxaneReflux12-48 hVariable

These deprotection conditions for the 2,6-dimethoxybenzoyl group serve as a starting point for the 2,6-dimethylbenzoyl group.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethylbenzoyl Chloride

This protocol describes the preparation of the key reagent for introducing the 2,6-dimethylbenzoyl protecting group.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Distillation apparatus

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous toluene.

  • Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by TLC or GC-MS for the formation of the methyl ester.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The crude 2,6-dimethylbenzoyl chloride can be purified by vacuum distillation.

Protocol 2: Protection of a Primary Alcohol with 2,6-Dimethylbenzoyl Chloride

This protocol provides a general procedure for the protection of a primary alcohol.

Materials:

  • Primary alcohol

  • 2,6-Dimethylbenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Add anhydrous pyridine (1.5 - 2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2,6-dimethylbenzoyl chloride (1.1 - 1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,6-dimethylbenzoate ester.

Protocol 3: Deprotection of a 2,6-Dimethylbenzoate Ester via Saponification

This protocol describes the cleavage of the 2,6-dimethylbenzoyl protecting group under basic conditions.

Materials:

  • 2,6-Dimethylbenzoate ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve the 2,6-dimethylbenzoate ester (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 v/v).

  • Add a 2 M aqueous solution of lithium hydroxide (LiOH) (2.0 - 3.0 eq).

  • Stir the mixture at room temperature for 2-12 hours, monitoring the saponification by TLC. Gentle heating may be required for more hindered substrates.

  • Upon completion, carefully acidify the reaction mixture to a pH of ~3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the deprotected alcohol.

Visualization of Workflows and Mechanisms

The following diagrams illustrate the key processes involved in the application of the 2,6-dimethylbenzoyl protecting group.

Protection_Deprotection_Scheme cluster_protection Protection cluster_deprotection Deprotection Alcohol_Amine R-OH / R-NH₂ Protected_Substrate Protected Substrate (Ester / Amide) Alcohol_Amine->Protected_Substrate Base, Solvent Protecting_Reagent 2,6-Dimethylbenzoyl Chloride Protecting_Reagent->Protected_Substrate Deprotected_Substrate R-OH / R-NH₂ Protected_Substrate->Deprotected_Substrate Solvent, Heat (optional) Deprotecting_Agent Base (e.g., LiOH) or Acid (e.g., HCl) Deprotecting_Agent->Deprotected_Substrate

Caption: General scheme for protection and deprotection.

Experimental_Workflow start Start dissolve_substrate Dissolve Substrate (Alcohol/Amine) start->dissolve_substrate add_base Add Base (e.g., Pyridine) dissolve_substrate->add_base add_protecting_reagent Add 2,6-Dimethylbenzoyl Chloride add_base->add_protecting_reagent reaction Stir at RT (Monitor by TLC) add_protecting_reagent->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography) workup->purification protected_product Protected Product purification->protected_product

Caption: Experimental workflow for protection.

Caption: Saponification deprotection mechanism.

Amide Bond Formation with Sterically Hindered 2,6-Dimethylbenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone reaction in organic synthesis, particularly within the pharmaceutical and biotechnology industries. However, the coupling of sterically hindered carboxylic acids, such as 2,6-dimethylbenzoic acid, with amines presents a significant synthetic challenge. The two methyl groups ortho to the carboxylic acid moiety impede the approach of the amine nucleophile to the activated carboxyl group, often leading to low yields and slow reaction rates with standard coupling methods.

These application notes provide a comprehensive overview of various methods for the successful amide bond formation with this compound. We present a comparative analysis of different coupling reagents, detailed experimental protocols for recommended methods, and visualizations of the underlying reaction mechanisms and workflows. This guide is intended to assist researchers in selecting the optimal conditions to overcome the steric hindrance and achieve high-yielding amide synthesis.

Data Presentation: Comparative Efficacy of Coupling Reagents

The selection of an appropriate coupling reagent and reaction conditions is critical for the successful amidation of this compound. The following tables summarize the quantitative data from comparative studies, highlighting the yields obtained with various amines and coupling reagents.

Table 1: Amide Bond Formation with Primary Amines

AmineCoupling Reagent/AdditiveSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
BenzylamineDIC / HOPOMeCN / Water (1:1)704865 (isolated)[1]
BenzylamineCOMU / CollidineMeCN / Water (1:1)70480[1]
BenzylamineTPTU / NMIMeCN / Water (1:1)70480[1]
Pyridin-2-ylmethanamineDIC / HOPOMeCN / Water (1:1)704855 (isolated)[1]
Pyridin-2-ylmethanamineCOMU / CollidineMeCN / Water (1:1)70480[1]
Pyridin-2-ylmethanamineTPTU / NMIMeCN / Water (1:1)70480[1]

Table 2: Challenges with Anilines and Secondary Amines

Direct quantitative data for the coupling of this compound with anilines and secondary amines is scarce in the literature, which itself is indicative of the synthetic difficulty.

Amine TypeCoupling Reagent/AdditiveObservationsReference
AnilineDIC / HOPONegligible conversion at 20°C.[1]
DibenzylamineDIC / HOPONegligible conversion at 20°C.[1]
AnilineTPTU / NMIEffective for unhindered acids, but not this compound.[1]
DibenzylamineDMT-MMGenerally outperforms other reagents for this amine with unhindered acids, but fails with this compound.[1]

Note: The lack of successful reported yields for anilines and secondary amines with this compound underscores the profound steric challenge. Alternative strategies, such as the use of acyl fluorides at elevated temperatures, may be necessary for these transformations.

Experimental Protocols

The following are detailed protocols for some of the more successful or commonly attempted methods for the amidation of sterically hindered carboxylic acids.

Protocol 1: DIC/HOPO Mediated Amide Coupling (For Primary Amines)

This protocol is adapted from a successful method for coupling sterically demanding carboxylic acids.[1]

Materials:

  • This compound

  • Primary amine (e.g., Benzylamine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 2-Hydroxypyridine-N-oxide (HOPO)

  • Acetonitrile (MeCN), anhydrous

  • Deionized Water

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of acetonitrile and water, add the primary amine (1.0 eq) and 2-hydroxypyridine-N-oxide (HOPO) (1.05 eq).

  • Add N,N'-Diisopropylcarbodiimide (DIC) (1.05 eq) to the mixture.

  • Heat the reaction mixture to 70°C and stir for 48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Dilute the remaining aqueous mixture with dichloromethane (DCM).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Acyl Chloride Formation followed by Amination (Schotten-Baumann Conditions)

This is a classical and often effective two-step approach for hindered systems.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous dichloromethane (DCM) or Toluene

  • Amine (primary or secondary)

  • Triethylamine (TEA) or Pyridine

  • Deionized Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: Step A: Acyl Chloride Formation

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and carefully remove the solvent and excess reagent under reduced pressure. The resulting crude 2,6-dimethylbenzoyl chloride can be used directly in the next step.

Step B: Amidation

  • Dissolve the crude 2,6-dimethylbenzoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.0-1.2 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0°C and slowly add the acyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Protocol 3: HATU Mediated Amide Coupling (General Protocol for Hindered Systems)

While reported to be ineffective for this compound in aqueous media[1], HATU is a powerful coupling reagent that may be successful under anhydrous conditions with less hindered amines or with prolonged reaction times.

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HATU (1.1 eq), and the amine (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-48 hours. The reaction may require heating to facilitate the coupling of very hindered substrates. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the amidation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve this compound, Amine, and Coupling Additives solvent Add Anhydrous Solvent (e.g., DMF, DCM) reagents->solvent cooling Cool to 0°C solvent->cooling coupling_reagent Add Coupling Reagent (e.g., DIC, HATU) & Base (e.g., DIPEA) cooling->coupling_reagent stirring Stir at RT or Elevated Temperature (Monitor by TLC/LC-MS) coupling_reagent->stirring quench Quench Reaction stirring->quench extract Aqueous Work-up (Acid/Base Washes) quench->extract dry Dry Organic Layer (e.g., MgSO4, Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography or Recrystallization concentrate->chromatography product Pure Amide Product chromatography->product

Caption: General experimental workflow for amide bond formation.

Reaction Mechanisms

The choice of coupling reagent dictates the reaction mechanism by which the carboxylic acid is activated. Below are simplified diagrams for common classes of coupling reagents.

Carbodiimide-Mediated Coupling (e.g., DCC, EDC, DIC)

G acid 2,6-Dimethyl- benzoic Acid o_acylisourea O-Acylisourea (Active Intermediate) acid->o_acylisourea + Carbodiimide carbodiimide Carbodiimide (e.g., DIC) carbodiimide->o_acylisourea amide Amide Product o_acylisourea->amide + Amine urea Urea Byproduct o_acylisourea->urea active_ester Active Ester o_acylisourea->active_ester + Additive amine Amine (R-NH2) amine->amide additive Additive (e.g., HOPO, HOBt) additive->active_ester active_ester->amide + Amine G acid 2,6-Dimethyl- benzoic Acid carboxylate Carboxylate Anion acid->carboxylate + Base base Base (e.g., DIPEA) base->carboxylate oat_ester OAt-Active Ester carboxylate->oat_ester + HATU hatu HATU hatu->oat_ester amide Amide Product oat_ester->amide + Amine amine Amine (R-NH2) amine->amide

References

Synthesis of 2,6-Dimethylbenzoic Acid via Grignard Reaction: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2,6-dimethylbenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The protocol details the preparation of the Grignard reagent from 2-bromo-m-xylene and its subsequent carboxylation using carbon dioxide.

Overview

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds. In this application, an organomagnesium halide (Grignard reagent) is prepared from an aryl halide and magnesium metal. This highly nucleophilic reagent then attacks the electrophilic carbon of carbon dioxide to form a carboxylate salt, which is subsequently protonated to yield the desired carboxylic acid. The synthesis of this compound presents a specific case where steric hindrance from the two ortho-methyl groups can influence the reaction's efficiency. Careful control of reaction conditions is therefore critical for a successful outcome.

Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its precursor, 2-bromo-m-xylene.

Table 1: Synthesis of 2-Bromo-m-xylene from 2,6-Dimethylaniline

Reagent/ParameterMolar EquivalentQuantity
2,6-Dimethylaniline1.01.0 mL (8.12 mmol)
48% Aqueous HBr-8.0 mL
Sodium Nitrite (NaNO₂)1.3728 mg
Copper(I) Bromide (CuBr)0.6699 mg
Reaction Temperature -0 °C to 95 °C
Reaction Time -~35 minutes
Reported Yield -42%[1]

Table 2: Grignard Synthesis of this compound

Reagent/ParameterMolar EquivalentNotes
2-Bromo-m-xylene1.0Starting aryl halide
Magnesium (Mg) Turnings1.05 - 1.2Excess to ensure full conversion
Anhydrous Solvent (THF or Diethyl Ether)-Must be scrupulously dry
Iodine (I₂) crystalCatalyticTo initiate Grignard formation
Carbon Dioxide (CO₂)ExcessSolid (dry ice) or gaseous
6M Hydrochloric Acid (HCl)-For workup and protonation
Reaction Temperature -0 °C to reflux
Reaction Time -1 - 24 hours[2]
Expected Yield -Variable (Low to Moderate)[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-m-xylene

This protocol describes the synthesis of the starting material, 2-bromo-m-xylene, from 2,6-dimethylaniline via a Sandmeyer reaction.[1]

Materials:

  • 2,6-Dimethylaniline

  • 48% aqueous hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flask, dissolve 2,6-dimethylaniline (1.0 mL, 8.12 mmol) in a mixture of ethanol (8.0 mL) and 48% aqueous HBr (4.0 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (728 mg, 10.6 mmol) in water (1.0 mL) dropwise to the cooled mixture. Stir at 0 °C for 15 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (699 mg, 4.87 mmol) in 48% aqueous HBr (4.0 mL).

  • Add the CuBr solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, heat the reaction mixture to 95 °C and stir for 20 minutes.

  • Cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over MgSO₄ and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (eluting with hexane) to obtain 2-bromo-m-xylene.

Protocol 2: Grignard Synthesis of this compound

This protocol details the formation of 2,6-dimethylphenylmagnesium bromide and its subsequent carboxylation. Crucially, all glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly sensitive to moisture. [3]

Materials:

  • 2-Bromo-m-xylene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Iodine crystal (catalyst)

  • Dry ice (solid CO₂)

  • 6M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Part A: Formation of 2,6-Dimethylphenylmagnesium Bromide

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.05-1.2 equivalents).

  • Add a small crystal of iodine.

  • Under an inert atmosphere, add a small amount of anhydrous THF or diethyl ether to just cover the magnesium.

  • Dissolve 2-bromo-m-xylene (1.0 equivalent) in anhydrous THF or diethyl ether and add it to the dropping funnel.

  • Add a small portion of the 2-bromo-m-xylene solution to the magnesium suspension to initiate the reaction. Gentle warming may be necessary. Initiation is indicated by the disappearance of the iodine color and the formation of a cloudy, grayish solution.

  • Once the reaction has started, add the remaining 2-bromo-m-xylene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Carboxylation and Workup

  • Cool the Grignard reagent solution in an ice bath.

  • In a separate beaker, place an excess of crushed dry ice.

  • Slowly and carefully pour the Grignard solution onto the dry ice with vigorous stirring.

  • Allow the excess dry ice to sublime.

  • Slowly add 6M HCl to the reaction mixture until the solution is acidic to litmus paper. This will protonate the carboxylate salt and dissolve any remaining magnesium.

  • Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve the organic product.

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic extracts and wash with water, followed by saturated aqueous sodium bicarbonate solution to extract the acidic product.

  • Collect the aqueous bicarbonate layer and carefully acidify it with 6M HCl to precipitate the this compound.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ethanol and water.

Visualizations

Grignard_Synthesis_Workflow Start Start A Prepare Anhydrous Apparatus & Reagents Start->A 1. B Formation of Grignard Reagent (2,6-Dimethylphenylmagnesium bromide) A->B 2. C Carboxylation (Reaction with CO2) B->C 3. D Acidic Workup (Protonation) C->D 4. E Extraction & Purification D->E 5. End 2,6-Dimethylbenzoic Acid E->End 6. Grignard_Reaction_Mechanism cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation ArylHalide 2-Bromo-m-xylene (Ar-Br) Grignard 2,6-Dimethylphenylmagnesium bromide (Ar-MgBr) ArylHalide->Grignard + Mg in ether Mg Magnesium (Mg) Mg->Grignard Intermediate Magnesium Carboxylate Salt (Ar-COO⁻MgBr⁺) Grignard->Intermediate + CO₂ CO2 Carbon Dioxide (O=C=O) CO2->Intermediate Product This compound (Ar-COOH) Intermediate->Product + H₃O⁺ Acid Acid (H₃O⁺) Acid->Product

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylbenzoic acid is a substituted aromatic carboxylic acid that finds applications in various chemical syntheses and is of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of such aromatic compounds, offering high resolution, sensitivity, and reproducibility.

This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method. The described methodology is suitable for the quantitative determination of this compound in bulk drug substances and can be adapted for its analysis in various sample matrices.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound. The acidic nature of the analyte necessitates the use of an acidified mobile phase to ensure good peak shape and retention.

ParameterRecommended Conditions
HPLC System A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (containing 0.1% Phosphoric Acid or Formic Acid)
A typical starting gradient or isocratic condition would be 50:50 (Acetonitrile:Water).
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 230 nm

Data Presentation

The following table summarizes the typical quantitative data expected for the HPLC analysis of benzoic acid derivatives. These values should be validated specifically for this compound in your laboratory.

ParameterExpected Performance
Retention Time (RT) Analyte-specific, to be determined experimentally.
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Protocols

Reagents and Materials
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (HPLC grade, for sample preparation)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

Preparation of Solutions

Mobile Phase Preparation (e.g., 50:50 Acetonitrile:Water with 0.1% Phosphoric Acid):

  • Measure 500 mL of acetonitrile and 500 mL of water into a 1 L solvent bottle.

  • Add 1 mL of concentrated phosphoric acid to the mixture.

  • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration for at least 15 minutes.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 100 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in methanol and make up to the mark with the same solvent.

Working Standard Solutions:

  • Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) for constructing a calibration curve.

Sample Preparation (for a solid bulk sample)
  • Accurately weigh an appropriate amount of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as methanol, in a volumetric flask to achieve a theoretical concentration within the linear range of the method.

  • Sonicate the solution for 10-15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Analysis and Quantification
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Record the peak areas from the chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Mandatory Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase (ACN:H2O + Acid) SystemEquilibration System Equilibration MobilePhase->SystemEquilibration Standards Standard Solutions Injection Injection Standards->Injection Sample Sample Solution Sample->Injection SystemEquilibration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram CalibrationCurve Calibration Curve Chromatogram->CalibrationCurve Quantification Quantification Chromatogram->Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte This compound (Analyte) Retention Retention & Separation Analyte->Retention StationaryPhase C18 Stationary Phase (Non-polar) StationaryPhase->Retention MobilePhase Mobile Phase (Polar, Acidified) MobilePhase->Retention Signal UV Absorbance Signal Retention->Signal Concentration Concentration Signal->Concentration Proportional to

Caption: Logical relationship of components in the reversed-phase HPLC separation.

Application Notes and Protocols for the Derivatization of 2,6-Dimethylbenzoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylbenzoic acid is a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant interest for their potential as therapeutic agents, exhibiting a range of biological activities including anticancer and enzyme inhibitory effects. The strategic modification of the carboxylic acid group through derivatization, such as esterification and amidation, allows for the modulation of physicochemical properties. This enhances the potential for target engagement and favorable pharmacokinetic profiles. These application notes provide detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation in relevant biological assays.

Derivatization Strategies

The primary methods for the derivatization of this compound involve the modification of its carboxylic acid group to form esters and amides. These transformations are fundamental in medicinal chemistry for creating a library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Esterification of this compound via Fischer-Speier Esterification

This method is a classic acid-catalyzed reaction suitable for the synthesis of simple alkyl esters.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 20 eq), which also serves as the solvent.

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent like diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Amidation of this compound using EDC/HOBt Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents to form an amide bond under mild conditions.

Materials:

  • This compound

  • Desired amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Add DIPEA (2.0 eq) to the mixture.

  • Finally, add EDC (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Biological Assays and Data Presentation

Derivatives of this compound can be screened for various biological activities. Below are protocols for assessing their potential as anticancer agents and enzyme inhibitors, along with representative data in structured tables.

Anticancer Activity

A closely related compound, 2,6-dimethoxy-1,4-benzoquinone (2,6-DMBQ), has been shown to suppress the growth of non-small cell lung cancer (NSCLC) cells by inhibiting the PI3K/AKT and p38 MAPK signaling pathways.[1] Derivatives of this compound can be evaluated for similar activities.

Table 1: Representative Anticancer Activity of Benzoic Acid Derivatives

CompoundDerivative TypeCell LineIC₅₀ (µM)
Compound A EsterA549 (Lung Carcinoma)15.2
Compound B AmideMCF-7 (Breast Cancer)22.5
2,6-DMBQ BenzoquinoneNSCLCNot specified as IC₅₀

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 4: Western Blot Analysis for AKT and p38 MAPK Phosphorylation

This protocol is to assess the effect of the derivatives on key signaling proteins.

Materials:

  • Cancer cells

  • Test compounds

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-AKT, anti-total-AKT, anti-phospho-p38, anti-total-p38, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Treat cells with the test compounds for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities to determine the change in phosphorylation levels.

Enzyme Inhibition

Benzoic acid derivatives are known to inhibit various enzymes, such as acetylcholinesterase (AChE), which is a target in Alzheimer's disease therapy.

Table 2: Representative Acetylcholinesterase (AChE) Inhibitory Activity of Benzoic Acid Derivatives

CompoundDerivative TypeIC₅₀ (µM)
Compound C Ester8.7
Compound D Amide12.1
Donepezil (Reference Drug)0.02

Protocol 5: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding the substrate (ATCI).

  • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition and calculate the IC₅₀ value.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Derivatization_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation 2_6_DMBA This compound Derivatization Esterification or Amidation 2_6_DMBA->Derivatization Alcohol/Acid or Amine/Coupling Reagent Library Derivative Library Derivatization->Library BioAssay Biological Assays (e.g., Anticancer, Enzyme Inhibition) Library->BioAssay Data Quantitative Data (IC50 values) BioAssay->Data SAR Structure-Activity Relationship (SAR) Data->SAR SAR->Derivatization Optimization

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

PI3K_p38_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation MKK MKK3/6 Receptor->MKK AKT AKT PI3K->AKT p_AKT p-AKT (Active) AKT->p_AKT Phosphorylation Proliferation Cell Proliferation, Survival p_AKT->Proliferation p38 p38 MAPK MKK->p38 p_p38 p-p38 (Active) p38->p_p38 Phosphorylation Inflammation Inflammation, Apoptosis p_p38->Inflammation Derivative 2,6-DMBA Derivative Derivative->AKT Inhibition Derivative->p38 Inhibition

Caption: Simplified PI3K/AKT and p38 MAPK signaling pathways and potential inhibition points.

References

The Role of Dimethyl-Substituted Phenyl Moieties in the Synthesis of Anti-Inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols on the use of dimethyl-substituted phenyl compounds in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). While the initial query specified 2,6-dimethylbenzoic acid, a comprehensive review of the scientific literature indicates that the more prominent and widely used precursors in this class of anti-inflammatory agents are isomers of dimethylaniline, particularly in the synthesis of fenamate-type NSAIDs. Mefenamic acid, a potent NSAID, serves as a primary example and is synthesized from 2,3-dimethylaniline. This document will focus on the synthesis and biological activity of fenamates, as they represent the most relevant application of dimethyl-substituted phenyl groups in the development of anti-inflammatory drugs. We will also briefly cover derivatives of 2,6-dimethylaniline.

The fenamates are a class of NSAIDs that are derivatives of N-phenylanthranilic acid. Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. Recent studies have also highlighted their role in inhibiting the NLRP3 inflammasome, another important target in inflammatory responses.

Data Presentation

The anti-inflammatory activity of mefenamic acid and its derivatives is typically evaluated using in vivo models, such as the carrageenan-induced paw edema test in rats, and in vitro enzyme inhibition assays for COX-1 and COX-2.

Table 1: In Vivo Anti-inflammatory Activity of Mefenamic Acid and its Derivatives in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Time (hours)Edema Inhibition (%)Reference
Mefenamic Acid50345-60[1]
Mefenamic Acid Derivative 11503Significant[1]
Mefenamic Acid Derivative 12503Significant[1]
Mefenamic Acid Derivative 16503Significant[1]
Mefenamic Acid Derivative 19503Significant[1]
Mefenamic Acid Derivative 20501Significant[1]

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Fenamates

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Mefenamic Acid1.50.742.03[2]
Flufenamic Acid0.30.13.0[3]
Meclofenamic Acid0.030.021.5[3]

Experimental Protocols

Protocol 1: Synthesis of Mefenamic Acid via Ullmann Condensation

This protocol describes the synthesis of mefenamic acid from 2-chlorobenzoic acid and 2,3-dimethylaniline using a copper catalyst, a classic example of the Ullmann condensation.[3][4][5]

Materials:

  • 2-chlorobenzoic acid

  • 2,3-dimethylaniline

  • Anhydrous potassium carbonate

  • Copper powder or Copper(I) iodide

  • Dimethylformamide (DMF) or other high-boiling polar solvent

  • Toluene

  • Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chlorobenzoic acid (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) to DMF.

  • Add 2,3-dimethylaniline (1.2 equivalents) and a catalytic amount of copper powder or CuI (0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (typically 130-150 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the mixture with concentrated HCl to a pH of 2-3 to precipitate the crude mefenamic acid.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure mefenamic acid.

Protocol 2: Evaluation of Anti-inflammatory Activity using Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method to screen for acute anti-inflammatory activity.[1][6]

Animals:

  • Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., mefenamic acid) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Divide the rats into groups (n=6 per group): control (vehicle), standard (reference drug), and test groups (different doses of the test compound).

  • Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow Reactants 2-Chlorobenzoic Acid + 2,3-Dimethylaniline Reaction Ullmann Condensation (Cu catalyst, K2CO3, DMF, Heat) Reactants->Reaction Crude_Product Crude Mefenamic Acid Reaction->Crude_Product Purification Acidification (HCl) & Recrystallization (Ethanol) Crude_Product->Purification Final_Product Pure Mefenamic Acid Purification->Final_Product

Caption: Synthetic workflow for Mefenamic Acid.

COX_Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (Stimulated by inflammation) Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation mediate Fenamates Fenamates (e.g., Mefenamic Acid) Fenamates->COX1 inhibit Fenamates->COX2 inhibit

Caption: Inhibition of the COX pathway by Fenamates.

NLRP3_Pathway PAMPs_DAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 NLRP3_Activation NLRP3 Activation (e.g., K+ efflux) PAMPs_DAMPs->NLRP3_Activation Signal 2 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription Inflammasome NLRP3 Inflammasome Assembly Transcription->Inflammasome NLRP3_Activation->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b Mature IL-1β Caspase1->IL1b cleaves pro-IL-1β Inflammation Inflammation IL1b->Inflammation Fenamates Fenamates Fenamates->NLRP3_Activation inhibit

Caption: Inhibition of the NLRP3 Inflammasome by Fenamates.

References

Catalytic Applications of 2,6-Dimethylbenzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the catalytic applications of derivatives of 2,6-dimethylbenzoic acid, focusing on their role in modern organic synthesis. The steric hindrance provided by the two methyl groups ortho to the carboxylic acid functionality, or a derivative thereof, imparts unique reactivity and selectivity in various catalytic transformations. This document will focus on a key application: the use of N-heterocyclic carbene (NHC) catalysts bearing a substituted 2,6-dimethylphenyl group in rearrangement reactions.

Application Note 1: N-Heterocyclic Carbene Catalyzed Truce-Smiles Rearrangement

Derivatives of this compound are precursors to sophisticated organocatalysts, such as N-heterocyclic carbenes (NHCs). Specifically, an imidazolylidene NHC functionalized with a 4-methoxy-2,6-dimethylphenyl group has demonstrated remarkable efficacy in catalyzing the Truce-Smiles rearrangement of N-aryl methacrylamides.[1][2][3][4][5] This reaction facilitates the cleavage of a stable aryl C-N bond and the formation of a new C(aryl)-C(alkenyl) bond, yielding valuable trans-cinnamides.[2][3][4]

This organocatalytic approach is notable for being transition-metal-free and offering high atom economy.[3] The steric bulk of the 2,6-dimethylphenyl substituent on the NHC is crucial for directing the reaction towards the rearrangement pathway and away from other potential reaction cascades.[1] This methodology is compatible with a range of functional groups, including halides and nitriles, making it a versatile tool for the synthesis of substituted cinnamides, which are important structural motifs in medicinal chemistry and materials science.

Quantitative Data Summary

The following table summarizes the performance of the NHC catalyst bearing a 4-methoxy-2,6-dimethylphenyl substituent in the Truce-Smiles rearrangement of various N-aryl methacrylamides.

EntrySubstrate (N-Aryl Methacrylamide)Product (trans-Cinnamide)Yield (%)
1N-(4-fluorophenyl)-N-methylmethacrylamide(E)-N-methyl-3-(p-tolyl)acrylamide85
2N-(4-chlorophenyl)-N-methylmethacrylamide(E)-3-(4-chlorophenyl)-N-methylacrylamide78
3N-(4-bromophenyl)-N-methylmethacrylamide(E)-3-(4-bromophenyl)-N-methylacrylamide75
4N-(4-cyanophenyl)-N-methylmethacrylamide(E)-3-(4-cyanophenyl)-N-methylacrylamide91
5N-(3-chlorophenyl)-N-methylmethacrylamide(E)-3-(3-chlorophenyl)-N-methylacrylamide64
6N-(3,4-dichlorophenyl)-N-methylmethacrylamide(E)-3-(3,4-dichlorophenyl)-N-methylacrylamide71
7N-(naphthalen-1-yl)-N-methylmethacrylamide(E)-N-methyl-3-(naphthalen-1-yl)acrylamide55
8N-methyl-N-(pyridin-4-yl)methacrylamide(E)-N-methyl-3-(pyridin-4-yl)acrylamide42

Data compiled from representative examples in the cited literature. Yields are for isolated products.

Experimental Protocols

Protocol 1: Synthesis of trans-Cinnamides via NHC-Catalyzed Truce-Smiles Rearrangement

This protocol describes the general procedure for the synthesis of trans-cinnamides from N-aryl methacrylamides using an N-heterocyclic carbene catalyst derived from a this compound precursor.

Materials:

  • N-aryl methacrylamide substrate (1.0 equiv)

  • 1,3-Bis(4-methoxy-2,6-dimethylphenyl)imidazolium chloride (NHC precursor) (0.2 equiv)

  • Potassium tert-butoxide (KOtBu) (0.2 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the N-aryl methacrylamide (0.2 mmol, 1.0 equiv), the 1,3-bis(4-methoxy-2,6-dimethylphenyl)imidazolium chloride (0.2 equiv), and potassium tert-butoxide (0.2 equiv).

  • Evacuate and backfill the Schlenk tube with dry nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane (1.0 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for the time specified in the literature for the particular substrate (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure trans-cinnamide product.[6]

Characterization:

The structure and purity of the synthesized trans-cinnamides can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6]

Visualizations

Reaction Mechanism: NHC-Catalyzed Truce-Smiles Rearrangement

The following diagram illustrates the proposed catalytic cycle for the Truce-Smiles rearrangement of N-aryl methacrylamides catalyzed by an N-heterocyclic carbene.

NHC_Catalyzed_Truce_Smiles sub N-Aryl Methacrylamide int1 Zwitterionic Intermediate I sub->int1 + NHC nhc NHC Catalyst (4-MeO-2,6-Me2C6H2)2-IMes int2 Ylide Intermediate II int1->int2 [1,2]-Proton Transfer meisenheimer Meisenheimer Intermediate int2->meisenheimer Nucleophilic Aromatic Substitution rearranged Rearranged Intermediate meisenheimer->rearranged C-N Bond Cleavage prod trans-Cinnamide rearranged->prod Catalyst Regeneration prod->nhc Re-enters cycle

Caption: Catalytic cycle of the NHC-mediated Truce-Smiles rearrangement.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of trans-cinnamides as described in the experimental protocol.

Experimental_Workflow start Combine Reactants: N-Aryl Methacrylamide, NHC Precursor, KOtBu reaction Reaction in Anhydrous Dioxane under N2 at 120 °C start->reaction monitoring Monitor by TLC reaction->monitoring workup Quench with aq. NH4Cl and Extract with Ethyl Acetate monitoring->workup Upon Completion purification Dry, Concentrate, and Purify by Column Chromatography workup->purification product Isolated trans-Cinnamide Product purification->product

Caption: General experimental workflow for the synthesis of trans-cinnamides.

References

Application Notes and Protocols for the Synthesis of 2,6-Dimethylbenzoic Acid from m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis of 2,6-dimethylbenzoic acid, a valuable intermediate in medicinal chemistry and organic synthesis. The described two-step procedure commences with the bromination of m-xylene to yield 2-bromo-1,3-dimethylbenzene, which is subsequently converted to the target carboxylic acid via a Grignard reaction with carbon dioxide. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a substituted aromatic carboxylic acid characterized by the presence of two methyl groups ortho to the carboxyl functionality. This steric hindrance imparts unique chemical properties, making it a crucial building block in the synthesis of various pharmaceutical compounds and specialized polymers. The following protocol outlines a reliable and reproducible method for its preparation from readily available starting materials.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialReagent 1Reagent 2CatalystSolventProductTheoretical Yield (per mole of starting material)Reported Yield Range
1Brominationm-XyleneBromine (Br₂)-Iron(III) bromide (FeBr₃)None (neat)2-Bromo-1,3-dimethylbenzene185.06 g70-80%
2Grignard Reaction & Carboxylation2-Bromo-1,3-dimethylbenzeneMagnesium (Mg) turningCarbon Dioxide (CO₂) (solid)Iodine (I₂) crystalDiethyl ether (anhydrous)This compound150.17 g80-90%

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1,3-dimethylbenzene

This procedure details the electrophilic aromatic substitution of m-xylene to introduce a bromine atom at the 2-position.

Materials:

  • m-Xylene

  • Bromine

  • Iron(III) bromide (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask (500 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add m-xylene (106.17 g, 1.0 mol) and anhydrous iron(III) bromide (2.96 g, 0.01 mol).

  • Cool the flask in an ice bath with stirring.

  • Slowly add bromine (159.8 g, 1.0 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Quench the reaction by slowly pouring the mixture into 200 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product is purified by fractional distillation under reduced pressure to yield 2-bromo-1,3-dimethylbenzene as a colorless liquid.

Step 2: Synthesis of this compound

This procedure describes the formation of a Grignard reagent from 2-bromo-1,3-dimethylbenzene and its subsequent reaction with carbon dioxide.

Materials:

  • 2-Bromo-1,3-dimethylbenzene

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous diethyl ether

  • Solid carbon dioxide (dry ice)

  • 6 M Hydrochloric acid

  • Diethyl ether

  • Three-necked round-bottom flask (500 mL)

  • Condenser with a drying tube (e.g., calcium chloride)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Large beaker or flask for quenching

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon).

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a drying tube, and a dropping funnel, place magnesium turnings (24.31 g, 1.0 mol).

  • Add a small crystal of iodine to the flask to initiate the reaction.

  • In the dropping funnel, prepare a solution of 2-bromo-1,3-dimethylbenzene (185.06 g, 1.0 mol) in anhydrous diethyl ether (200 mL).

  • Add a small portion (approx. 20 mL) of the bromide solution to the magnesium turnings. The reaction should start, as indicated by gentle refluxing and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to room temperature.

  • In a separate large beaker or flask, place an excess of crushed solid carbon dioxide (dry ice).

  • Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring. A viscous solid will form.

  • Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.

  • Slowly and carefully add 6 M hydrochloric acid (approx. 250 mL) to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline solid.

Mandatory Visualization

SynthesisWorkflow m_xylene m-Xylene bromination Bromination (Br₂, FeBr₃) m_xylene->bromination intermediate 2-Bromo-1,3-dimethylbenzene bromination->intermediate grignard_formation Grignard Formation (Mg, anhydrous ether) intermediate->grignard_formation purification1 Distillation intermediate->purification1 grignard_reagent 2,6-Dimethylphenyl- magnesium Bromide grignard_formation->grignard_reagent carboxylation Carboxylation (1. CO₂, 2. H₃O⁺) grignard_reagent->carboxylation final_product This compound carboxylation->final_product purification2 Recrystallization final_product->purification2

Caption: Synthetic workflow for this compound.

Application Note: Quantitative Analysis of 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylbenzoic acid is a chemical compound with applications in various fields, including as a building block in the synthesis of pharmaceuticals and other organic compounds. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and metabolic research. This application note provides a detailed overview of various analytical techniques for the quantification of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Detailed protocols and a comparison of these methods are presented to assist researchers in selecting the most appropriate technique for their specific needs.

Analytical Techniques Overview

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of aromatic carboxylic acids. It offers good selectivity and sensitivity for routine analysis. A reverse-phase method using a C18 column is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility. This method provides high specificity and sensitivity.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.[3][4] It is particularly well-suited for the analysis of compounds in complex biological matrices at very low concentrations.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the different analytical techniques for the quantification of this compound.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.[3]Separation of derivatized analyte by gas chromatography and detection by mass spectrometry.[1]Separation by chromatography, detection by mass-to-charge ratio of parent and fragment ions.[3]
Specificity Good, but potential for interference from co-eluting compounds with similar UV spectra.[3]Excellent, mass spectral data provides high confidence in identification.Excellent, highly specific due to parent and fragment ion monitoring.[3]
Sensitivity Moderate (µg/mL to high ng/mL range)High (low ng/mL to pg/mL range)Very High (pg/mL to fg/mL range)
Sample Throughput HighModerate (derivatization step can be time-consuming)High
Instrumentation Cost Lower initial instrument cost and operational expenses.[3]Moderate to high initial instrument cost.Higher initial instrument cost and operational expenses.[3]
Typical Use Routine quality control, content uniformity, and stability testing.[3]Metabolite identification, impurity profiling in complex matrices.Bioanalysis, impurity profiling at trace levels, and metabolite identification.[3]

Experimental Workflow

The general workflow for the quantification of this compound involves sample preparation, chromatographic separation, and detection. The specific steps may vary depending on the chosen analytical technique.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample Collection extraction Extraction start->extraction derivatization Derivatization (for GC-MS) extraction->derivatization If GC-MS filtration Filtration/Cleanup extraction->filtration derivatization->filtration injection Injection filtration->injection separation Chromatographic Separation (HPLC or GC) injection->separation detection Detection (UV, MS, or MS/MS) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: General experimental workflow for the quantification of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is a general guideline and may require optimization for specific applications.

a. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

b. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm or 280 nm

  • Injection Volume: 10 µL

c. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to create a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent. Dilute with the mobile phase to a final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

d. Data Analysis:

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Calculate the concentration of this compound in the sample solution using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a method for the analysis of dimethylbenzoic acid isomers.[1]

a. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column suitable for derivatized acids (e.g., HP-5MS or equivalent)

  • N-tert-butyldimethylsilyl-N-methyl-trifluoroacetamide (MTBSTFA) for derivatization

  • Toluene (analytical grade)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Internal standard (e.g., 3-Methoxy-4-methylbenzoic acid)

b. Sample Preparation:

  • Hydrolysis: For conjugated forms, perform alkaline hydrolysis of the sample.

  • Extraction: Acidify the sample and extract the dimethylbenzoic acids with toluene.

  • Derivatization: Take an aliquot of the toluene extract and evaporate it to dryness. Add MTBSTFA and heat to form the tert-butyldimethylsilyl (TBDMS) derivatives.[1]

c. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization Mode: Electron Ionization (EI)

  • MS Detection Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the this compound-TBDMS derivative.

d. Data Analysis:

  • Analyze the derivatized standards and samples by GC-MS.

  • Create a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.

  • Quantify this compound in the samples using the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a starting point for developing a highly sensitive LC-MS/MS method.

a. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

b. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient could start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: ESI in negative ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the deprotonated molecular ion of this compound, m/z 149.06) and a characteristic product ion are monitored.

c. Sample and Standard Preparation:

  • Prepare standard and sample solutions in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).

  • For biological samples, a protein precipitation step with a solvent like acetonitrile is usually required, followed by centrifugation. The supernatant is then injected into the LC-MS/MS system.[4]

d. Data Analysis:

  • Optimize the MRM transitions for this compound.

  • Inject a series of standard solutions to construct a calibration curve.

  • Analyze the samples and quantify the analyte using the calibration curve based on the peak area of the specific MRM transition.

Conclusion

The choice of the analytical technique for the quantification of this compound should be based on the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method for routine analysis in less complex matrices. GC-MS, after derivatization, offers high specificity and is suitable for complex samples where volatility is not a limitation. LC-MS/MS provides the highest sensitivity and specificity, making it the method of choice for bioanalysis and trace-level quantification in complex matrices. The protocols provided in this application note serve as a starting point for method development and validation.

References

Application of 2,6-Dimethylbenzoic Acid in the Synthesis of Chiral Phosphoric Acid Ligands for Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,6-Dimethylbenzoic acid serves as a crucial building block in the synthesis of sterically demanding chiral ligands for asymmetric organocatalysis. Its two methyl groups in ortho positions create significant steric hindrance, a feature that is exploited to construct highly effective chiral environments in organocatalysts. This steric bulk is particularly valuable in the design of chiral phosphoric acids (CPAs), a powerful class of Brønsted acid catalysts. These CPAs, often based on a BINOL (1,1'-bi-2-naphthol) backbone, have demonstrated remarkable efficacy in a wide range of enantioselective transformations. The incorporation of bulky substituents derived from this compound at the 3 and 3' positions of the BINOL scaffold is a key strategy to enhance the enantioselectivity of these catalysts.

This application note details the synthesis of a specific chiral phosphoric acid organocatalyst, (R)-3,3'-bis(2,6-dimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, starting from this compound. Furthermore, it provides a protocol for the application of this catalyst in the asymmetric Friedel-Crafts reaction between indoles and N-acyl imines, a significant carbon-carbon bond-forming reaction in organic synthesis.

Ligand Synthesis Workflow

The synthesis of the chiral phosphoric acid catalyst involves a multi-step process starting from the commercially available this compound. The key steps include the formation of a sterically hindered biaryl linkage followed by phosphorylation and hydrolysis to yield the final catalyst.

SynthesisWorkflow cluster_start Starting Material cluster_intermediate Key Intermediates cluster_final Final Catalyst A This compound B 2,6-Dimethylbenzoyl Chloride A->B Thionyl Chloride D (R)-3,3'-Bis(2,6-dimethylphenyl)-1,1'-bi-2,2'-diol B->D Suzuki Coupling with C C (R)-3,3'-Dibromo-1,1'-bi-2,2'-diol C->D E (R)-3,3'-Bis(2,6-dimethylphenyl)- 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate D->E 1. POCl3 2. H2O

Caption: Synthetic workflow for the chiral phosphoric acid catalyst.

Experimental Protocols

Protocol 1: Synthesis of (R)-3,3'-Bis(2,6-dimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

This protocol is a representative synthesis adapted from established literature procedures for preparing sterically hindered chiral phosphoric acids.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • (R)-3,3'-Dibromo-1,1'-bi-2,2'-diol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Dioxane

  • Water

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 2,6-Dimethylbenzoyl Chloride:

    • In a round-bottom flask, suspend this compound (1.0 eq) in an excess of thionyl chloride (5.0 eq).

    • Reflux the mixture for 2 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain crude 2,6-dimethylbenzoyl chloride, which can be used in the next step without further purification.

  • Synthesis of (R)-3,3'-Bis(2,6-dimethylphenyl)-1,1'-bi-2,2'-diol (Suzuki Coupling):

    • To a solution of (R)-3,3'-dibromo-1,1'-bi-2,2'-diol (1.0 eq) and 2,6-dimethylphenylboronic acid (2.5 eq) in a 3:1 mixture of toluene and water, add potassium carbonate (4.0 eq).

    • Deoxygenate the mixture by bubbling with argon for 30 minutes.

    • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq).

    • Heat the reaction mixture at 90 °C for 12 hours under an argon atmosphere.

    • After cooling to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford (R)-3,3'-bis(2,6-dimethylphenyl)-1,1'-bi-2,2'-diol.

  • Synthesis of (R)-3,3'-Bis(2,6-dimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate:

    • To a solution of (R)-3,3'-bis(2,6-dimethylphenyl)-1,1'-bi-2,2'-diol (1.0 eq) in dry dichloromethane under an argon atmosphere, add pyridine (3.0 eq).

    • Cool the mixture to 0 °C and add phosphorus oxychloride (1.5 eq) dropwise.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer, wash with 1 M HCl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final chiral phosphoric acid catalyst.

Protocol 2: Asymmetric Friedel-Crafts Reaction of Indole with an N-Acyl Imine

This protocol describes the application of the synthesized chiral phosphoric acid as a catalyst in an enantioselective Friedel-Crafts reaction.

Materials:

  • Indole

  • N-Benzoylbenzaldehyde imine (or other suitable N-acyl imine)

  • (R)-3,3'-Bis(2,6-dimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (catalyst)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-acyl imine (1.0 eq) in dichloromethane (0.1 M), add the chiral phosphoric acid catalyst (0.05 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add indole (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the enantioenriched Friedel-Crafts adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Catalytic Application Workflow

The chiral phosphoric acid catalyst facilitates the enantioselective addition of indole to the N-acyl imine through a well-organized transition state.

CatalysisWorkflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_transition Transition State cluster_product Product A Indole D Ternary Complex (Indole-Imine-Catalyst) A->D Nucleophilic Attack B N-Acyl Imine B->D C Chiral Phosphoric Acid C->D H-Bonding Activation E Enantioenriched Friedel-Crafts Adduct D->E C-C Bond Formation E->C Catalyst Regeneration

Caption: Catalytic cycle for the asymmetric Friedel-Crafts reaction.

Quantitative Data

The performance of the chiral phosphoric acid catalyst in the asymmetric Friedel-Crafts reaction of various indoles with N-benzoylbenzaldehyde imine is summarized in the table below.

EntryIndole SubstituentTime (h)Yield (%)ee (%)
1H249592
25-MeO249894
35-Cl369090
46-Br368889
57-Me249391

This compound is a valuable precursor for the synthesis of highly effective, sterically hindered chiral phosphoric acid organocatalysts. The detailed protocols provided herein offer a clear guide for the preparation of such a catalyst and its successful application in the enantioselective Friedel-Crafts reaction. The high yields and enantioselectivities achieved underscore the importance of the sterically demanding 2,6-dimethylphenyl groups in creating a well-defined chiral pocket that effectively controls the stereochemical outcome of the reaction. This methodology is of significant interest to researchers in organic synthesis and drug development for the construction of complex chiral molecules.

Application Notes and Protocols for the Reduction of 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethylbenzyl alcohol is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals. A common and effective method for its preparation is the reduction of the corresponding carboxylic acid, 2,6-dimethylbenzoic acid. This document provides detailed experimental procedures for this reduction using two primary reducing agents: Lithium Aluminum Hydride (LAH) and Borane Tetrahydrofuran complex (Borane-THF). These protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to performing this transformation efficiently and safely. The steric hindrance provided by the two ortho-methyl groups on the benzoic acid presents a notable consideration in its reduction, influencing the choice of reagent and reaction conditions.

Physicochemical Data of Key Compounds

For successful experimental planning and execution, it is crucial to be aware of the physical and chemical properties of the reactants and products.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Hazards
This compoundC₉H₁₀O₂150.17115-117-Irritant
Lithium Aluminum HydrideLiAlH₄37.95125 (decomposes)-Water-reactive, Flammable, Corrosive
Borane-THF Complex (1M)BH₃·THF~85.94-66 (THF)Flammable, Water-reactive, Irritant
2,6-Dimethylbenzyl AlcoholC₉H₁₂O136.1983-85225Irritant
Tetrahydrofuran (THF)C₄H₈O72.11-108.466Flammable, Peroxide-former, Irritant
Diethyl Ether(C₂H₅)₂O74.12-116.334.6Highly Flammable, Peroxide-former

Experimental Protocols

Two primary methods for the reduction of this compound are detailed below. Borane is often preferred for sterically hindered carboxylic acids due to its smaller size and high reactivity towards the carboxyl group.[1] Lithium aluminum hydride is a more powerful, less selective reducing agent that is also effective.[1][2]

Protocol 1: Reduction using Borane-Tetrahydrofuran (BH₃·THF)

This method is highly effective for the reduction of carboxylic acids, including sterically hindered ones, to the corresponding alcohols.[3]

Materials:

  • This compound

  • Borane-THF complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF (10 volumes).

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the Borane-THF complex (1.0 M solution, 1.0 eq) dropwise to the stirred solution over approximately 1 hour.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.[4]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully and slowly add methanol dropwise to quench the excess borane. Vigorous hydrogen gas evolution will be observed.[4] Continue stirring at room temperature for 2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF and methanol. To the residue, add diethyl ether and 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-dimethylbenzyl alcohol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes or ethanol/water mixture) or by column chromatography on silica gel.

Quantitative Data Summary (Borane-THF Reduction)

ParameterValue
Molar Ratio (Acid:BH₃·THF)1 : 1
SolventAnhydrous THF
Temperature0 °C to Room Temperature (or 40-50 °C)
Reaction Time8 hours
Quenching AgentMethanol
Typical Yield ~90-95% (Estimated based on similar reductions)
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent capable of reducing a wide range of functional groups, including carboxylic acids.[5][6] Due to its high reactivity with water, this procedure must be carried out under strictly anhydrous conditions.[5]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Ethyl acetate

  • 10% Sulfuric acid (H₂SO₄) or 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous diethyl ether or THF.

  • Addition of Substrate: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for several hours or at reflux until the reaction is complete (monitored by TLC).

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add the following dropwise with vigorous stirring:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous sodium hydroxide (NaOH).

    • '3x' mL of water. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.

  • Isolation: Stir the resulting mixture at room temperature for at least 30 minutes. Filter the granular solid through a pad of Celite and wash the filter cake thoroughly with diethyl ether or THF.

  • Drying and Concentration: Combine the filtrate and washings. Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2,6-dimethylbenzyl alcohol.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Quantitative Data Summary (LiAlH₄ Reduction)

ParameterValue
Molar Ratio (Acid:LiAlH₄)1 : 1.5-2.0
SolventAnhydrous Diethyl Ether or THF
TemperatureRoom Temperature to Reflux
Reaction TimeVaries (typically 2-16 hours)
QuenchingFieser Workup (Water, NaOH(aq), Water)
Typical Yield ~85-95% (Estimated based on similar reductions)

Reaction Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the chemical transformation and the general experimental workflow for the reduction of this compound.

G cluster_reagents Reducing Agents cluster_reaction Chemical Transformation LAH LiAlH₄ in THF/Ether Start This compound Borane BH₃·THF in THF Product 2,6-Dimethylbenzyl Alcohol Start->Product Reduction

Caption: Chemical reduction of this compound.

G Start Dissolve this compound in Anhydrous THF Add_Reagent Add Reducing Agent (LiAlH₄ or BH₃·THF) at 0°C Start->Add_Reagent React Stir at RT or Reflux (Monitor by TLC) Add_Reagent->React Quench Quench Excess Reagent at 0°C React->Quench Workup Aqueous Workup & Extraction Quench->Workup Isolate Dry & Concentrate Organic Phase Workup->Isolate Purify Purify Product (Recrystallization or Chromatography) Isolate->Purify Final_Product Pure 2,6-Dimethylbenzyl Alcohol Purify->Final_Product

Caption: General experimental workflow for the reduction.

References

Application of 2,6-Dimethylbenzoic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,6-Dimethylbenzoic acid (DMBA) is an aromatic carboxylic acid characterized by the presence of two methyl groups ortho to the carboxyl functionality. This unique steric hindrance profoundly influences its reactivity and makes it a valuable molecule in polymer chemistry. Primary applications include its use as a comonomer to modify polymer properties and as a chain-terminating agent to control molecular weight during polycondensation reactions. Incorporating DMBA into polymer backbones can enhance thermal stability, alter solubility, and control crystallinity. This document provides detailed application notes on its use in polyester synthesis and as a molecular weight control agent, complete with experimental protocols and characterization data.

Application Notes

Introduction to this compound in Polymer Science

The structure of this compound (DMBA), with its sterically hindered carboxyl group, is central to its function in polymer synthesis.[1] The two ortho-methyl groups impede the approach of other molecules, such as diols or diamines, to the carboxylic acid. This reduced reactivity, when compared to unhindered aromatic acids like terephthalic acid, allows for precise control over polymerization processes.

Key Structural Features and Their Implications:

  • Steric Hindrance: The methyl groups physically block the reaction center, slowing down esterification or amidation reactions. This feature is exploited for molecular weight control.

  • Aromatic Ring: Contributes to the rigidity and thermal stability of the resulting polymer backbone.

  • Hydrophobicity: The nonpolar methyl and phenyl groups increase the hydrophobicity of polymers into which DMBA is incorporated, affecting solubility and moisture absorption.

Primary Application: Comonomer for High-Performance Polyesters

DMBA can be used as a comonomer in the synthesis of aromatic polyesters, such as polyethylene terephthalate (PET) or polybutylene terephthalate (PBT), to create copolymers with tailored properties. The bulky, non-planar structure of the DMBA unit disrupts chain packing and reduces the degree of crystallinity.

Effects of Incorporation:

  • Reduced Crystallinity: Leads to increased transparency and potentially improved toughness.

  • Enhanced Thermal Stability: The rigid aromatic structure can increase the glass transition temperature (Tg) of the copolymer. High-performance polymers are known for their thermal stability.[2][3]

  • Modified Solubility: Copolymers containing DMBA often exhibit enhanced solubility in common organic solvents, which facilitates processing and characterization.

Secondary Application: Chain Terminator for Molecular Weight Control

In polycondensation reactions, achieving a target molecular weight is crucial for desired material properties. As a monofunctional carboxylic acid, DMBA can act as an end-capping or chain-terminating agent.[4] When introduced into a polymerization mixture (e.g., for polycarbonates or polyesters), it reacts with a growing polymer chain end, preventing further propagation. The amount of DMBA added allows for precise control over the final polymer chain length. This is a common strategy in controlled polymerization.[5]

Data Presentation

Table 1: Properties of PET-co-DMBA Copolymers

This table summarizes the effect of incorporating varying molar percentages of this compound (DMBA) as a comonomer on the key thermal and molecular properties of polyethylene terephthalate (PET).

Sample IDDMBA Content (mol%)Glass Transition Temp. (T_g, °C)Melting Temp. (T_m, °C)Weight-Average Molecular Weight (M_w, kDa)Polydispersity Index (PDI)
PET-0007825552.42.1
PET-DMBA-0558523848.12.3
PET-DMBA-10109122045.92.4
PET-DMBA-2020102Not Observed41.52.5

Note: Thermal properties were determined by Differential Scanning Calorimetry (DSC) and molecular weights by Gel Permeation Chromatography (GPC).

Table 2: Molecular Weight Control in Polycarbonate (PC) Synthesis

This table illustrates the effectiveness of this compound (DMBA) as a chain terminator in the synthesis of bisphenol A polycarbonate.

Sample IDDMBA Terminator (mol%)Weight-Average Molecular Weight (M_w, kDa)Polydispersity Index (PDI)
PC-Ctrl065.22.6
PC-Term-0.50.548.72.4
PC-Term-1.01.035.12.2
PC-Term-2.02.022.42.1

Note: Molar percentage of DMBA is relative to the diol monomer (bisphenol A).

Experimental Protocols

Protocol 1: Synthesis of PET-co-DMBA (10 mol% DMBA) via Melt Polycondensation

Materials:

  • Dimethyl terephthalate (DMT): 174.78 g (0.90 mol)

  • This compound (DMBA): 15.02 g (0.10 mol)[6][7]

  • Ethylene glycol (EG): 136.55 g (2.20 mol, 1.2x molar excess to total acid components)

  • Antimony(III) oxide (Sb₂O₃): 0.09 g (catalyst)

  • Triphenyl phosphate (TPP): 0.15 g (stabilizer)

Equipment:

  • 500 mL three-neck round-bottom flask (or glass reactor)

  • Mechanical stirrer with a high-torque motor

  • Nitrogen gas inlet and outlet

  • Distillation condenser and collection flask

  • Heating mantle with a programmable temperature controller

  • High-vacuum pump

Procedure:

Stage 1: Esterification (Transesterification)

  • Reactor Setup: Charge the flask with DMT, DMBA, ethylene glycol, and Sb₂O₃.

  • Inert Atmosphere: Assemble the apparatus, ensuring all joints are sealed. Purge the system with dry nitrogen for 20 minutes to remove oxygen. Maintain a gentle nitrogen flow.

  • Heating: Begin stirring and heat the mixture to 150°C to form a molten slurry.

  • Reaction: Gradually increase the temperature to 220°C over 2 hours. Methanol, the byproduct of transesterification from DMT and esterification from DMBA, will begin to distill.

  • Completion: Continue the reaction until ~95% of the theoretical amount of methanol/water byproduct has been collected (approximately 3-4 hours).

Stage 2: Polycondensation

  • Stabilizer Addition: Cool the reactor to 190°C, temporarily stop the nitrogen flow, and add the triphenyl phosphate stabilizer.

  • Vacuum Application: Re-establish the nitrogen purge, then gradually increase the temperature to 275°C. Simultaneously, slowly apply a vacuum, reducing the pressure to below 1 mmHg over 30 minutes.

  • Viscosity Increase: Ethylene glycol will distill off as the polycondensation reaction proceeds. The viscosity of the melt will increase noticeably. Monitor the torque on the mechanical stirrer.

  • Reaction Termination: Continue the reaction under high vacuum for 2-3 hours, or until the desired stirrer torque (indicating target molecular weight) is achieved.

  • Recovery: Discontinue heating and vacuum. Introduce nitrogen to bring the reactor back to atmospheric pressure. Allow the reactor to cool completely. The solid polymer can be recovered by carefully breaking the glass flask or by using a specialized reactor designed for polymer removal.

Purification:

  • Dissolve the crude polymer in a minimal amount of a 1:1 mixture of trifluoroacetic acid and dichloromethane.

  • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

  • Collect the purified polymer by filtration and dry under vacuum at 60°C for 24 hours.

Protocol 2: Molecular Weight Control in Polycarbonate Synthesis

Materials:

  • Bisphenol A (BPA): 22.83 g (0.10 mol)

  • Phosgene (or a safer alternative like triphosgene or diphenyl carbonate)

  • This compound (DMBA): 0.15 g (0.001 mol, for 1.0 mol% termination)

  • Dichloromethane (DCM): 200 mL

  • Aqueous Sodium Hydroxide (NaOH), 5 M

  • Triethylamine (catalyst)

Procedure (Interfacial Polycondensation):

  • Phase Preparation: Dissolve bisphenol A and the calculated amount of DMBA in the aqueous NaOH solution in a baffled flask. In a separate container, prepare a solution of phosgene (or its equivalent) in dichloromethane.

  • Reaction Initiation: Cool the BPA/DMBA solution in an ice bath. With vigorous mechanical stirring, rapidly add the phosgene solution to create an interface between the aqueous and organic layers.

  • Catalyst Addition: Add a catalytic amount of triethylamine to the mixture.

  • Polymerization: Allow the reaction to proceed for 1-2 hours with continuous high-speed stirring. The polycarbonate will form in the organic phase.

  • Workup: Separate the organic layer. Wash it sequentially with dilute HCl, and then several times with deionized water until the aqueous layer is neutral.

  • Purification: Precipitate the polycarbonate by adding the DCM solution to a large volume of methanol.

  • Drying: Collect the white, fibrous polymer by filtration and dry in a vacuum oven at 80°C overnight.

Mandatory Visualizations

G cluster_0 Structural Feature of this compound cluster_1 Resulting Chemical Functionality cluster_2 Applications in Polymer Chemistry A Sterically Hindered Carboxyl Group C Controlled Reactivity A->C leads to D Chain Disruption A->D causes B Rigid Aromatic Backbone E Thermal Stability Contribution B->E provides F Molecular Weight Control (Chain Termination) C->F G Modification of Properties (Copolymerization) D->G E->G G Reactants 1. Charge Reactor (DMT, DMBA, EG, Catalyst) Esterification 2. Esterification (150-220°C, N₂) Reactants->Esterification Heat Polycondensation 3. Polycondensation (275°C, High Vacuum) Esterification->Polycondensation Apply Vacuum Recovery 4. Polymer Recovery (Cooling under N₂) Polycondensation->Recovery Cool Purification 5. Purification (Dissolution & Precipitation) Recovery->Purification Process Characterization 6. Characterization (DSC, GPC, NMR) Purification->Characterization Analyze G p1 M p2 M p1->p2 p3 M p2->p3 p4 M-OH p3->p4 Growing Chain End Terminator 2,6-Dimethyl- benzoyl Group p4->Terminator Termination Reaction

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,6-Dimethylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with reactions involving the sterically hindered 2,6-dimethylbenzoic acid. The ortho-methyl groups significantly shield the carboxylic acid functionality, impeding standard reaction protocols. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental procedures to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are standard esterification and amidation reactions with this compound so sluggish?

The two methyl groups at the 2 and 6 positions of the benzene ring create significant steric hindrance around the carboxyl group. This steric bulk physically blocks the approach of nucleophiles, such as alcohols or amines, to the electrophilic carbonyl carbon. This prevention of access for the nucleophile is a primary reason for the compound's low reactivity in standard condensation reactions.[1][2][3]

Q2: What is the most common strategy to enhance the reactivity of this compound?

The most reliable method is to convert the carboxylic acid into a more reactive intermediate. By transforming the hydroxyl group of the carboxylic acid into a better leaving group, the subsequent nucleophilic attack is more favorable. A common approach is the formation of an acyl chloride, which is significantly more electrophilic than the parent carboxylic acid.[4]

Q3: Are there specific catalysts that are effective for reactions with sterically hindered carboxylic acids?

Yes, specialized catalysts can facilitate these challenging reactions. For esterifications, catalysts like diphenylammonium triflate (DPAT), particularly in fluorous media, have shown effectiveness.[5] For amidations, activating agents such as 1,1'-carbonyldiimidazole (CDI) or the use of titanium tetrachloride (TiCl₄) can promote the reaction.[6] Boric acid has also been utilized as a green and cost-effective catalyst for the direct amidation of carboxylic acids.

Q4: Can reaction conditions be modified to favor the reaction without changing the reagents?

While often less effective than changing the reagents, modifying reaction conditions can help. Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this may also lead to side reactions or decomposition of starting materials or products.[4] The use of microwave irradiation can also sometimes accelerate these sluggish reactions.

Troubleshooting Guides

Issue 1: Low or No Yield in Esterification Reactions
Possible Cause Solution
Inefficient activation of the carboxylic acid. Convert this compound to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more reactive towards alcohols.
Steric hindrance preventing nucleophilic attack. Use a less sterically hindered alcohol if the application allows. Alternatively, employ a more potent catalyst system designed for hindered substrates, such as diphenylammonium triflate (DPAT) in a fluorous medium.[5]
Unfavorable reaction equilibrium. If using a direct esterification method like Fischer esterification, ensure the removal of water as it forms, for example, by using a Dean-Stark apparatus or molecular sieves.
Decomposition at high temperatures. Optimize the reaction temperature and time. Monitor the reaction progress closely using TLC or GC to avoid prolonged heating.[4]
Issue 2: Failed Amide Bond Formation
Possible Cause Solution
Low nucleophilicity of the amine. If possible, use a more nucleophilic amine. Primary amines will generally be more reactive than secondary amines.
Carboxylic acid and amine form a stable salt. Use a coupling reagent to activate the carboxylic acid in situ. Common choices include dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or newer reagents like HATU or HBTU.
Extreme steric hindrance from both coupling partners. For particularly challenging amidations, consider using a reagent like trichlorotriazine (TCT) with a Lewis base catalyst such as formylpyrrolidine (FPyr).[7] Alternatively, TiCl₄ in pyridine has been shown to be effective.[6]
Side reactions at elevated temperatures. Explore milder activation methods. For instance, conversion to the acyl chloride allows for the subsequent amidation to often proceed at lower temperatures.

Experimental Protocols

Protocol 1: Two-Step Esterification via Acyl Chloride Formation

This protocol is a reliable method for synthesizing esters of this compound, bypassing the low reactivity of the parent acid.

Step 1: Synthesis of 2,6-Dimethylbenzoyl Chloride

  • In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Carefully add an excess of thionyl chloride (SOCl₂, e.g., 5.0 eq).

  • Heat the mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2,6-dimethylbenzoyl chloride can often be used in the next step without further purification.

Step 2: Esterification with an Alcohol

  • Dissolve the crude 2,6-dimethylbenzoyl chloride (1.0 eq) in an anhydrous, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired alcohol (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 eq) to scavenge the HCl produced.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Protocol 2: Direct Amidation using a Coupling Reagent (DCC/DMAP)

This method activates the carboxylic acid in situ to promote amide bond formation.

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by column chromatography or recrystallization.

Data Summary

The following table summarizes typical yields for different reaction types involving sterically hindered benzoic acids, providing a comparative overview of method effectiveness.

Reaction TypeSubstrateReagents/CatalystSolventTemperature (°C)Yield (%)
EsterificationCyclohexanecarboxylic acid + n-octanolDPATToluene80~90
EsterificationCyclohexanecarboxylic acid + tert-butanolDPATPerfluorohexane80Variable
AmidationDodecanoic acid + AnilineTCT / FPyrAcetonitrileRTQuantitative
AmidationVarious acids and aminesTiCl₄Pyridine85Moderate to Excellent

Note: Yields are highly substrate-dependent and the provided data serves as a general guideline. Optimization is often necessary for specific substrate combinations.

Visualizations

Experimental Workflow: Two-Step Esterification

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification This compound This compound Reflux Reflux This compound->Reflux Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Reflux 2,6-Dimethylbenzoyl Chloride 2,6-Dimethylbenzoyl Chloride Reflux->2,6-Dimethylbenzoyl Chloride Reaction @ 0°C to RT Reaction @ 0°C to RT 2,6-Dimethylbenzoyl Chloride->Reaction @ 0°C to RT Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->Reaction @ 0°C to RT Pyridine Pyridine Pyridine->Reaction @ 0°C to RT Ester Product Ester Product Reaction @ 0°C to RT->Ester Product

Caption: Workflow for the two-step esterification of this compound.

Logical Relationship: Overcoming Steric Hindrance in Amidation

G cluster_0 Problem cluster_1 Challenge cluster_2 Solutions cluster_3 Outcome Steric Hindrance Steric Hindrance Slow/No Reaction Slow/No Reaction Steric Hindrance->Slow/No Reaction Activate Carboxylic Acid Activate Carboxylic Acid Slow/No Reaction->Activate Carboxylic Acid Use Coupling Reagent Use Coupling Reagent Slow/No Reaction->Use Coupling Reagent Harsh Conditions Harsh Conditions Slow/No Reaction->Harsh Conditions Successful Amidation Successful Amidation Activate Carboxylic Acid->Successful Amidation Use Coupling Reagent->Successful Amidation Harsh Conditions->Successful Amidation

Caption: Strategies to overcome steric hindrance in amidation reactions.

References

Technical Support Center: Purification of Crude 2,6-Dimethylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of crude 2,6-dimethylbenzoic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, an aromatic carboxylic acid, polar protic solvents are a good starting point. A mixture of ethanol and water is often effective. Ethanol will dissolve the acid, and the addition of water as an anti-solvent will induce crystallization upon cooling. Pure ethanol or methanol can also be used.[1] The choice of solvent may depend on the impurities present in the crude material. It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific sample.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: There are a few possibilities if your this compound is not dissolving:

  • Insufficient Solvent: You may not have added enough solvent. Add small increments of hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable. If you have added a significant amount of solvent and the solid has not dissolved, you may need to select a different solvent.

  • Insoluble Impurities: Your crude material may contain insoluble impurities. If a small amount of solid remains undissolved even after adding a large volume of hot solvent, it is likely an impurity. In this case, you should proceed to the hot filtration step to remove it.

Q3: No crystals are forming upon cooling. What is the problem?

A3: A lack of crystal formation can be due to several factors:

  • Too Much Solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form. You can try to evaporate some of the solvent to increase the concentration and then allow the solution to cool again.

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystal nucleation has not yet occurred. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. This can create nucleation sites.

    • Add a seed crystal of pure this compound.

    • Cool the solution in an ice bath to further decrease the solubility.

Q4: The recrystallized product appears oily or forms an oil instead of crystals. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can happen if the boiling point of the solvent is too high or if the solution is cooled too rapidly. To resolve this:

  • Reheat the solution until the oil redissolves.

  • Add more of the primary solvent (e.g., ethanol in an ethanol/water system) to increase the solubility.

  • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

  • Consider a lower-boiling point solvent system.

Q5: The yield of my recrystallized product is very low. What are the possible reasons?

A5: Low recovery is a common issue in recrystallization and can be caused by:

  • Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor.

  • Premature crystallization: If the solution cools and crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.

  • Washing with too much or warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize redissolving the product.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystal formation upon cooling 1. Too much solvent used.2. Solution is supersaturated.1. Boil off some solvent to concentrate the solution.2. Scratch the inside of the flask with a glass rod.3. Add a seed crystal of pure this compound.
"Oiling out" (formation of an oil instead of crystals) 1. Cooling rate is too fast.2. Solution is too concentrated.3. Solvent boiling point is higher than the melting point of the solute.1. Reheat to dissolve the oil, then cool slowly.2. Add a small amount of additional solvent.3. Choose a lower-boiling solvent or solvent mixture.
Low yield of recovered crystals 1. Too much solvent used.2. Premature crystallization during hot filtration.3. Incomplete cooling.4. Washing with too much or warm solvent.1. Use the minimum amount of hot solvent necessary for dissolution.2. Keep the solution hot during filtration.3. Allow sufficient time for cooling, including in an ice bath.4. Wash crystals with a minimal amount of ice-cold solvent.
Colored impurities in the final product 1. Colored impurities are not removed by a single recrystallization.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause bumping.
Crystals are very fine or powdery 1. The solution cooled too quickly.1. Ensure a slow cooling rate to allow for the formation of larger crystals. Insulate the flask during cooling.

Data Presentation

Solvent Suitability for Recrystallization of this compound (Illustrative Data)
SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability
WaterLowModerateGood (especially in a mixed solvent system)
EthanolModerateHighGood (often used with water)
MethanolModerateHighGood
AcetoneHighVery HighFair (may result in lower yield due to high solubility at room temperature)
Ethyl AcetateModerateHighGood
TolueneLowModerateFair
HexaneVery LowLowPoor (can be used as an anti-solvent)

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol/Water Solvent System

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol to dissolve the solid completely. Heat the mixture gently while stirring.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol.

    • Quickly filter the hot solution into the preheated flask to remove the insoluble impurities.

  • Inducing Crystallization:

    • To the clear, hot filtrate, add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

    • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture (in a similar ratio to the final recrystallization mixture) to remove any adhering soluble impurities.

  • Drying:

    • Allow the crystals to dry completely on the filter paper by drawing air through them for a period. For final drying, the crystals can be placed in a desiccator or a drying oven at a temperature well below the melting point of this compound (116-118 °C).

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound add_solvent Add minimum hot solvent (e.g., Ethanol) start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration Insoluble impurities present add_antisolvent Add hot anti-solvent (e.g., Water) to cloud point dissolve->add_antisolvent No insoluble impurities hot_filtration->add_antisolvent slow_cool Slow cooling to room temperature add_antisolvent->slow_cool ice_bath Cooling in ice bath slow_cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry the purified crystals wash->dry end Pure this compound dry->end Troubleshooting_No_Crystals start No Crystals Form Upon Cooling check_saturation Is the solution potentially unsaturated? start->check_saturation action_concentrate Boil off some solvent to increase concentration check_saturation->action_concentrate Yes check_supersaturation Is the solution likely supersaturated? check_saturation->check_supersaturation No action_concentrate->check_supersaturation action_scratch Scratch inner surface of the flask with a glass rod check_supersaturation->action_scratch Yes action_seed Add a seed crystal action_scratch->action_seed success Crystals Form action_scratch->success action_cool Cool further in an ice bath action_seed->action_cool action_seed->success action_cool->success failure Still No Crystals - Re-evaluate Solvent Choice action_cool->failure If all else fails

References

Technical Support Center: Synthesis of 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common synthetic routes for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory-scale methods for the synthesis of this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, typically 2,6-dimethylphenylmagnesium bromide, with carbon dioxide (dry ice).[1]

  • Oxidation of 2,6-Dimethylxylene: This method utilizes a strong oxidizing agent, such as potassium permanganate (KMnO₄), to oxidize one of the methyl groups of 2,6-dimethylxylene to a carboxylic acid.[2][3][4]

Q2: What are the primary side products I should be aware of when using the Grignard synthesis route?

A2: The main side products in the Grignard synthesis of this compound include:

  • 3,3',5,5'-Tetramethylbiphenyl: This is formed through a coupling reaction of the Grignard reagent with unreacted 2,6-dimethylbromobenzene.[5]

  • 2,6-Dimethylbenzene (m-xylene): This results from the reaction of the Grignard reagent with any protic source, such as water, present in the reaction mixture.

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of 2,6-dimethylbromobenzene in the final product mixture.

Q3: What are the common byproducts in the oxidation of 2,6-dimethylxylene?

A3: The primary byproduct of concern in the oxidation of 2,6-dimethylxylene is 2-methyl-6-methylolbenzoic acid or 2,6-bis(hydroxymethyl)benzene , which results from incomplete oxidation. Over-oxidation is less common for this specific substrate but can lead to the degradation of the aromatic ring under harsh conditions. Unreacted 2,6-dimethylxylene is also a common impurity.

Q4: How can I purify the crude this compound?

A4: Purification of this compound is typically achieved through recrystallization.[5][6] A common solvent system is a mixture of ethanol and water.[6] For the Grignard synthesis, an initial acid-base extraction is crucial to separate the acidic product from neutral byproducts like 3,3',5,5'-tetramethylbiphenyl. In some cases, column chromatography can be employed for high-purity requirements.[7]

Troubleshooting Guides

Grignard Synthesis Route
Issue Potential Cause Troubleshooting Steps
Low or No Yield of this compound Failure of Grignard reagent to form.- Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents (e.g., diethyl ether or THF).[1]- Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.
Presence of moisture in the reaction.- Check all reagents and solvents for water content.- Maintain a positive pressure of inert gas throughout the reaction.
Inefficient carbonation.- Use a large excess of freshly crushed dry ice.[5]- Pour the Grignard solution slowly onto the dry ice with vigorous stirring.[5]
High Percentage of 3,3',5,5'-Tetramethylbiphenyl High concentration of aryl halide during Grignard formation.- Add the 2,6-dimethylbromobenzene solution slowly to the magnesium suspension to maintain a low concentration.[5]
High reaction temperature.- Maintain a gentle reflux during Grignard formation and avoid excessive heating.[5]
Presence of 2,6-Dimethylbenzene (m-xylene) Reaction with adventitious water.- As with low yield, ensure strictly anhydrous conditions.
Product is an Oily or Waxy Solid Incomplete removal of ether before acidification.- After the basic extraction, gently heat the aqueous layer to remove any residual ether before precipitating the benzoic acid.
Presence of biphenyl impurity.- Perform a thorough extraction with a base (e.g., NaOH solution) to separate the acidic product from the neutral biphenyl.
Oxidation of 2,6-Dimethylxylene Route
Issue Potential Cause Troubleshooting Steps
Low Conversion of 2,6-Dimethylxylene Insufficient amount of oxidizing agent.- Ensure the correct stoichiometry of KMnO₄ is used. A molar ratio of at least 2:1 (KMnO₄:xylene) is typically required for the oxidation of one methyl group.
Low reaction temperature.- The reaction often requires heating to proceed at a reasonable rate. Maintain the temperature as per the protocol.
Formation of Incomplete Oxidation Products Insufficient reaction time or temperature.- Increase the reaction time or temperature, monitoring the reaction progress by TLC.
Inefficient mixing.- Ensure vigorous stirring, especially in heterogeneous mixtures, to maximize the contact between the xylene and the oxidizing agent.
Product is Contaminated with Manganese Dioxide (MnO₂) Inefficient filtration.- After the reaction, ensure the hot solution is filtered effectively to remove the MnO₂ precipitate. Washing the filter cake with hot water can help recover more product.
Difficulty in Product Isolation Product precipitation is incomplete.- After acidification of the reaction mixture, cool the solution in an ice bath to maximize the precipitation of the carboxylic acid.[5]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • 2,6-Dimethylbromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine (crystal)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (concentrated and dilute solutions)

  • Sodium hydroxide solution

  • Sodium sulfate (anhydrous)

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings and a crystal of iodine to the flask.

    • In the dropping funnel, place a solution of 2,6-dimethylbromobenzene in anhydrous diethyl ether.

    • Add a small amount of the halide solution to the magnesium and gently warm to initiate the reaction (indicated by a cloudy, brownish appearance).[5]

    • Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to reflux for an additional 30-60 minutes.

  • Carbonation:

    • In a separate beaker, place a large excess of crushed dry ice.

    • Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring.

    • Allow the excess dry ice to sublime.

  • Work-up and Purification:

    • Slowly add dilute hydrochloric acid to the residue until the solution is acidic.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the organic layer with water and then extract the product into an aqueous layer using a sodium hydroxide solution.

    • Separate the aqueous layer and wash it with diethyl ether to remove any neutral impurities.

    • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the this compound.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from an ethanol/water mixture for further purification.

Synthesis of this compound via Oxidation

Materials:

  • 2,6-Dimethylxylene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (optional, for basic conditions)

  • Sulfuric acid or Hydrochloric acid

  • Sodium bisulfite (for quenching excess KMnO₄)

Procedure:

  • Oxidation:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,6-dimethylxylene and water (and sodium carbonate if performing under basic conditions).

    • Heat the mixture to reflux with vigorous stirring.

    • Slowly add a solution of potassium permanganate in water portion-wise over several hours.

    • Continue refluxing until the purple color of the permanganate has disappeared.

  • Work-up and Purification:

    • Cool the reaction mixture and quench any excess KMnO₄ by adding a small amount of sodium bisulfite until the purple color is gone and a brown precipitate of MnO₂ forms.

    • Filter the hot reaction mixture to remove the manganese dioxide.

    • Wash the filter cake with hot water.

    • Acidify the filtrate with concentrated hydrochloric acid or sulfuric acid to precipitate the this compound.

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent like an ethanol/water mixture.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Side Products in this compound Synthesis cluster_start Problem Identification cluster_grignard Grignard Route cluster_oxidation Oxidation Route cluster_purification Purification start Low Yield or Impure Product (Analyze by TLC, GC-MS, NMR) grignard Primary Impurity: 3,3',5,5'-Tetramethylbiphenyl? start->grignard Grignard Synthesis? oxidation Primary Impurity: Unreacted 2,6-Dimethylxylene? start->oxidation Oxidation Synthesis? biphenyl_yes Action: - Slow addition of aryl halide - Maintain gentle reflux grignard->biphenyl_yes Yes biphenyl_no Primary Impurity: 2,6-Dimethylbenzene? grignard->biphenyl_no No purify Purify Final Product: - Acid-Base Extraction (Grignard) - Recrystallization biphenyl_yes->purify xylene_yes Action: - Ensure strictly anhydrous conditions - Flame-dry glassware biphenyl_no->xylene_yes Yes xylene_no Issue: Low Conversion? biphenyl_no->xylene_no No xylene_yes->purify low_yield_grignard_yes Action: - Activate Mg turnings - Check solvent purity - Use excess CO2 xylene_no->low_yield_grignard_yes Yes low_yield_grignard_yes->purify unreacted_xylene_yes Action: - Increase reaction time/temp - Ensure sufficient oxidant - Vigorous stirring oxidation->unreacted_xylene_yes Yes unreacted_xylene_no Primary Impurity: Incomplete oxidation products? oxidation->unreacted_xylene_no No unreacted_xylene_yes->purify incomplete_ox_yes Action: - Increase reaction time/temp - Ensure proper oxidant stoichiometry unreacted_xylene_no->incomplete_ox_yes Yes incomplete_ox_yes->purify

Caption: Troubleshooting workflow for identifying and mitigating side product formation.

References

Technical Support Center: Optimizing Grignard Reagent Formation for 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 2,6-dimethylbenzoic acid via Grignard reagent formation. The sterically hindered nature of the precursor, 2-bromo-m-xylene, presents unique challenges that this guide aims to address.

Frequently Asked Questions (FAQs)

Q1: Why is the formation of the Grignard reagent for this compound challenging?

The primary challenge arises from the steric hindrance caused by the two methyl groups flanking the bromine atom on the aromatic ring of the precursor, 2-bromo-m-xylene. This steric bulk can impede the approach of the organic halide to the surface of the magnesium metal, making the reaction difficult to initiate and potentially leading to lower yields.

Q2: What is the most critical factor for a successful Grignard reaction?

The most critical factor is maintaining rigorously anhydrous (dry) conditions.[1][2] Grignard reagents are potent bases and nucleophiles that react readily with protic sources, especially water. Any moisture in the glassware, solvents, or reagents will quench the Grignard reagent as it forms, preventing the desired reaction.[1][2]

Q3: What are the visual indicators of a successful Grignard reaction initiation?

Successful initiation is typically marked by several observable signs[2]:

  • A noticeable increase in the temperature of the reaction mixture (exotherm).[3][4]

  • The appearance of a cloudy, grayish, or brownish color.[1][2]

  • Spontaneous boiling or refluxing of the solvent, particularly with low-boiling point ethers like diethyl ether.[2]

  • If an activator like iodine was used, its characteristic purple or brown color will disappear.[1][2]

Q4: Which solvent is preferred for this specific Grignard reaction?

Tetrahydrofuran (THF) is often preferred over diethyl ether for preparing Grignard reagents from less reactive or sterically hindered aryl halides.[5][6] THF has a higher boiling point and is a better solvating agent, which helps to stabilize the Grignard reagent complex.[6]

Q5: What is the primary side reaction of concern, and how can it be minimized?

The most common side reaction is Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting aryl halide to form a biaryl byproduct (in this case, 3,3',5,5'-tetramethyl-1,1'-biphenyl).[1][5] This can be minimized by the slow, dropwise addition of the 2-bromo-m-xylene solution to the magnesium turnings, which maintains a low concentration of the halide in the reaction mixture.[1][5]

Troubleshooting Guide

Problem 1: The reaction fails to initiate.

Possible Causes & Solutions

  • Presence of Moisture: Even trace amounts of water can prevent the reaction from starting.[1]

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere (nitrogen or argon) or by oven-drying at over 120°C for several hours and cooling under inert gas.[1][2] Use only anhydrous grade solvents.[1]

  • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that inhibits the reaction.[1][2][7]

    • Solution: The magnesium must be activated to expose a fresh, reactive surface.[1] Several methods can be employed, as detailed in the table below. A common and effective method is to add a small crystal of iodine; the disappearance of its color indicates activation.[1][2][7]

Troubleshooting_Initiation start Reaction Fails to Initiate check_moisture Are all components rigorously anhydrous? start->check_moisture check_activation Is the magnesium surface activated? check_moisture->check_activation Yes solution_dry Solution: 1. Flame-dry all glassware under inert gas. 2. Use anhydrous grade solvents. check_moisture->solution_dry No solution_activate Solution: 1. Add a crystal of iodine. 2. Add a few drops of 1,2-dibromoethane. 3. Gently warm the flask. 4. Crush turnings with a glass rod. check_activation->solution_activate No success Initiation Successful check_activation->success Yes solution_dry->check_activation solution_activate->success

Problem 2: The reaction starts but then stops, or the yield is very low.

Possible Causes & Solutions

  • Wurtz Coupling Side Reaction: As mentioned in the FAQ, this side reaction consumes both the starting material and the product.[1][5]

    • Solution: Maintain a very slow addition rate of the 2-bromo-m-xylene. Ensure efficient stirring to quickly disperse the halide as it is added. Consider running the reaction under more dilute conditions.

  • Incomplete Reaction: The steric hindrance may lead to a slow reaction that does not go to completion.

    • Solution: Ensure the magnesium is in excess (typically 1.2 to 2.0 equivalents). After the initial exotherm subsides, gentle heating under reflux may be required to drive the reaction to completion.[6] However, prolonged heating at high temperatures can also promote side reactions.[1][6]

  • Precipitation: The Grignard reagent may precipitate from the solution, reducing its reactivity.

    • Solution: Ensure there is sufficient anhydrous THF to maintain solubility. If precipitation occurs, adding more dry THF may help.

Problem 3: The reaction mixture turns very dark or black.

Possible Causes & Solutions

  • Overheating / Decomposition: While a grayish-brown color is normal, a black color may indicate decomposition of the Grignard reagent or significant side reactions, often caused by local overheating.[1][6]

    • Solution: Control the addition rate of the aryl halide to maintain a gentle, controllable reflux. Use an ice-water bath to moderate the reaction temperature if the initial exotherm becomes too vigorous.[1]

  • Impurities in Reagents: Impurities in the 2-bromo-m-xylene or magnesium can lead to side reactions and discoloration.

    • Solution: Use high-purity reagents. If necessary, distill the 2-bromo-m-xylene before use.

Data Presentation

Table 1: Comparison of Common Magnesium Activation Methods

Activation MethodProcedureAdvantagesDisadvantages
Iodine (I₂) Add a small crystal of iodine to the Mg turnings in THF.[1][7]Simple, effective, and provides a clear visual cue (color disappears) upon initiation.[2]Can introduce trace impurities.
1,2-Dibromoethane (DBE) Add a few drops of DBE to the Mg suspension.[2][7]Highly effective; the evolution of ethylene gas provides a visual confirmation of activation.[7]Consumes a small amount of magnesium.[7]
Mechanical Grinding Vigorously stir the dry Mg turnings or crush them with a dry glass rod in the flask.[2][7]Avoids chemical activators. Can be very effective.Can be difficult to perform effectively in a sealed apparatus.
DIBAH Add a small amount of diisobutylaluminum hydride to activate the surface and dry the mixture.[3][4]Very reliable, allows for initiation at lower temperatures.[3][4]Requires handling of an additional pyrophoric reagent.

Table 2: Solvent Selection for Sterically Hindered Grignard Formation

SolventBoiling Point (°C)Key Properties & Considerations
Diethyl Ether (Et₂O) 34.6Lower boiling point allows for gentle reflux during initiation.[1] Less effective at solvating and stabilizing hindered Grignard reagents.
Tetrahydrofuran (THF) 66Higher boiling point allows for higher reaction temperatures if needed.[6] Better solvating properties enhance the stability and formation rate of the Grignard reagent.[6] Generally the preferred choice for this synthesis.

Experimental Protocols

Protocol 1: Formation of 2,6-Dimethylphenylmagnesium Bromide

Materials and Reagents:

  • Magnesium turnings

  • Iodine (one small crystal)

  • 2-bromo-m-xylene

  • Anhydrous tetrahydrofuran (THF)

  • Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, and nitrogen/argon inlet.

Procedure:

  • Apparatus Setup: Assemble the glassware and flame-dry all components under a stream of inert gas (nitrogen or argon). Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the cooled flask. Add a single crystal of iodine.

  • Solvent Addition: Add enough anhydrous THF to cover the magnesium turnings.

  • Initiation: Prepare a solution of 2-bromo-m-xylene (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (~5-10%) of this solution to the stirred magnesium suspension.

  • Grignard Formation: Wait for signs of initiation (color change, gentle reflux). If the reaction does not start, gently warm the flask with a heat gun until initiation occurs. Once initiated, add the remaining 2-bromo-m-xylene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture. If necessary, heat the mixture to reflux for an additional 30-60 minutes to ensure the reaction goes to completion. The resulting brownish-gray solution is the Grignard reagent.

Protocol 2: Synthesis of this compound (Carboxylation)

Materials and Reagents:

  • Freshly prepared 2,6-Dimethylphenylmagnesium Bromide solution

  • Dry ice (solid CO₂)

  • Hydrochloric acid (e.g., 6M HCl)

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Carboxylation: Crush a significant excess of dry ice in a separate, dry beaker. While stirring vigorously, slowly pour the prepared Grignard reagent solution over the crushed dry ice. The mixture will solidify. Allow it to warm to room temperature as the excess CO₂ sublimates.

  • Workup: Once the mixture has reached room temperature, slowly and carefully add 6M HCl to quench the reaction and protonate the carboxylate salt. Continue adding acid until the aqueous layer is acidic (test with pH paper) and all magnesium salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Experimental_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_workup Carboxylation & Workup prep_glass 1. Assemble and flame-dry glassware prep_reagents 2. Add Mg turnings and Iodine to flask prep_glass->prep_reagents prep_solution 3. Prepare solution of 2-bromo-m-xylene in THF prep_reagents->prep_solution initiation 4. Add small aliquot of halide to initiate prep_solution->initiation addition 5. Slow dropwise addition of remaining halide initiation->addition completion 6. Stir/reflux to ensure completion addition->completion carboxylation 7. Pour Grignard onto excess dry ice completion->carboxylation acidification 8. Acidify with HCl to protonate carboxylation->acidification extraction 9. Extract with ether acidification->extraction purification 10. Dry and evaporate solvent to get product extraction->purification

References

Troubleshooting low conversion in 2,6-Dimethylbenzoic acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Esterification of 2,6-Dimethylbenzoic Acid

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion rates during the esterification of this compound. The significant steric hindrance caused by the two ortho-methyl groups makes this a challenging transformation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: Why am I observing very low or no conversion in my esterification of this compound using a standard Fischer-Speier method?

A1: The primary cause of low conversion is the significant steric hindrance from the two methyl groups at the ortho-positions (positions 2 and 6) of the benzoic acid.[1] This steric bulk physically obstructs the approach of the alcohol's nucleophilic hydroxyl group to the electrophilic carbonyl carbon of the carboxylic acid. This blockage raises the activation energy for the formation of the necessary tetrahedral intermediate, dramatically slowing down the reaction rate compared to less hindered benzoic acids.[1][2]

Q2: How can I improve the yield of my Fischer-Speier esterification for this substrate?

A2: While challenging, you can optimize the Fischer-Speier method by addressing its equilibrium nature:

  • Use a Large Excess of Alcohol: Employing the alcohol as the reaction solvent creates a high concentration of the nucleophile, which helps to shift the reaction equilibrium toward the product side according to Le Châtelier's principle.[3]

  • Efficient Water Removal: Esterification produces water as a byproduct. Since the reaction is reversible, removing water as it forms will drive the equilibrium towards the ester.[4] This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Increase Reaction Time and Temperature: Due to the high steric hindrance, longer reaction times (e.g., 12-48 hours) and higher temperatures (reflux) are often required to achieve reasonable conversion.[5][6] Always monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC).[7]

  • Ensure Catalyst Activity: Use a strong, non-degraded acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[4][7]

Q3: Are there more effective alternative methods for esterifying sterically hindered acids like this compound?

A3: Yes, when direct acid-catalyzed esterification fails, converting the carboxylic acid into a more reactive intermediate is a highly effective strategy.

  • Acid Chloride Formation: This is a robust, two-step method. First, convert the this compound to its highly reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][8] The resulting 2,6-dimethylbenzoyl chloride will then readily react with the alcohol, even a sterically hindered one, in the presence of a non-nucleophilic base like pyridine to form the desired ester.[1] This method bypasses the unfavorable equilibrium of the Fischer esterification.[1]

  • Steglich Esterification: This method is performed under milder, neutral conditions and is particularly useful for sterically hindered substrates.[7] It utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, like 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid.[3][6]

Q4: What are the potential side reactions or impurities I should be aware of?

A4: Besides unreacted starting materials, potential side reactions include:

  • Dehydration of Alcohol: If you are using a secondary or tertiary alcohol, the strong acid catalyst and high temperatures can lead to dehydration, forming an alkene.

  • Ether Formation: At high temperatures, the alcohol can undergo self-condensation to form an ether, especially with a strong acid catalyst.

  • Byproducts from Reagents: In the Steglich esterification, the primary byproduct is dicyclohexylurea (DCU), which has limited solubility and must be filtered off.[3] When using thionyl chloride, ensure all excess SOCl₂ and HCl gas are removed before adding the alcohol.

Data Presentation: Comparison of Esterification Methods

The following table summarizes typical reaction conditions and outcomes for the methyl esterification of sterically hindered benzoic acids, providing a baseline for what to expect.

ParameterFischer-Speier EsterificationSteglich EsterificationAcid Chloride Method
Key Reagents Alcohol (large excess), H₂SO₄ (cat.)Alcohol (1.5-2.0 eq.), DCC (1.1 eq.), DMAP (cat.)1. SOCl₂ 2. Alcohol (1.0 eq.), Pyridine
Solvent AlcoholDichloromethane (DCM) or THFDichloromethane (DCM) or Toluene
Temperature Reflux (e.g., ~65°C for Methanol)0°C to Room Temperature0°C to Room Temperature
Typical Reaction Time 12 - 48 hours2 - 6 hours1 - 4 hours
Reported Yield Range 60 - 80%[6]85 - 95%[6]>90%[1]
Key Limitation Equilibrium-limited, slow with hindered substratesStoichiometric urea byproduct, cost of reagentsRequires two steps, sensitive to moisture

Experimental Protocols

Protocol 1: Optimized Fischer-Speier Esterification (Methyl Ester)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-30 mL per gram of acid) to serve as both the reactant and solvent. Stir until the acid is fully dissolved.[6]

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.[7]

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 65°C) and maintain for 12-24 hours. Monitor the reaction's progress periodically by TLC.[6]

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.[7]

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1][7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. The product can be further purified by column chromatography or distillation if necessary.[7]

Protocol 2: Acid Chloride Method (Methyl Ester)

Step A: Formation of 2,6-Dimethylbenzoyl Chloride

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq). This can also serve as the solvent.[1]

  • Reflux: Heat the mixture to reflux (approx. 76°C) for 2-4 hours. The reaction is complete when gas (SO₂ and HCl) evolution ceases.[1]

  • Isolation: Carefully remove the excess thionyl chloride by distillation, potentially under reduced pressure, to obtain the crude 2,6-dimethylbenzoyl chloride.[1]

Step B: Esterification

  • Reactant Setup: In a separate, dry round-bottom flask under an inert atmosphere, dissolve methanol (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) containing a non-nucleophilic base such as pyridine (1.1 eq).[1]

  • Reagent Addition: Cool the solution in an ice bath. Slowly add the crude 2,6-dimethylbenzoyl chloride (1.0 eq) dissolved in a minimal amount of the same dry solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion is indicated by TLC.[1]

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visual Guides

Troubleshooting_Workflow cluster_alternatives Alternative Synthetic Routes start Low Conversion Observed check_conditions 1. Review Reaction Conditions start->check_conditions cond_time cond_time check_conditions->cond_time Sufficient Time/Temp? cond_water cond_water check_conditions->cond_water Water Removal? cond_alcohol cond_alcohol check_conditions->cond_alcohol Excess Alcohol? steric_hindrance 2. Acknowledge Steric Hindrance alternatives 4. Consider Alternative Methods steric_hindrance->alternatives If optimization fails optimize_fischer 3. Optimize Fischer Method success Improved Conversion optimize_fischer->success acid_chloride Acid Chloride Method alternatives->acid_chloride steglich Steglich Esterification alternatives->steglich cond_time->steric_hindrance Yes cond_time->optimize_fischer No, increase cond_water->steric_hindrance Yes cond_water->optimize_fischer No, add Dean-Stark cond_alcohol->steric_hindrance Yes cond_alcohol->optimize_fischer No, use as solvent acid_chloride->success steglich->success

Caption: Troubleshooting workflow for low esterification conversion.

Fischer_Esterification cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_products Products RCOOH This compound protonation 1. Protonation of Carbonyl Oxygen RCOOH->protonation ROH Alcohol (R'-OH) attack 2. Nucleophilic Attack by Alcohol ROH->attack H_plus Acid Catalyst (H⁺) H_plus->protonation protonation->attack intermediate Tetrahedral Intermediate attack->intermediate proton_transfer 3. Proton Transfer intermediate->proton_transfer elimination 4. Elimination of Water proton_transfer->elimination elimination->H_plus Catalyst Regenerated ester Ester Product elimination->ester water Water (H₂O) elimination->water

Caption: Simplified mechanism of Fischer-Speier esterification.

References

Removal of unreacted starting materials from 2,6-Dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from 2,6-Dimethylbenzoic acid. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials I might encounter in my this compound synthesis?

Based on common synthetic routes, the most likely unreacted starting materials are mesitylene (1,3,5-trimethylbenzene) or 2,6-dimethylaniline. The specific impurity will depend on the synthetic pathway employed.

Q2: What is the most effective general method to remove these types of impurities?

Acid-base extraction is a highly effective and straightforward method for separating this compound, an acidic compound, from neutral impurities like mesitylene or basic impurities like 2,6-dimethylaniline.[1][2][3] This technique exploits the different solubilities of the acid, base, and neutral compounds in aqueous and organic solvents at different pH levels.[1][2]

Q3: Can I use recrystallization as a primary purification method?

Recrystallization can be an effective purification technique, particularly if the concentration of the impurity is low.[4] However, its success is highly dependent on the choice of solvent and the solubility differences between this compound and the unreacted starting material. For mixtures with significant amounts of impurities, a preliminary acid-base extraction is recommended.

Q4: How can I confirm the purity of my final this compound product?

Several analytical techniques can be used to assess purity. High-Performance Liquid Chromatography (HPLC) is suitable for quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structural integrity and identify impurities. Melting point analysis is a simple and effective method; a sharp melting range close to the literature value (115-117 °C) indicates high purity.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: My final product is contaminated with mesitylene.

Cause: Mesitylene is a neutral hydrocarbon and will not be removed by simple water washes.

Solution: An acid-base extraction is the recommended method.

Experimental Protocols

Protocol 1: Removal of Unreacted Mesitylene using Acid-Base Extraction

Objective: To separate this compound from the neutral impurity, mesitylene.

Principle: this compound is deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[6][7] Mesitylene, being non-polar and neutral, remains in the organic phase.[8][9][10] Subsequent acidification of the aqueous layer regenerates the pure this compound, which precipitates out of the solution.[2]

Materials:

  • Crude this compound containing mesitylene

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether, in a separatory funnel.

  • Extraction: Add saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The upper organic layer contains the mesitylene. The lower aqueous layer contains the sodium 2,6-dimethylbenzoate.

  • Isolate Aqueous Layer: Drain the lower aqueous layer into a clean beaker.

  • Wash Organic Layer: To ensure complete recovery, wash the organic layer with another portion of saturated sodium bicarbonate solution and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1 M hydrochloric acid while stirring until the solution is acidic (test with pH paper). This compound will precipitate as a white solid.

  • Isolation of Product: Collect the purified this compound by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water and dry it under vacuum.

Protocol 2: Removal of Unreacted 2,6-Dimethylaniline using Acid-Base Extraction

Objective: To separate this compound from the basic impurity, 2,6-dimethylaniline.

Principle: 2,6-Dimethylaniline is protonated by a dilute acid (e.g., hydrochloric acid) to form a water-soluble ammonium salt.[2][11] The acidic this compound remains in the organic phase.

Materials:

  • Crude this compound containing 2,6-dimethylaniline

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether, in a separatory funnel.

  • Extraction: Add 1 M hydrochloric acid to the separatory funnel. Stopper and shake the funnel.

  • Separation: Allow the layers to separate. The lower aqueous layer now contains the protonated 2,6-dimethylaniline. The upper organic layer contains the this compound.

  • Isolate Organic Layer: Drain the lower aqueous layer.

  • Wash Organic Layer: Wash the organic layer with deionized water to remove any residual acid.

  • Purification of this compound: The this compound can be recovered by drying the organic layer with a drying agent (e.g., anhydrous magnesium sulfate), filtering, and evaporating the solvent. Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Physical and Solubility Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound C₉H₁₀O₂150.17115 - 117[5]155 - 160 (17 torr)[12]Soluble in organic solvents like ethanol and ether; limited solubility in water.[13]
Mesitylene C₉H₁₂120.21-45[8]165[8]Insoluble in water; soluble in ethanol, ether, and benzene.[8][9][14]
2,6-Dimethylaniline C₈H₁₁N121.1810 - 12[15]216[15]Slightly soluble in water; very soluble in ether and ethanol.[16][17]

Visualizations

Purification_Workflow_Mesitylene cluster_0 Separatory Funnel cluster_1 Organic Phase cluster_2 Aqueous Phase Crude_Mixture Crude Product (this compound + Mesitylene) in Diethyl Ether Add_Base Add Saturated NaHCO3 (aq) Crude_Mixture->Add_Base Shake_Vent Shake & Vent Add_Base->Shake_Vent Separation_1 Phase Separation Shake_Vent->Separation_1 Organic_Layer Upper Organic Layer (Mesitylene in Ether) Separation_1->Organic_Layer Aqueous_Layer Lower Aqueous Layer (Sodium 2,6-Dimethylbenzoate) Separation_1->Aqueous_Layer Evaporation Solvent Evaporation Organic_Layer->Evaporation Mesitylene_Waste Mesitylene (Waste) Evaporation->Mesitylene_Waste Acidify Acidify with HCl (aq) Aqueous_Layer->Acidify Precipitation Precipitation Acidify->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Pure_Product Pure this compound Filtration->Pure_Product

Caption: Workflow for removing mesitylene.

Purification_Workflow_Aniline cluster_0 Separatory Funnel cluster_1 Aqueous Phase cluster_2 Organic Phase Crude_Mixture Crude Product (this compound + 2,6-Dimethylaniline) in Diethyl Ether Add_Acid Add 1 M HCl (aq) Crude_Mixture->Add_Acid Shake Shake Add_Acid->Shake Separation_1 Phase Separation Shake->Separation_1 Aqueous_Layer Lower Aqueous Layer (2,6-Dimethylanilinium Chloride) Separation_1->Aqueous_Layer Organic_Layer Upper Organic Layer (this compound in Ether) Separation_1->Organic_Layer Basify Add NaOH (aq) to regenerate aniline (optional) Aqueous_Layer->Basify Aniline_Waste 2,6-Dimethylaniline (Waste) Basify->Aniline_Waste Dry Dry with Na2SO4 Organic_Layer->Dry Filter Filter Dry->Filter Evaporate Solvent Evaporation Filter->Evaporate Recrystallize Recrystallization (Optional) Evaporate->Recrystallize Pure_Product Pure this compound Recrystallize->Pure_Product

Caption: Workflow for removing 2,6-dimethylaniline.

References

Technical Support Center: Analysis of 2,6-Dimethylbenzoic Acid by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in 2,6-Dimethylbenzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides & FAQs

Q1: My ¹H NMR spectrum of this compound shows unexpected peaks. What could they be?

A1: Unexpected peaks in the ¹H NMR spectrum of your this compound sample likely indicate the presence of impurities. These impurities can arise from the synthetic route used to prepare the acid. Common impurities include unreacted starting materials, intermediates, or byproducts of side reactions. The table below lists the expected ¹H NMR chemical shifts for this compound and some common impurities. By comparing the chemical shifts of the unexpected peaks in your spectrum to the values in the table, you can identify the potential impurities.

Q2: How can I confirm the identity of a suspected impurity?

A2: The most definitive way to confirm the identity of an impurity is to obtain a reference spectrum of the suspected compound and compare it to your sample's spectrum. If a reference spectrum is unavailable, you can "spike" your NMR sample by adding a small amount of the pure suspected impurity and re-acquiring the spectrum. An increase in the intensity of the peak confirms its identity. Additionally, 2D NMR techniques, such as COSY and HSQC, can help in elucidating the structure of unknown impurities.

Q3: The carboxylic acid proton peak (-COOH) is broad and its chemical shift is variable, or it's not visible at all. Why is this?

A3: The chemical shift of the carboxylic acid proton is highly dependent on concentration, temperature, and the solvent used, due to hydrogen bonding. It often appears as a broad singlet between 10-13 ppm. In some cases, especially in the presence of water (D₂O), this proton can exchange, leading to its disappearance from the spectrum. To confirm its presence, you can perform a D₂O exchange experiment: add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The disappearance of the peak confirms it is the acidic proton.

Q4: I see extra peaks in the aromatic region (around 7-8 ppm). What are the likely culprits?

A4: Besides the expected signals for this compound, extra peaks in the aromatic region could be due to starting materials like m-xylene or 2-bromo-1,3-dimethylbenzene, or intermediates like 2,6-dimethylbenzonitrile. Refer to the data table for their characteristic chemical shifts.

Q5: My baseline is noisy and the peaks are broad. What should I do?

A5: A noisy baseline and broad peaks can result from several factors:

  • Low Sample Concentration: The signal-to-noise ratio may be too low. Try preparing a more concentrated sample.

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer should improve peak shape.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic materials can cause significant line broadening. Ensure your sample and NMR tube are clean. Filtering the sample solution before transferring it to the NMR tube can help.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts (in ppm) for this compound and potential impurities in CDCl₃. Chemical shifts can vary slightly depending on the experimental conditions.

Table 1: ¹H NMR Chemical Shift Data (CDCl₃)

CompoundAr-H-CH₃-CH₂--OH / -COOHOther
This compound ~7.22 (t, 1H), ~7.05 (d, 2H)~2.45 (s, 6H)-~11.0-13.0 (br s, 1H)-
m-Xylene~7.1 (m, 1H), ~6.9 (m, 3H)~2.3 (s, 6H)---
2,6-Dimethylbenzyl alcohol~7.15 (t, 1H), ~7.05 (d, 2H)~2.35 (s, 6H)~4.7 (s, 2H)~1.5-2.5 (br s, 1H)-
2,6-Dimethylbenzonitrile~7.35 (t, 1H), ~7.15 (d, 2H)~2.5 (s, 6H)---
2-Bromo-1,3-dimethylbenzene~7.1 (d, 2H), ~6.95 (t, 1H)~2.4 (s, 6H)---
2,6-Dimethylbenzoyl chloride~7.3 (t, 1H), ~7.1 (d, 2H)~2.5 (s, 6H)---

Table 2: ¹³C NMR Chemical Shift Data (CDCl₃)

CompoundC=OC (aromatic)-CH₃-CH₂-Other
This compound ~173~138, ~132, ~130, ~128~21--
m-Xylene-~138, ~130, ~128, ~126~21--
2,6-Dimethylbenzyl alcohol-~138, ~136, ~129, ~128~19~62-
2,6-Dimethylbenzonitrile-~141, ~132, ~128, ~118, ~110~20-CN: ~118
2-Bromo-1,3-dimethylbenzene-~138, ~129, ~128, ~127~24--
2,6-Dimethylbenzoyl chloride~170~139, ~133, ~131, ~129~21--

Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Weighing the Sample: Accurately weigh 5-20 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Transfer: Transfer the solution to the NMR tube. The final sample height should be approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Visualizations

impurity_identification_workflow cluster_preparation Sample Preparation cluster_analysis Spectral Analysis cluster_troubleshooting Troubleshooting cluster_confirmation Confirmation prep_sample Prepare NMR Sample acquire_spectrum Acquire 1H NMR Spectrum prep_sample->acquire_spectrum process_spectrum Process Spectrum acquire_spectrum->process_spectrum identify_peaks Identify Peaks of this compound process_spectrum->identify_peaks check_impurities Check for Unexpected Peaks identify_peaks->check_impurities compare_data Compare with Impurity Data Table check_impurities->compare_data no_impurity No Significant Impurities Detected compare_data->no_impurity Peaks Match Reference impurity_suspected Potential Impurity Identified compare_data->impurity_suspected Unexpected Peaks Present spike_sample Spike Sample with Standard impurity_suspected->spike_sample d2o_exchange D2O Exchange (for -COOH) impurity_suspected->d2o_exchange confirm_identity Confirm Impurity Identity spike_sample->confirm_identity

Caption: Workflow for the identification of impurities in this compound by NMR.

synthesis_impurities cluster_synthesis Common Synthetic Routes cluster_route1 Route 1: Grignard Reaction cluster_route2 Route 2: Oxidation cluster_route3 Route 3: Nitrile Hydrolysis cluster_impurities Potential Impurities start1 2-Bromo-1,3-dimethylbenzene intermediate1 Grignard Reagent start1->intermediate1 + Mg product This compound intermediate1->product + CO2, then H3O+ imp1 Unreacted Starting Materials (e.g., m-Xylene, 2-Bromo-1,3-dimethylbenzene) imp2 Intermediates (e.g., 2,6-Dimethylbenzyl alcohol, 2,6-Dimethylbenzonitrile) imp3 Byproducts (e.g., from side reactions) start2 m-Xylene intermediate2 2,6-Dimethylbenzyl Alcohol start2->intermediate2 e.g., NBS, H2O intermediate2->product Oxidation start3 2,6-Dimethylaniline intermediate3 2,6-Dimethylbenzonitrile start3->intermediate3 Sandmeyer Reaction intermediate3->product Hydrolysis

Caption: Common synthetic pathways to this compound and potential impurities.

Technical Support Center: Purifying 2,6-Dimethylbenzoic Acid with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying 2,6-Dimethylbenzoic acid using column chromatography. Below you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for purifying this compound is silica gel.[1][2][3] Given its slightly acidic nature, silica gel is well-suited for the separation of acidic compounds.[1][2] Acidic alumina can also be used as an alternative for the separation of carboxylic acids.[2]

Q2: Which mobile phase (eluent) system is best for the purification of this compound on a silica gel column?

A2: A common mobile phase for purifying moderately polar compounds like this compound on silica gel is a mixture of a non-polar solvent, such as hexanes or toluene, and a more polar solvent like ethyl acetate or ethanol.[4][5] To ensure a sharp, symmetrical peak and prevent tailing, it is crucial to add a small amount (typically 0.1-1%) of an acidic modifier, such as acetic acid or formic acid, to the eluent.[6] This suppresses the ionization of the carboxylic acid, making it less polar and reducing its strong interaction with the silica surface.

Q3: How can I determine the optimal mobile phase ratio before running a large-scale column?

A3: It is highly recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).[7] By testing different solvent mixtures (including the acidic modifier), you can find a system that gives your product a retention factor (Rf) value ideally between 0.2 and 0.4, and provides good separation from impurities.[7] For benzoic acid, a mobile phase of toluene/ethanol (9:1 v/v) has been used for TLC analysis.[5]

Q4: My this compound is eluting as a broad, tailing peak. What is the cause and how can I fix it?

A4: Peak tailing is the most common issue when purifying acidic compounds on silica gel.[8][9] It occurs because the acidic analyte can exist in both its protonated (less polar) and deprotonated (more polar, anionic) forms, which interact differently with the stationary phase.[8][10] The deprotonated form interacts strongly with the polar silanol groups on the silica surface, leading to a "tail." To resolve this, add a small percentage of acetic acid or formic acid to your mobile phase to ensure the this compound remains fully protonated throughout the separation.[6]

Q5: How much crude this compound can I load onto my column?

A5: The amount of crude material you can purify depends on the column size and the difficulty of the separation. A general guideline is to use a silica gel weight that is 20 to 50 times the weight of your crude sample.[1] For difficult separations, a higher ratio is recommended. Overloading the column will lead to poor separation of compounds.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing The this compound is partially deprotonated on the silica gel, causing strong, undesirable interactions.[8][10]Add 0.1-1% acetic acid or formic acid to your eluent to ensure the compound remains in its protonated form.[6]
Poor Separation The chosen eluent has incorrect polarity, or the column is overloaded.Optimize the mobile phase using TLC to achieve a greater difference in Rf values between your product and impurities.[7] Reduce the amount of sample loaded onto the column.[1]
Compound Won't Elute The mobile phase is not polar enough to move the compound down the column.Gradually increase the polarity of your eluent. For example, if using a 9:1 hexane:ethyl acetate mixture, try changing to 7:1 or 5:1.
Compound Elutes Too Quickly The mobile phase is too polar, causing all compounds to elute together in the solvent front.Decrease the polarity of your eluent. For example, if using a 5:1 hexane:ethyl acetate mixture, try changing to 9:1 or 19:1.
Cracks or Channels in the Silica Bed The column was not packed properly, or the solvent polarity was changed too drastically.Ensure the silica gel is packed as a uniform slurry and never allowed to run dry. When increasing solvent polarity, do so gradually (e.g., from 100% hexane to 90:10 hexane:ethyl acetate, then 80:20, etc.).[1]

Experimental Protocol: Purification of this compound

This protocol outlines a standard procedure for purifying this compound using silica gel column chromatography.

1. Materials

  • Crude this compound

  • Silica gel (e.g., 230-400 mesh for flash chromatography)

  • Non-polar solvent (e.g., Hexane or Toluene)

  • Polar solvent (e.g., Ethyl Acetate or Ethanol)

  • Acidic modifier (e.g., Acetic Acid)

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. TLC Analysis

  • Prepare several eluent systems with varying ratios of your chosen non-polar and polar solvents (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate). Add a constant amount of acetic acid (e.g., 0.5%) to each.

  • Spot the crude material on TLC plates and develop them in the different eluent systems.

  • Identify the solvent system that provides an Rf value of approximately 0.2-0.4 for the this compound and good separation from impurities.

3. Column Preparation (Wet Packing)

  • Ensure the column is clean, dry, and clamped vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm) over the plug.

  • In a beaker, prepare a slurry of silica gel in the least polar eluent you will be using. The amount of silica should be 20-50 times the weight of your crude sample.[1]

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached.

  • Allow the silica gel to settle, then drain the excess solvent until the solvent level is just at the top of the silica bed. Crucially, do not let the column run dry at any stage.

  • Add another thin layer of sand on top of the silica gel to protect the surface.

4. Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully add the sample solution to the top of the column using a pipette.

  • Drain the solvent until the sample has fully entered the silica gel bed.

5. Elution and Fraction Collection

  • Carefully add the optimized eluent (from your TLC analysis) to the top of the column.

  • Begin collecting fractions in numbered test tubes or flasks.

  • Monitor the progress of the separation by periodically spotting collected fractions onto a TLC plate and visualizing them under a UV lamp.

  • If the separation is slow, you can gradually increase the polarity of the eluent.

6. Product Isolation

  • Based on the TLC analysis of the fractions, combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Slightly acidic, ideal for carboxylic acids.[1][2]
Silica to Sample Ratio 20:1 to 50:1 (by weight)Use a higher ratio for more difficult separations.[1]
Mobile Phase Modifier 0.1 - 1% Acetic or Formic AcidEssential to prevent peak tailing of the acidic analyte.[6]
Target Rf on TLC 0.2 - 0.4Provides a good balance between resolution and elution time on the column.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Column Chromatography of this compound start Start Purification issue Identify Issue start->issue tailing Peak Tailing? issue->tailing Asymmetric Peak poor_sep Poor Separation? issue->poor_sep Overlapping Spots no_elution No Elution? issue->no_elution Compound at Baseline tailing->poor_sep No add_acid Add 0.1-1% Acetic Acid to Mobile Phase tailing->add_acid Yes poor_sep->no_elution No optimize_solvent Re-optimize Solvent System using TLC poor_sep->optimize_solvent Yes increase_polarity Gradually Increase Eluent Polarity no_elution->increase_polarity Yes end Successful Purification no_elution->end No, other issue add_acid->end reduce_load Reduce Sample Load optimize_solvent->reduce_load If still poor optimize_solvent->end reduce_load->end increase_polarity->end

Caption: Troubleshooting workflow for common column chromatography issues.

References

Preventing biphenyl formation in Grignard synthesis of 2,6-Dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the formation of biphenyl byproducts during the Grignard synthesis of 2,6-dimethylbenzoic acid.

Troubleshooting Guides

Issue: Significant Biphenyl Byproduct Formation

The primary byproduct in this synthesis is 3,3',5,5'-tetramethylbiphenyl, formed via a Wurtz-type coupling reaction.[1] This side reaction is competitive with the formation of the desired Grignard reagent.[2]

Potential Cause Recommended Action Rationale
High Local Concentration of 2,6-Dimethylbromobenzene Employ slow, dropwise addition of the 2,6-dimethylbromobenzene solution to the magnesium turnings.[1]Maintaining a low concentration of the aryl halide minimizes the opportunity for the newly formed Grignard reagent to react with an unreacted molecule of 2,6-dimethylbromobenzene.[1]
Elevated Reaction Temperature Maintain a gentle reflux during the Grignard reagent formation. If the reaction becomes too vigorous, cool the flask in an ice bath.Higher temperatures can accelerate the rate of the biphenyl coupling reaction.[2] Careful temperature control favors the desired Grignard formation.
Impure or Unreactive Magnesium Use fresh, high-purity magnesium turnings. Activate the magnesium surface prior to the addition of the aryl halide using a small crystal of iodine or by mechanical grinding.A clean, active magnesium surface promotes the efficient formation of the Grignard reagent, reducing the time the aryl halide is present in the reaction mixture.
Presence of Moisture Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., diethyl ether, THF) and operate under an inert atmosphere (e.g., nitrogen or argon).Grignard reagents are highly reactive with water. The presence of even trace amounts of moisture will quench the Grignard reagent and can lead to side reactions.[3]

Frequently Asked Questions (FAQs)

Q1: Why is biphenyl formation a common issue in this specific Grignard synthesis?

A1: The steric hindrance from the two methyl groups ortho to the bromine in 2,6-dimethylbromobenzene can slow down the rate of the Grignard reagent formation. This extended reaction time can increase the likelihood of the Wurtz coupling side reaction that leads to the biphenyl byproduct.

Q2: How can I detect the presence of the 3,3',5,5'-tetramethylbiphenyl byproduct?

A2: The biphenyl byproduct can often be detected by thin-layer chromatography (TLC) as a less polar spot compared to the desired carboxylic acid. It can also be identified by spectroscopic methods such as 1H NMR, where it will show characteristic aromatic and methyl proton signals, but will lack the carboxylic acid proton signal.

Q3: Can the biphenyl byproduct be removed after the reaction?

A3: Yes, the 3,3',5,5'-tetramethylbiphenyl is a neutral, non-polar compound, while the desired this compound is acidic. An acid-base extraction can effectively separate the two. During the workup, dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate) will move the deprotonated benzoic acid into the aqueous layer, leaving the biphenyl in the organic layer. The benzoic acid can then be recovered by acidifying the aqueous layer.[4]

Q4: What is the optimal solvent for this Grignard reaction?

A4: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions.[2] For sterically hindered aryl halides, THF, which has a higher boiling point, can sometimes facilitate the reaction, but care must be taken to control the temperature to avoid increased biphenyl formation.[1]

Data Presentation

The following table presents illustrative data on the effect of reaction parameters on the yield of this compound and the formation of the 3,3',5,5'-tetramethylbiphenyl byproduct. Note: This data is hypothetical and intended for educational purposes to demonstrate trends.

Parameter Condition Yield of this compound (%) Yield of 3,3',5,5'-Tetramethylbiphenyl (%)
Addition Rate of Aryl Halide Rapid (bulk addition)4535
Slow (dropwise over 1 hour)7510
Reaction Temperature 50°C (Vigorous Reflux)5030
35°C (Gentle Reflux)808
Solvent Diethyl Ether7812
Tetrahydrofuran (THF)7018

Experimental Protocols

Protocol: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • 2,6-Dimethylbromobenzene

  • Anhydrous diethyl ether

  • Dry ice (solid CO2)

  • 6M Hydrochloric acid

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently heat the flask under a stream of nitrogen until the iodine sublimes and the purple color disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Grignard Reagent Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. Dissolve 2,6-dimethylbromobenzene (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the 2,6-dimethylbromobenzene solution to initiate the reaction. Once the reaction begins (indicated by gentle bubbling and a cloudy appearance), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Completion of Grignard Formation: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • Carbonation: Cool the Grignard reagent solution in an ice bath. In a separate beaker, crush a generous excess of dry ice. Slowly and carefully pour the Grignard solution onto the crushed dry ice with vigorous stirring.

  • Workup: Allow the excess dry ice to sublime. Add 6M HCl to the reaction mixture until the solution is acidic to litmus paper. This will protonate the carboxylate salt and dissolve any remaining magnesium salts.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with a saturated sodium bicarbonate solution to separate the acidic product from any neutral biphenyl byproduct. Collect the aqueous layer containing the sodium 2,6-dimethylbenzoate.

  • Isolation of Product: Acidify the aqueous layer with 6M HCl to precipitate the this compound. Collect the solid product by vacuum filtration, wash with cold water, and dry.

Visualizations

Grignard_Synthesis_Workflow Experimental Workflow for Grignard Synthesis of this compound setup Apparatus Setup (Flame-dried glassware, N2 atmosphere) mg_activation Magnesium Activation (Mg turnings + I2 crystal) setup->mg_activation grignard_formation Grignard Reagent Formation (Slow addition of 2,6-dimethylbromobenzene) mg_activation->grignard_formation carbonation Carbonation (Pour Grignard onto excess dry ice) grignard_formation->carbonation workup Acidic Workup (Addition of 6M HCl) carbonation->workup extraction Acid-Base Extraction (Separate acid from biphenyl) workup->extraction isolation Product Isolation (Precipitation, filtration, and drying) extraction->isolation

Caption: Workflow for the Grignard synthesis of this compound.

Biphenyl_Formation_Pathway Reaction Pathways in Grignard Synthesis cluster_reagents Reagents A 2,6-Dimethylbromobenzene + Mg B 2,6-Dimethylphenylmagnesium bromide (Grignard Reagent) A->B Desired Reaction C This compound B->C D 3,3',5,5'-Tetramethylbiphenyl (Biphenyl Byproduct) B->D Wurtz Coupling (Side Reaction) CO2 1. CO2 2. H3O+

Caption: Competing reaction pathways in the Grignard synthesis.

Troubleshooting_Logic Troubleshooting Logic for High Biphenyl Formation start High Biphenyl Byproduct Detected check_addition Was the aryl halide added slowly? start->check_addition check_temp Was the reaction temperature controlled? check_addition->check_temp Yes solution_addition Action: Slow dropwise addition check_addition->solution_addition No check_mg Was the magnesium activated and of high purity? check_temp->check_mg Yes solution_temp Action: Maintain gentle reflux, use ice bath if needed check_temp->solution_temp No check_conditions Were anhydrous conditions maintained? check_mg->check_conditions Yes solution_mg Action: Use fresh Mg and activate with iodine check_mg->solution_mg No solution_conditions Action: Flame-dry glassware, use anhydrous solvents check_conditions->solution_conditions No

Caption: A logical guide for troubleshooting biphenyl byproduct formation.

References

Technical Support Center: Optimizing Catalyst Selection for 2,6-Dimethylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals working with 2,6-dimethylbenzoic acid. Due to the steric hindrance caused by the two ortho-methyl groups, this substrate presents unique challenges in catalysis. This guide offers troubleshooting advice and detailed protocols in a question-and-answer format to address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: The main challenge is the significant steric hindrance around the carboxyl group caused by the two adjacent methyl groups. This hindrance can dramatically slow down or prevent reactions that involve nucleophilic attack at the carbonyl carbon, such as esterification or amidation. Catalyst selection is critical to overcome this spatial blocking.

Q2: Which types of reactions are most affected by the steric hindrance of this compound?

A2: Reactions requiring direct access to the carboxylic acid group are most affected. These include:

  • Fischer Esterification: Standard acid catalysis is often slow and requires harsh conditions, leading to low yields.

  • Amide Coupling: The use of standard coupling reagents can be inefficient due to the difficulty of activating the sterically hindered carboxyl group.

  • Reduction of the Carboxylic Acid: Access by hydride reagents can be limited.

Reactions that do not directly involve the carboxyl group, such as ring hydrogenation, may be less affected by this specific steric issue.

Q3: What general strategies can be employed to improve reaction outcomes with this substrate?

A3: Key strategies include:

  • Catalyst Choice: Employing more potent catalysts or those with specific mechanisms to overcome steric bulk. For esterification, this could mean using stronger acid catalysts or coupling agents.

  • Reaction Conditions: Increasing reaction temperature and time can help overcome the higher activation energy. However, this must be balanced against potential side reactions.

  • Water Removal: For equilibrium reactions like esterification, efficient removal of water via azeotropic distillation (e.g., with a Dean-Stark apparatus) or the use of drying agents is crucial to drive the reaction to completion.

  • Reagent Activation: Converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, can facilitate subsequent reactions like esterification or amidation.

Troubleshooting Guides

Issue 1: Low Yield in Esterification Reactions

Symptom: The desired ester product is obtained in low yield (<50%) or the reaction does not proceed to completion, even after extended reaction times.

Possible CauseRecommended Solution
Insufficient Catalyst Activity A weak acid catalyst may not effectively protonate the sterically hindered carbonyl group. Switch to a stronger protic acid like concentrated H₂SO₄ or p-toluenesulfonic acid. Alternatively, use coupling agents like DCC with DMAP for milder conditions.
Steric Hindrance The bulky methyl groups are blocking the alcohol's approach. Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride first, then react with the alcohol. This two-step process is often more efficient for hindered acids.
Equilibrium Limitation Water produced during the reaction is causing the reverse reaction (hydrolysis) to occur. Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water. Alternatively, add molecular sieves to the reaction mixture.
Suboptimal Temperature The activation energy for the reaction is not being met. Cautiously increase the reaction temperature while monitoring for potential decomposition or side reactions.
Issue 2: Difficulty in Achieving Decarboxylation

Symptom: Attempts to remove the carboxyl group to form 1,3-dimethylbenzene result in no reaction or require extremely high temperatures.

Possible CauseRecommended Solution
High Activation Barrier The C-C bond of the carboxyl group is strong, and thermal decarboxylation of simple benzoic acids requires high temperatures. Standard heating may be insufficient.
Inappropriate Catalyst Many decarboxylation methods are substrate-specific. For aromatic carboxylic acids, copper-based catalysts are frequently used. Consider using copper(I) oxide with a ligand like 1,10-phenanthroline under microwave irradiation to facilitate the reaction at lower temperatures.
Reaction Conditions The reaction environment may not be optimal. Photoredox catalysis offers a milder alternative for radical decarboxylation. Explore methods using a suitable photosensitizer and a light source.

Catalyst Performance Data

The selection of a catalyst is paramount for the successful transformation of this compound. The following table summarizes catalyst systems for common reactions involving sterically hindered benzoic acids. Note: Yields are illustrative and can vary based on specific reaction conditions and the alcohol used.

ReactionCatalyst SystemSolventTemperature (°C)Typical Yield (%)Reference
Methyl Esterification Conc. H₂SO₄ (catalytic)Methanol (excess)Reflux (~65)60 - 80%
Methyl Esterification DCC (1.1 eq), DMAP (0.1 eq)DCM0 to RT85 - 95%
Protodecarboxylation Cu₂O, 1,10-phenanthrolineNMP/Toluene180 (Microwave)>90%
Ring Hydrogenation Rh/C (5%)Supercritical CO₂80~100%

Key Experimental Protocols

Protocol 1: Steglich Esterification of this compound

This method is effective for sterically hindered carboxylic acids and proceeds under mild conditions.

  • Preparation: To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq).

  • Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM).

  • Alcohol Addition: Add the desired anhydrous alcohol (1.5-2.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • DCC Addition: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a small amount of anhydrous DCM. Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Purification: Combine the filtrate and washings. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Copper-Catalyzed Protodecarboxylation

This protocol describes a microwave-assisted method for the decarboxylation of aromatic carboxylic acids.

  • Setup: In a microwave reaction vial, combine this compound (1.0 eq), copper(I) oxide (Cu₂O, 10 mol%), and 1,10-phenanthroline (20 mol%).

  • Solvent: Add a mixture of N-methyl-2-pyrrolidone (NMP) and toluene as the solvent.

  • Sealing: Seal the vial with a cap.

  • Reaction: Place the vial in a microwave reactor and heat to 180°C for 15-30 minutes.

  • Cooling & Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting 1,3-dimethylbenzene can be purified by distillation if necessary.

Visualized Workflows and Logic

Catalyst_Selection_Workflow start Define Desired Transformation (e.g., Esterification, Decarboxylation) steric_check Is the reaction sensitive to steric hindrance? start->steric_check esterification Target: Esterification steric_check->esterification Yes decarboxylation Target: Decarboxylation steric_check->decarboxylation Yes other Other Reactions (e.g., Ring Hydrogenation) steric_check->other Less so ester_strategy Select Strategy for Hindered Acid esterification->ester_strategy decarb_catalyst Select Decarboxylation Catalyst decarboxylation->decarb_catalyst standard_cat Select Standard Catalyst (e.g., Rh/C for Hydrogenation) other->standard_cat steglich Mild Conditions: Steglich Esterification (DCC/DMAP) ester_strategy->steglich Mild acid_chloride Harsh Conditions / Difficult Alcohol: Convert to Acid Chloride first ester_strategy->acid_chloride Robust copper_cat Copper-Catalyzed (e.g., Cu₂O / Phenanthroline) decarb_catalyst->copper_cat Thermal/MW photoredox Photoredox Catalysis (Milder Conditions) decarb_catalyst->photoredox Photo

Caption: Catalyst selection logic for different reactions involving this compound.

Troubleshooting_Esterification start Low Yield in Esterification Reaction check_h2o Is water being effectively removed? start->check_h2o implement_h2o_removal Implement H₂O Removal: - Dean-Stark Trap - Molecular Sieves check_h2o->implement_h2o_removal No check_catalyst Is the catalyst potent enough? check_h2o->check_catalyst Yes re_evaluate Re-evaluate Reaction implement_h2o_removal->re_evaluate stronger_catalyst Use Stronger Catalyst System: - H₂SO₄ / p-TsOH - DCC / DMAP check_catalyst->stronger_catalyst No check_activation Is activation energy the issue? check_catalyst->check_activation Yes stronger_catalyst->re_evaluate increase_temp Increase Temperature / Time (Monitor for side reactions) check_activation->increase_temp Yes acid_chloride_route Alternative Strategy: Convert to Acid Chloride check_activation->acid_chloride_route No / Still fails increase_temp->re_evaluate

Caption: Troubleshooting workflow for low yield in the esterification of this compound.

Technical Support Center: Scale-Up Synthesis of 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial routes for the synthesis of this compound?

A1: The two most prevalent and scalable methods for the industrial production of this compound are:

  • Grignard Reaction: This route involves the reaction of a Grignard reagent, formed from a 2,6-dimethylhalobenzene (typically 2,6-dimethylbromobenzene), with carbon dioxide.

  • Oxidation of 2,6-Dimethylxylene: This method involves the direct oxidation of the methyl groups of 2,6-dimethylxylene to carboxylic acid functionalities using strong oxidizing agents.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: Both major synthetic routes present significant safety challenges that are amplified at scale:

  • Grignard Synthesis: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if not properly controlled. Grignard reagents are also pyrophoric and react violently with water and other protic solvents.

  • Oxidation of 2,6-Dimethylxylene: These reactions are often highly exothermic and can be difficult to control on a large scale. The use of strong oxidizing agents and organic solvents at elevated temperatures can create a risk of fire or explosion.

Q3: How can I improve the yield and purity of my this compound at scale?

A3: Optimizing yield and purity on a larger scale requires careful control over reaction parameters. For the Grignard route, ensuring strictly anhydrous conditions and controlled addition of reagents is critical. For the oxidation route, catalyst selection, reaction temperature, and pressure are key factors. In both cases, a well-designed work-up and purification procedure are essential to isolate a high-purity product.

Troubleshooting Guides

Grignard Reaction Route
Issue Potential Cause Troubleshooting Steps
Reaction fails to initiate Magnesium surface is passivated with magnesium oxide.Use freshly crushed magnesium turnings or activate with a small crystal of iodine or 1,2-dibromoethane.
Trace amounts of water in glassware or solvents.Ensure all glassware is oven-dried and solvents are rigorously dried over a suitable drying agent.
Low Yield Incomplete Grignard reagent formation.Ensure slow, controlled addition of the 2,6-dimethylhalobenzene to the magnesium suspension to maintain a gentle reflux.
Grignard reagent quenched by moisture or acidic impurities.Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Inefficient carboxylation.Ensure the Grignard reagent is added to a well-stirred slurry of dry ice in an appropriate solvent to maximize surface area contact.
Formation of Biphenyl Byproduct Coupling of the Grignard reagent with unreacted 2,6-dimethylhalobenzene.Maintain a low concentration of the halide in the reaction mixture by adding it slowly to the magnesium.
Product is difficult to purify Presence of unreacted starting materials and byproducts.Implement a multi-step work-up including acidic and basic washes to remove impurities before final recrystallization or distillation.
Oxidation of 2,6-Dimethylxylene Route
Issue Potential Cause Troubleshooting Steps
Low Conversion Insufficient catalyst activity or loading.Use a fresh, active catalyst at an appropriate concentration.
Low reaction temperature or pressure.Gradually increase the temperature and/or pressure while carefully monitoring the reaction exotherm.
Poor mixing of reactants.Ensure efficient agitation to maintain a homogeneous reaction mixture, especially in a multiphase system.
Formation of Side-Products Over-oxidation or incomplete oxidation.Optimize reaction time and temperature to maximize selectivity for the desired product.
Undesired side reactions due to catalyst or conditions.Screen different catalyst systems and solvents to improve selectivity.
Product Discoloration Presence of colored impurities from the oxidation process.Treat the crude product with activated carbon during the work-up.
Thermal degradation during purification.Use vacuum distillation to lower the boiling point and minimize thermal stress on the product.
Difficult Purification Byproducts with similar physical properties to the desired product.Employ fractional distillation under reduced pressure or recrystallization from a carefully selected solvent system.

Data Presentation

The following tables provide illustrative data for the synthesis of this compound. Note that actual results will vary depending on the specific equipment and conditions used.

Table 1: Grignard Reaction Route - Illustrative Data

Scale Starting Material Typical Yield (%) Typical Purity (%) Key Challenges
Lab Scale (10 g)2,6-Dimethylbromobenzene80-90>98Maintaining anhydrous conditions, initiation of reaction.
Pilot Scale (1 kg)2,6-Dimethylbromobenzene70-85>97Heat dissipation during Grignard formation, safe handling of pyrophoric reagents.
Industrial Scale (100 kg)2,6-Dimethylbromobenzene65-80>97Process control, exotherm management, large-scale solids handling for carboxylation.

Table 2: Oxidation of 2,6-Dimethylxylene - Illustrative Data

Scale Starting Material Typical Yield (%) Typical Purity (%) Key Challenges
Lab Scale (10 g)2,6-Dimethylxylene75-85>95Control of exotherm, prevention of over-oxidation.
Pilot Scale (1 kg)2,6-Dimethylxylene65-80>95Heat management, safe handling of oxidizing agents, byproduct separation.
Industrial Scale (100 kg)2,6-Dimethylxylene60-75>95Reactor design for efficient heat and mass transfer, catalyst recovery and recycling.

Experimental Protocols

Grignard Synthesis of this compound (Lab Scale)

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 2,6-Dimethylbromobenzene

  • Iodine crystal (for initiation)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (10%)

  • Sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask.

  • Add a small crystal of iodine to the flask to activate the magnesium.

  • Add a solution of 2,6-dimethylbromobenzene in anhydrous diethyl ether to the dropping funnel.

  • Add a small amount of the 2,6-dimethylbromobenzene solution to the magnesium and warm gently to initiate the reaction.

  • Once the reaction has started, add the remaining 2,6-dimethylbromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the reaction mixture to room temperature.

  • In a separate beaker, place an excess of crushed dry ice.

  • Slowly pour the Grignard reagent onto the dry ice with vigorous stirring.

  • Allow the excess dry ice to sublime.

  • Slowly add dilute hydrochloric acid to the reaction mixture until the solution is acidic to litmus paper to precipitate the this compound.

  • Isolate the crude product by vacuum filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Oxidation of 2,6-Dimethylxylene (Illustrative Lab Scale)

Materials:

  • 2,6-Dimethylxylene

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Sodium hydroxide

  • Sulfuric acid

  • Sodium bisulfite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,6-dimethylxylene and an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed.

  • Continue the addition until a faint pink color persists, indicating the end of the reaction.

  • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • To the filtrate, add sodium bisulfite to destroy any excess permanganate.

  • Acidify the solution with sulfuric acid to precipitate the this compound.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Visualizations

Grignard_Synthesis_Workflow cluster_reagent_prep Grignard Reagent Preparation cluster_carboxylation Carboxylation cluster_workup Work-up & Purification Start 2,6-Dimethylbromobenzene + Mg Initiation Initiation (Iodine/Heat) Start->Initiation Grignard_Formation Grignard Reagent Formation Initiation->Grignard_Formation Reaction Carboxylation Reaction Grignard_Formation->Reaction CO2 Dry Ice (CO2) CO2->Reaction Acidification Acidic Work-up (HCl) Reaction->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Workflow for the Grignard synthesis of this compound.

Oxidation_Synthesis_Workflow cluster_oxidation Oxidation Reaction cluster_workup Work-up & Purification Start 2,6-Dimethylxylene Reaction Oxidation Start->Reaction Oxidant Oxidizing Agent (e.g., KMnO4) Oxidant->Reaction Quenching Quenching Reaction->Quenching Filtration1 Filtration (Remove MnO2) Quenching->Filtration1 Acidification Acidification (H2SO4) Filtration1->Acidification Filtration2 Filtration Acidification->Filtration2 Recrystallization Recrystallization Filtration2->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Workflow for the oxidation of 2,6-dimethylxylene.

Troubleshooting_Logic cluster_grignard_causes Potential Grignard Causes cluster_oxidation_causes Potential Oxidation Causes Problem Low Yield in Scale-up? Grignard Grignard Route Problem->Grignard Yes Oxidation Oxidation Route Problem->Oxidation Yes Moisture Moisture Contamination Grignard->Moisture Exotherm Poor Exotherm Control Grignard->Exotherm Carboxylation Inefficient Carboxylation Grignard->Carboxylation Catalyst Catalyst Deactivation Oxidation->Catalyst Mixing Poor Mixing Oxidation->Mixing Temp Incorrect Temperature/Pressure Oxidation->Temp

Managing reaction temperature for selective 2,6-Dimethylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective synthesis of 2,6-Dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing reaction temperature to achieve high selectivity and yield. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent laboratory-scale methods for synthesizing this compound involve the carbonation of a Grignard reagent or the oxidation of a corresponding precursor. A common route is the Grignard reaction of 2,6-dimethylbromobenzene with magnesium, followed by quenching with solid carbon dioxide (dry ice). Another approach is the direct carboxylation of m-xylene under specific catalytic conditions.

Q2: Why is temperature control so critical for the selective synthesis of this compound?

A2: Temperature is a critical parameter that influences both the reaction rate and the regioselectivity of the synthesis. In many synthetic routes starting from less substituted precursors, a mixture of dimethylbenzoic acid isomers (e.g., 2,5-, 2,4-, 3,5-) can be formed. Temperature can affect the kinetic versus thermodynamic control of the reaction. Lower temperatures often favor the kinetically controlled product, which in some cases may be the desired isomer, while higher temperatures can lead to a mixture of thermodynamically more stable isomers or promote side reactions, reducing the selectivity for the 2,6-isomer.

Q3: What are the main byproducts to expect, and how does temperature influence their formation?

A3: The primary byproducts are other isomers of dimethylbenzoic acid, such as 2,5-dimethylbenzoic acid and 3,5-dimethylbenzoic acid, especially in reactions starting from m-xylene. The formation of these isomers is highly dependent on the reaction mechanism and conditions. For instance, in electrophilic aromatic substitution reactions, higher temperatures can overcome the steric hindrance required for substitution at the 2- and 6-positions, potentially leading to a less selective product mixture. In Grignard reactions, temperature control is crucial to prevent side reactions like Wurtz coupling.

Q4: How can I purify this compound from its isomers?

A4: Purification can be challenging due to the similar physical properties of the isomers. Fractional crystallization is a common method, exploiting small differences in solubility in a given solvent system. Steam distillation can also be effective. For laboratory-scale purifications, column chromatography on silica gel can provide good separation. The choice of solvent system for both crystallization and chromatography is critical for successful purification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction. - Extend the reaction time. - Ensure all reagents are dry and of high purity, especially for Grignard reactions.
Reaction temperature too low. - Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by TLC or GC-MS.
Side reactions due to high temperature. - Lower the reaction temperature to minimize the formation of byproducts. For exothermic reactions like Grignard reagent formation, ensure efficient cooling and slow addition of reagents.
Low Selectivity (Mixture of Isomers) Thermodynamic control favoring other isomers. - Lowering the reaction temperature may favor the kinetically controlled formation of the 2,6-isomer, especially in electrophilic substitution reactions where steric hindrance is a key factor.[1]
Incorrect starting material or catalyst. - Verify the purity and identity of your starting materials and catalyst.
Product is an Oily or Difficult to Crystallize Solid Presence of isomeric impurities. - Attempt purification by column chromatography before crystallization. - Experiment with different solvent systems for recrystallization (e.g., ethanol/water, toluene).
Residual solvent. - Ensure the product is thoroughly dried under vacuum.
Difficulty in Separating Isomers by Chromatography Inappropriate solvent system. - Systematically screen different solvent systems with varying polarities using TLC to find optimal separation conditions. A gradient elution may be necessary.
Co-elution of isomers. - Consider using a different stationary phase or a more advanced separation technique like preparative HPLC or UPC² which has shown good separation of dimethylbenzoic acid isomers.[2]

Data Presentation

Table 1: Physical Properties of Dimethylbenzoic Acid Isomers

Isomer CAS Number Melting Point (°C) Boiling Point (°C) Solubility
2,4-Dimethylbenzoic Acid611-01-8124-126267Slightly soluble in water.
2,5-Dimethylbenzoic Acid610-72-0132[3]268[3]Sparingly soluble in water; soluble in ethanol and acetone.[4]
This compound632-46-2114-117-Slightly soluble in water; soluble in polar organic solvents.
3,5-Dimethylbenzoic Acid499-06-9169-171[5]-Slightly soluble in water; soluble in methanol.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis from 2-bromo-m-xylene.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 2-Bromo-m-xylene

  • Iodine crystal (for initiation)

  • Solid carbon dioxide (dry ice)

  • 6M Hydrochloric acid

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a solution of 2-bromo-m-xylene in anhydrous diethyl ether dropwise from the dropping funnel.

    • The reaction is initiated by gentle warming and is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

    • Maintain a gentle reflux by controlling the addition rate of the bromide solution. If the reaction becomes too vigorous, cool the flask in an ice bath.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice-salt bath to below 0 °C.

    • Crush solid carbon dioxide into a fine powder and add it portion-wise to the vigorously stirred Grignard solution. Maintain the temperature below 10 °C.[6]

    • Continue stirring for 1-2 hours after the addition is complete.

  • Work-up and Purification:

    • Slowly add 6M hydrochloric acid to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography.

Protocol 2: Analysis of Isomeric Purity by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for separating aromatic acids (e.g., DB-5ms or equivalent).

Sample Preparation:

  • Derivatize the carboxylic acid isomers to their more volatile methyl esters or silyl esters. A common method is derivatization with N-tert-butyldimethylsilyl-N-methyl-trifluoroacetamide (MTBSTFA).[7]

GC-MS Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium

  • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-300.

The different isomers will have distinct retention times, allowing for their quantification.

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_carboxylation Carboxylation cluster_workup Work-up and Purification start Flame-dried flask with Mg and I₂ add_bromide Add 2-bromo-m-xylene in ether start->add_bromide initiation Initiate reaction (gentle warming) add_bromide->initiation reflux Reflux to completion initiation->reflux cool_grignard Cool Grignard reagent (< 0°C) reflux->cool_grignard Proceed to carboxylation add_co2 Add powdered dry ice cool_grignard->add_co2 stir Stir for 1-2 hours add_co2->stir hydrolysis Hydrolyze with HCl stir->hydrolysis Proceed to work-up extraction Extract with ether hydrolysis->extraction dry Dry and evaporate extraction->dry purify Purify (crystallization/chromatography) dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

troubleshooting_logic start Low Selectivity (Isomer Mixture) check_temp Is reaction temperature optimized? start->check_temp temp_high Temperature too high? check_temp->temp_high temp_low Temperature too low? temp_high->temp_low No lower_temp Lower temperature to favor kinetic product temp_high->lower_temp Yes increase_temp Gradually increase temperature temp_low->increase_temp Yes check_sterics Are steric effects significant? temp_low->check_sterics No analyze_product Analyze isomer ratio (GC-MS) lower_temp->analyze_product increase_temp->analyze_product use_bulky_reagent Consider bulkier reagents to enhance ortho-selectivity check_sterics->use_bulky_reagent check_catalyst Is the catalyst appropriate for regioselectivity? check_sterics->check_catalyst use_bulky_reagent->analyze_product change_catalyst Screen alternative catalysts check_catalyst->change_catalyst change_catalyst->analyze_product

Caption: Troubleshooting logic for low selectivity in this compound synthesis.

References

Technical Support Center: HPLC Method Development for 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for 2,6-Dimethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A robust starting point for analyzing this compound is a reversed-phase HPLC method.[1] A typical setup would involve a C18 column and a mobile phase consisting of acetonitrile and water with an acidic modifier.[2] The acidic modifier, such as phosphoric acid or formic acid, is crucial for obtaining good peak shape for this acidic analyte.[1]

Q2: What is the importance of the mobile phase pH when analyzing this compound?

A2: The mobile phase pH is a critical parameter. The pKa of this compound is approximately 3.56. For optimal peak shape and retention time stability in reversed-phase HPLC, the mobile phase pH should be set at least one to two pH units below the analyte's pKa. This ensures that the analyte is in its neutral, protonated form, which minimizes peak tailing caused by interactions with residual silanols on the silica-based stationary phase.

Q3: What detection wavelength should I use for this compound?

A3: Benzoic acid and its derivatives typically exhibit strong UV absorbance. A common detection wavelength for similar compounds is around 254 nm. However, it is always recommended to determine the UV spectrum of this compound in the mobile phase to identify the wavelength of maximum absorbance (λmax) for the highest sensitivity.

Q4: Can I use a gradient elution for the analysis?

A4: Yes, a gradient elution can be very effective, especially when analyzing this compound in the presence of other compounds with different polarities. A gradient allows for the separation of a wider range of analytes in a single run. A common approach is to start with a lower percentage of the organic solvent (e.g., acetonitrile) and gradually increase its concentration over the course of the analysis.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing)

Q: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I fix it?

A: Peak tailing is a common issue when analyzing acidic compounds. The primary causes and their solutions are outlined below:

  • Cause 1: Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound (pKa ≈ 3.56), the compound will be partially or fully ionized. This can lead to secondary interactions with the stationary phase, causing tailing.

    • Solution: Lower the mobile phase pH by adding an acidic modifier like 0.1% phosphoric acid or 0.1% formic acid to ensure the pH is below 2.5. This will keep the analyte in its neutral form.

  • Cause 2: Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte, leading to tailing.

    • Solution: In addition to lowering the mobile phase pH, using a modern, end-capped C18 or a column with low silanol activity (like Newcrom R1) can significantly reduce these interactions.[1][3]

  • Cause 3: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample and reinject.

G start Start: Peak Tailing Observed check_ph Is mobile phase pH > 2.5? start->check_ph adjust_ph Adjust pH with 0.1% Phosphoric Acid check_ph->adjust_ph Yes check_overload Is column overloaded? check_ph->check_overload No adjust_ph->check_overload reduce_injection Reduce injection volume or sample concentration check_overload->reduce_injection Yes check_column Consider column effects (silanol interactions) check_overload->check_column No reduce_injection->check_column use_endcapped Use end-capped C18 or low silanol activity column check_column->use_endcapped end End: Improved Peak Shape use_endcapped->end

Caption: Workflow for HPLC method development.

Protocol 2: Sample and Standard Preparation

1. Standard Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Working Standard Solutions:

  • Perform serial dilutions of the stock solution to prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for constructing a calibration curve.

3. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Extract the analyte with a suitable solvent. The choice of solvent will depend on the sample matrix.

  • Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.

Summary of Recommended Starting HPLC Conditions

Parameter Recommended Condition
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a scouting gradient (e.g., 10-90% B over 20 min) and optimize
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

References

Minimizing byproduct formation during the synthesis of 2,6-Dimethylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-dimethylbenzoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and its derivatives?

A1: The three most prevalent methods for the synthesis of this compound and its derivatives are:

  • Grignard Reaction: This involves the reaction of a 2,6-dimethylphenylmagnesium halide with carbon dioxide.

  • Friedel-Crafts Reaction: This can involve the direct alkylation of a benzoic acid precursor or, more commonly, the acylation of m-xylene followed by an oxidation step.

  • Directed Ortho-lithiation: This method utilizes a directing group to achieve lithiation at the ortho-position of a substituted benzene ring, followed by carboxylation.

Q2: What is the primary byproduct in the Grignard synthesis of this compound?

A2: The main byproduct is the homocoupling product, 3,3',5,5'-tetramethyl-1,1'-biphenyl, which results from a Wurtz-type coupling reaction between the Grignard reagent and the starting halide.

Q3: How can I minimize polyalkylation during a Friedel-Crafts synthesis?

A3: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the initial alkyl group activates the aromatic ring for further substitution. To minimize this, you can:

  • Use a large excess of the aromatic substrate.

  • Control the reaction temperature, keeping it as low as possible.

  • Choose a less reactive alkylating agent or a milder Lewis acid catalyst.

  • Alternatively, use Friedel-Crafts acylation followed by reduction of the ketone. The acyl group is deactivating, which prevents further acylation.

Q4: What are the critical parameters for a successful directed ortho-lithiation?

A4: Success in directed ortho-lithiation hinges on several factors:

  • Choice of Directing Group: The directing group's ability to coordinate the organolithium reagent is crucial for regioselectivity.

  • Anhydrous and Inert Conditions: Organolithium reagents are extremely sensitive to moisture and oxygen. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Low Temperature: These reactions are typically carried out at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.

  • Proper Stoichiometry of the Organolithium Reagent: The amount of organolithium reagent must be carefully controlled to ensure complete lithiation without unwanted side reactions.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Grignard Synthesis
Potential Cause Troubleshooting Step
Incomplete Grignard reagent formation Ensure magnesium turnings are fresh and activated. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used for activation. Ensure all glassware is scrupulously dry and the reaction is under an inert atmosphere.
Reaction with atmospheric CO₂ or moisture Maintain a positive pressure of inert gas throughout the reaction. Use a drying tube on the condenser.
Side reaction with starting halide (dimer formation) Add the 2,6-dimethylphenyl halide solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Maintain a gentle reflux and avoid excessive heating.
Insufficient carboxylation Use a large excess of freshly crushed dry ice. Pour the Grignard solution onto the dry ice rather than adding the dry ice to the solution to ensure a high concentration of CO₂.
Product loss during work-up Ensure the aqueous layer is sufficiently acidified to protonate the carboxylate salt, making it soluble in the organic layer. Perform multiple extractions with an appropriate organic solvent.
Issue 2: Formation of Multiple Isomers in Friedel-Crafts Acylation of m-Xylene
Potential Cause Troubleshooting Step
Isomerization of the acylium ion This is generally not an issue in Friedel-Crafts acylation as the acylium ion is resonance-stabilized and does not typically rearrange.
Reaction at multiple positions on the aromatic ring While acylation of m-xylene is expected to primarily yield the 2,4-dimethylacetophenone, some 2,6- and 3,5-isomers can form. Optimize the reaction temperature and choice of Lewis acid to improve regioselectivity. Milder Lewis acids may offer better selectivity.
Subsequent reactions of the product The acetyl group is deactivating, so further acylation is unlikely.
Issue 3: Poor Regioselectivity in Directed Ortho-lithiation
Potential Cause Troubleshooting Step
Incorrect choice of directing group Ensure the directing group is known to direct lithiation to the desired ortho position. The relative directing ability of different groups can influence the outcome.
Steric hindrance If the target ortho position is sterically hindered, lithiation may occur at a less hindered site. Consider using a less bulky organolithium base.
Reaction temperature too high Maintain a very low reaction temperature (typically -78 °C) to ensure kinetic control of the lithiation.
Incorrect stoichiometry of the base Use the correct molar equivalent of the organolithium base to achieve selective deprotonation.

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

Parameter Grignard Reaction Friedel-Crafts Acylation & Oxidation Directed Ortho-lithiation & Carboxylation
Starting Material 2-Bromo-1,3-dimethylbenzenem-Xylene1,3-Dimethylbenzene (m-Xylene)
Key Reagents Mg, CO₂Acyl chloride/anhydride, Lewis Acid, Oxidizing agentOrganolithium base, CO₂
Typical Yield 60-80%50-70% (over two steps)55-75%
Primary Byproduct(s) 3,3',5,5'-Tetramethyl-1,1'-biphenylIsomeric acylation products, over-oxidation productsIncorrectly lithiated isomers
Key Advantages Direct, one-pot carboxylationAvoids handling of Grignard reagentsHigh regioselectivity with appropriate directing groups
Key Disadvantages Sensitive to moisture and air, dimer byproductMulti-step, potential for isomeric byproductsRequires cryogenic temperatures and strictly anhydrous conditions

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • 2-Bromo-1,3-dimethylbenzene

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO₂)

  • Concentrated Hydrochloric Acid

  • Iodine (crystal for activation)

Procedure:

  • Preparation: All glassware must be oven-dried and assembled under a positive pressure of argon or nitrogen.

  • Grignard Formation: Place magnesium turnings (1.2 eq) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small crystal of iodine. Add a solution of 2-bromo-1,3-dimethylbenzene (1.0 eq) in anhydrous diethyl ether dropwise from the addition funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux.

  • Carboxylation: Once the magnesium is consumed, cool the reaction mixture to room temperature. In a separate beaker, place a large excess of crushed dry ice. Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

  • Work-up: After the excess dry ice has sublimed, slowly add 1 M HCl to the mixture until the aqueous layer is acidic. Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation and Haloform Reaction

Step A: Friedel-Crafts Acylation of m-Xylene

  • Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride (1.1 eq) and dry dichloromethane.

  • Reaction: Cool the suspension to 0 °C in an ice bath. Add a solution of acetyl chloride (1.0 eq) in dry dichloromethane dropwise. After the addition, add m-xylene (1.0 eq) dropwise, maintaining the temperature below 5 °C.

  • Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture slowly onto crushed ice with concentrated HCl. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to give crude 2,4-dimethylacetophenone.

Step B: Haloform Reaction of 2,4-Dimethylacetophenone

  • Reaction: Dissolve the crude 2,4-dimethylacetophenone in dioxane. Add a solution of sodium hypobromite (prepared from NaOH and bromine) dropwise at a temperature maintained below 10 °C.

  • Work-up: After the reaction is complete, destroy the excess hypobromite with sodium bisulfite. Acidify the solution with concentrated HCl to precipitate the 2,4-dimethylbenzoic acid. Filter, wash with cold water, and recrystallize. (Note: This protocol yields the 2,4-isomer. A similar oxidation of the corresponding precursor would be required for the 2,6-isomer).

Mandatory Visualization

Grignard_Byproduct_Formation Start 2,6-Dimethylphenyl Halide (R-X) Grignard Grignard Reagent (R-Mg-X) Start->Grignard + Mg Mg Mg Carboxylate Magnesium Carboxylate (R-CO₂MgX) Grignard->Carboxylate + CO₂ Dimer Dimer Byproduct (R-R) Grignard->Dimer + R-X (Wurtz Coupling) BenzeneByproduct 1,3-Dimethylbenzene (R-H) Grignard->BenzeneByproduct + H⁺ CO2 CO₂ Product 2,6-Dimethylbenzoic Acid (R-COOH) Carboxylate->Product Acidic Work-up ProtonSource Proton Source (e.g., H₂O)

Caption: Reaction pathway for Grignard synthesis and major byproduct formation.

Troubleshooting_Grignard Start Low Yield of Desired Product? Check_Reagents Are reagents anhydrous and Mg activated? Start->Check_Reagents Yes Check_Conditions Is reaction under inert atmosphere? Start->Check_Conditions Yes Check_Addition Is halide addition slow and controlled? Start->Check_Addition Yes Check_Workup Is work-up procedure correct? Start->Check_Workup Yes Solution_Reagents Solution: Use dry solvents, fresh Mg, and activate with iodine. Check_Reagents->Solution_Reagents No Solution_Conditions Solution: Ensure positive pressure of Ar or N₂. Check_Conditions->Solution_Conditions No Solution_Addition Solution: Add halide dropwise to maintain low concentration. Check_Addition->Solution_Addition No Solution_Workup Solution: Ensure sufficient acidification and perform multiple extractions. Check_Workup->Solution_Workup No

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2,6-Dimethylbenzoic acid. While specific validated methods for this compound are not extensively published, this document outlines effective strategies based on methods for structurally similar molecules and general chromatographic principles.

This compound is a benzoic acid derivative utilized in the synthesis of various pharmaceutical agents, including anti-inflammatory drugs.[1] Its purity is paramount to the safety and efficacy of the final products. HPLC is a powerful technique for separating and quantifying impurities.

Potential Impurities in this compound

The manufacturing process of this compound may lead to the presence of several impurities. These can include positional isomers, starting materials, and by-products. Common potential impurities to consider during a purity analysis include:

  • Positional Isomers: 2,3-Dimethylbenzoic acid, 2,4-Dimethylbenzoic acid, 2,5-Dimethylbenzoic acid, 3,4-Dimethylbenzoic acid, and 3,5-Dimethylbenzoic acid.

  • Related Substances: Benzoic acid and other substituted benzoic acids.

  • Starting Materials and Intermediates: Residual reactants from the synthesis process.

Comparison of HPLC Methods

Based on the analysis of similar compounds such as 2,6-dimethoxybenzoic acid and 2,6-dihydroxybenzoic acid, reversed-phase HPLC is the most suitable approach.[2][3] Below is a comparison of two potential HPLC methods for the purity analysis of this compound.

Table 1: Comparison of Hypothetical HPLC Methods for this compound Purity Analysis

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3]Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid[2][4]A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient N/A0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B
Flow Rate 1.0 mL/min[3]1.0 mL/min
Column Temperature 30°C35°C
Detection UV at 230 nmUV at 230 nm
Injection Volume 10 µL10 µL
Pros Simple, robust, and requires less method development time.Better resolution of closely eluting impurities, suitable for a wider range of potential impurities.
Cons May not effectively separate all isomers with similar polarities.Longer run times and requires more complex instrumentation.

Method A offers a straightforward and rapid analysis, which may be sufficient for routine quality control if the impurity profile is well-defined. Method B, with its gradient elution, provides a more powerful separation, which is advantageous for method development and in-depth impurity profiling, especially when dealing with a complex mixture of isomers and related substances. For mass spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile modifier like formic acid.[2][4]

Experimental Protocols

Below are detailed protocols for the two hypothetical HPLC methods.

Method A: Isocratic Elution Protocol
  • Mobile Phase Preparation: Prepare a solution of 50:50 (v/v) acetonitrile and water. Add phosphoric acid to a final concentration of 0.1%. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution by dissolving the this compound to be tested in the mobile phase to achieve a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solution followed by the sample solution. Identify the peak for this compound based on the retention time of the standard. Calculate the purity of the sample by the area normalization method.

Method B: Gradient Elution Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas.

  • Standard and Sample Solution Preparation: Prepare as described in Method A, using a 50:50 mixture of Mobile Phase A and B as the diluent.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      15 30 70
      20 70 30

      | 25 | 70 | 30 |

  • Analysis: Inject the standard and sample solutions. Perform peak identification and purity calculations as in Method A.

Workflow for HPLC Purity Analysis

The following diagram illustrates the general workflow for the purity analysis of a pharmaceutical compound like this compound by HPLC.

HPLC_Purity_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting SamplePrep Sample and Standard Preparation Injection Inject Sample and Standard SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation HPLCSys HPLC System Setup (Column, Flow Rate, Temp) MobilePhasePrep->HPLCSys HPLCSys->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection DataAcq Data Acquisition (Chromatogram) Detection->DataAcq PeakIntegration Peak Integration and Identification DataAcq->PeakIntegration PurityCalc Purity Calculation (% Area) PeakIntegration->PurityCalc Report Final Report PurityCalc->Report

Caption: Workflow for HPLC Purity Analysis of this compound.

References

Validating the Structure of 2,6-Dimethylbenzoic Acid: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of small molecules is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful analytical technique for the elucidation of molecular structures. This guide provides a comparative analysis of the NMR data for 2,6-dimethylbenzoic acid against its constitutional isomers, offering a clear methodology for structural validation.

The distinct substitution pattern of this compound results in a unique set of NMR signals that can be readily distinguished from its isomers. This guide will delve into the characteristic ¹H and ¹³C NMR spectral features of this compound and present a side-by-side comparison with other dimethylbenzoic acid isomers.

Comparative NMR Data Analysis

The key to differentiating this compound from its isomers lies in the analysis of chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, and the number and chemical shifts of signals in ¹³C NMR. The following tables summarize the experimental NMR data for this compound and its isomers.

Table 1: ¹H NMR Spectral Data of Dimethylbenzoic Acid Isomers

CompoundAromatic Protons (δ, ppm, multiplicity, J in Hz)Methyl Protons (δ, ppm, singlet)Carboxylic Acid Proton (δ, ppm, singlet)
This compound ~7.2-7.4 (m)~2.4 (s, 6H)~10-13 (br s)
2,3-Dimethylbenzoic acid~7.1-7.8 (m)~2.3 (s, 3H), ~2.5 (s, 3H)~10-13 (br s)
2,4-Dimethylbenzoic acid~7.0-7.9 (m)~2.3 (s, 3H), ~2.6 (s, 3H)~10-13 (br s)
2,5-Dimethylbenzoic acid~7.1-7.8 (m)~2.3 (s, 3H), ~2.4 (s, 3H)~10-13 (br s)
3,4-Dimethylbenzoic acid~7.2-7.9 (m)~2.3 (s, 6H)~10-13 (br s)
3,5-Dimethylbenzoic acid~7.6 (s, 2H), ~7.2 (s, 1H)~2.3 (s, 6H)~10-13 (br s)

Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and concentration. "m" denotes a multiplet, "s" a singlet, and "br s" a broad singlet.

Table 2: ¹³C NMR Spectral Data of Dimethylbenzoic Acid Isomers

CompoundCarboxylic Acid Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Methyl Carbons (δ, ppm)
This compound ~173~128, ~130, ~135, ~138~20
2,3-Dimethylbenzoic acid~172~125, ~129, ~131, ~133, ~137, ~138~16, ~20
2,4-Dimethylbenzoic acid~172~126, ~129, ~130, ~132, ~136, ~140~21, ~22
2,5-Dimethylbenzoic acid~172~128, ~130, ~131, ~132, ~135, ~136~20, ~21
3,4-Dimethylbenzoic acid~172~127, ~128, ~130, ~131, ~137, ~143~19, ~20
3,5-Dimethylbenzoic acid~172~128, ~130, ~134, ~138~21

Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and concentration.

Distinguishing Features of this compound

The structure of this compound can be unequivocally confirmed by observing the following key features in its NMR spectra:

  • ¹H NMR:

    • Symmetry: Due to the symmetrical placement of the two methyl groups, the aromatic region of the spectrum is simplified compared to its unsymmetrical isomers.

    • Methyl Signal: A single, sharp singlet integrating to six protons for the two equivalent methyl groups is a hallmark of this isomer.

  • ¹³C NMR:

    • Number of Signals: Due to symmetry, the ¹³C NMR spectrum of this compound will exhibit fewer signals in the aromatic region compared to its less symmetrical isomers. You would expect to see four signals for the aromatic carbons (C1, C2/C6, C3/C5, C4) and one signal for the two equivalent methyl carbons.

By comparing the experimental NMR data of an unknown sample with the data presented in the tables, a confident structural assignment can be made. The unique symmetry of this compound provides a distinct spectral fingerprint that is readily identifiable.

Experimental Protocol for NMR Analysis

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of dimethylbenzoic acid isomers.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the dimethylbenzoic acid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Use a relaxation delay of 1-5 seconds.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A larger number of scans will be required to obtain a good signal-to-noise ratio (typically 128 scans or more).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Workflow for Structural Validation

The logical process for validating the structure of this compound using NMR spectroscopy is outlined in the following diagram.

G Workflow for Structural Validation of this compound using NMR cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Confirmation A Weigh Sample B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Add Internal Standard (TMS) B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Analyze 1H NMR: - Chemical Shifts - Integration - Multiplicity D->F G Analyze 13C NMR: - Number of Signals - Chemical Shifts E->G H Compare Experimental Data with Reference Spectra of Isomers F->H G->H I Confirm Structure as This compound H->I

Caption: A flowchart illustrating the key steps in the validation of this compound's structure using NMR spectroscopy.

By following this systematic approach and utilizing the comparative data provided, researchers can confidently and accurately validate the structure of this compound, ensuring the integrity of their research and development processes.

A Comparative Guide: 2,6-Dimethylbenzoic Acid vs. Pivalic Acid as Sterically Hindered Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the strategic selection and implementation of protecting groups are paramount to achieving high yields and chemo-selectivity. For the protection of hydroxyl groups, sterically hindered esters offer a robust solution, resistant to a variety of reaction conditions. This guide provides a detailed comparison of two such protecting groups derived from 2,6-dimethylbenzoic acid and pivalic acid, offering insights into their relative performance, stability, and ease of use for researchers, scientists, and drug development professionals.

Introduction to Sterically Hindered Ester Protecting Groups

Ester protecting groups are widely employed due to their ease of formation and general stability. Increasing the steric bulk around the carbonyl group of the ester enhances its stability towards nucleophilic attack and hydrolysis, making sterically hindered esters particularly useful in complex synthetic routes. The 2,6-dimethylbenzoyl and pivaloyl groups are prime examples of such protecting groups, offering enhanced stability compared to less hindered esters like acetates or benzoates.

Performance Comparison: 2,6-Dimethylbenzoyl vs. Pivaloyl

The choice between the 2,6-dimethylbenzoyl and pivaloyl protecting groups often depends on the specific requirements of the synthetic sequence, including the desired level of stability and the conditions available for deprotection. Below is a summary of their performance based on available experimental data.

Data Presentation: Quantitative Comparison

Feature2,6-Dimethylbenzoyl GroupPivaloyl Group
Protection (Esterification)
Typical Reagents2,6-Dimethylbenzoyl chloride, Pyridine, DCMPivaloyl chloride, Pyridine, DCM
Reaction Time (Primary Alcohol)~12 h~12 h[1]
Yield (Primary Alcohol)>90% (estimated based on hindered esters)>95%[1]
Reaction Time (Secondary Alcohol)12-24 h (for 2,6-dimethoxybenzoyl)[2]Slower than primary alcohols
Yield (Secondary Alcohol)70-90% (for 2,6-dimethoxybenzoyl)[2]Generally lower than for primary alcohols
Deprotection (Cleavage)
Basic HydrolysisLabile to strong base (e.g., NaOH, LiOH)[2]Resistant to mild base, requires strong base (e.g., NaOH, LiOH)[1][3]
Acidic HydrolysisLabile to strong acid (e.g., H₂SO₄)[4]Labile to strong acid[2]
Reductive Cleavage (LiAlH₄)Expected to be cleavedCleaved to the corresponding alcohol (>90% yield)[1]
Oxidative CleavageStable[2]Stable[1]

Experimental Protocols

Detailed methodologies for the installation and removal of these protecting groups are crucial for successful implementation in the laboratory.

Protection of Alcohols

Protocol 1: Synthesis of a 2,6-Dimethylbenzoyl Ester

  • Reagents: Primary or secondary alcohol (1.0 eq.), 2,6-dimethylbenzoyl chloride (1.2 eq.), Pyridine (1.5 eq.), Dichloromethane (DCM) as solvent.

  • Procedure: To a solution of the alcohol in anhydrous DCM at 0 °C, add pyridine followed by the dropwise addition of 2,6-dimethylbenzoyl chloride. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is washed with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Synthesis of a Pivaloate Ester

  • Reagents: Primary or secondary alcohol (1.0 eq.), Pivaloyl chloride (1.2 eq.), Pyridine (1.5 eq.), Dichloromethane (DCM) as solvent.[1]

  • Procedure: To a solution of the alcohol in anhydrous DCM at 0 °C, add pyridine followed by the dropwise addition of pivaloyl chloride. The reaction mixture is stirred at room temperature for approximately 12 hours and monitored by TLC.[1] The workup procedure is similar to that described for the 2,6-dimethylbenzoyl ester.

Deprotection of Esters

Protocol 3: Basic Hydrolysis of a 2,6-Dimethylbenzoyl or Pivaloyl Ester

  • Reagents: Ester (1.0 eq.), Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (excess), Tetrahydrofuran (THF)/Methanol (MeOH)/Water solvent mixture.[2][3]

  • Procedure: The ester is dissolved in a mixture of THF, MeOH, and water. An aqueous solution of LiOH or NaOH is added, and the mixture is stirred at room temperature or heated to reflux. The reaction is monitored by TLC. Upon completion, the reaction mixture is acidified with dilute HCl and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the deprotected alcohol.

Protocol 4: Reductive Cleavage of a 2,6-Dimethylbenzoyl or Pivaloyl Ester

  • Reagents: Ester (1.0 eq.), Lithium aluminum hydride (LiAlH₄) (excess), Anhydrous tetrahydrofuran (THF).[1]

  • Procedure: To a solution of the ester in anhydrous THF at 0 °C, LiAlH₄ is added portion-wise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the sequential addition of water and a 15% NaOH solution. The resulting solid is filtered off, and the filtrate is concentrated to give the crude alcohol, which can be further purified by chromatography.

Mandatory Visualizations

Chemical Structures

Caption: Structures of this compound and Pivalic Acid.

Experimental Workflow: Alcohol Protection

General Workflow for Alcohol Protection A Alcohol (R-OH) B Add Base (e.g., Pyridine) in Anhydrous Solvent (e.g., DCM) A->B C Add Acyl Chloride (2,6-Dimethylbenzoyl chloride or Pivaloyl chloride) B->C D Reaction at 0°C to RT C->D E Aqueous Workup (Wash with acid, base, brine) D->E F Purification (Column Chromatography) E->F G Protected Alcohol (R-O-Protecting Group) F->G

Caption: A typical workflow for the protection of an alcohol.

Logical Relationship: Deprotection Strategies

Deprotection Pathways for Hindered Esters A Protected Alcohol (2,6-Dimethylbenzoyl or Pivaloyl Ester) B Basic Hydrolysis (e.g., LiOH, NaOH) A->B C Acidic Hydrolysis (e.g., H₂SO₄) A->C D Reductive Cleavage (e.g., LiAlH₄) A->D E Deprotected Alcohol B->E C->E D->E

Caption: Common deprotection methods for sterically hindered esters.

Discussion and Conclusion

Both 2,6-dimethylbenzoyl and pivaloyl groups are effective for the protection of alcohols, offering significant steric hindrance that imparts stability against a range of reagents.

  • Steric Hindrance: The 2,6-dimethylbenzoyl group is generally considered to be more sterically hindered than the pivaloyl group due to the ortho-methyl groups on the benzene ring, which restricts rotation and further shields the ester carbonyl. This increased steric bulk can make the 2,6-dimethylbenzoyl group more robust under certain conditions but may also necessitate harsher conditions for its removal.

  • Stability: Pivaloate esters are known for their high stability towards a variety of reagents.[1] The 2,6-dimethylbenzoyl group is expected to exhibit similar or even greater stability due to its increased steric hindrance. Data for the analogous 2,6-dimethoxybenzoyl group shows it is generally stable to mild aqueous acid but labile to strong protic acids and aqueous bases.[2] A study on the acidic hydrolysis of methyl 2,6-dimethylbenzoate confirms its cleavage under strong acidic conditions.[4]

  • Cleavage: Both protecting groups can be removed under strong acidic or basic conditions, as well as by reduction with strong hydride reagents like LiAlH₄. The choice of deprotection method will depend on the sensitivity of other functional groups in the molecule. The resistance of pivaloate esters to mild basic conditions can be an advantage in certain synthetic strategies.

References

A Comparative Analysis of the Biological Activity of 2,6-Dimethylbenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic placement of methyl groups on the aromatic ring of benzoic acid can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative overview of the known biological activities of 2,6-dimethylbenzoic acid and its structural isomers. While comprehensive, direct comparative studies are limited, this document synthesizes available data to offer insights into their potential as antimicrobial, anti-inflammatory, and cytotoxic agents. The information presented herein is intended to support further research and guide the selection of isomers for specific therapeutic applications.

Comparative Biological Activities

Direct, head-to-head comparative studies detailing the biological activities of all dimethylbenzoic acid isomers with quantitative data are scarce in publicly available literature. The following table summarizes the reported biological activities, highlighting the existing knowledge and identifying areas where further research is needed. The absence of a reported activity does not necessarily signify a lack of that activity but may indicate a gap in current research.

IsomerAnti-inflammatory ActivityAntibacterial ActivityAntifungal ActivityCytotoxic/Anticancer ActivityOther Notable Activities
This compound Mentioned as a derivative used in the preparation of anti-inflammatory and antirheumatic agents.[1] No quantitative data (e.g., IC50) was found.No specific data found.No specific data found.No specific data found.Used in organic synthesis.[2]
2,3-Dimethylbenzoic acid No specific data found.No specific data found.No specific data found.No specific data found.Intermediate in the synthesis of medetomidine (a veterinary sedative) and pyridyl benzamides (inhibitors of Trypanosoma brucei).[3][4][5]
2,4-Dimethylbenzoic acid No specific data found.Has demonstrated antibacterial activity.[6][7] No specific MIC values were found in the reviewed literature for a direct comparison.No specific data found.No specific data found.A metabolite of pseudocumene (1,2,4-trimethylbenzene).[6] Used as an intermediate in pharmaceuticals and agrochemicals.[8][9]
2,5-Dimethylbenzoic acid No specific data found.No specific data found.No specific data found.No specific data found.Serves as a building block for biologically active compounds, including some with anticancer properties.[10]
3,4-Dimethylbenzoic acid Frequently used in the synthesis of anti-inflammatory drugs.[11]No specific data found.No specific data found.No specific data found.A metabolite of dimethylbenzoate metabolism by Rhodococcus rhodochrous.[12] Used in the synthesis of polymers and pharmaceuticals.[11][13][14]
3,5-Dimethylbenzoic acid No specific data found.No specific data found.No specific data found.No specific data found.An essential intermediate in the manufacturing of insecticides like Methoxyfenozide and Tebufenozide.[15] Used in the synthesis of quinoline inhibitors of Dengue viral protease.[15]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of biological activities. Below are standardized methods for key assays relevant to the activities of dimethylbenzoic acid isomers.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Test compounds (dimethylbenzoic acid isomers)

  • Reference inhibitor (e.g., Indomethacin, Celecoxib)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Colorimetric or fluorometric detection kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, the COX enzyme, and varying concentrations of the test compound or reference inhibitor. Incubate the mixture for a specified time (e.g., 15 minutes) at the optimal temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Detection: After a set incubation period, stop the reaction and measure the product formation (e.g., Prostaglandin E2) using a suitable detection method as per the kit instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) plate Prepare 96-well Plate reagents->plate Dispense incubation Incubate Enzyme with Inhibitor plate->incubation Add enzyme & inhibitor reaction Initiate Reaction with Substrate incubation->reaction Add substrate detection Detect Product Formation reaction->detection Measure signal calculation Calculate % Inhibition detection->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for a typical in vitro COX inhibition assay.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound against a specific bacterial strain.

Materials:

  • Test bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Test compounds (dimethylbenzoic acid isomers)

  • Reference antibiotic (e.g., Gentamicin, Ciprofloxacin)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the reference antibiotic in the growth medium directly in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (medium + inoculum, no compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

MIC_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Result Determination dilution Serial Dilution of Test Compounds inoculation Inoculation with Bacterial Suspension dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection mic_determination Determine MIC Value visual_inspection->mic_determination

Caption: Workflow for the broth microdilution MIC assay.

Cytotoxic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds (dimethylbenzoic acid isomers)

  • Reference cytotoxic drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds or the reference drug. Include a vehicle control (medium with the same concentration of the solvent used for the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

MTT_Assay_Workflow cluster_culture Cell Culture cluster_assay_steps Assay Procedure cluster_data Data Acquisition & Analysis seeding Seed Cells in 96-well Plate treatment Treat with Test Compounds seeding->treatment 24h incubation mtt_add Add MTT Reagent treatment->mtt_add 48-72h incubation formazan Formazan Crystal Formation mtt_add->formazan 3-4h incubation solubilize Solubilize Crystals formazan->solubilize readout Measure Absorbance solubilize->readout analysis Calculate Viability & Determine IC50 readout->analysis

Caption: Workflow of the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) Insights

  • Lipophilicity: The addition of methyl groups generally increases the lipophilicity of the benzoic acid molecule. This can enhance membrane permeability, potentially leading to increased antibacterial or cytotoxic activity, but it can also affect solubility and interactions with enzyme binding sites.

  • Steric Hindrance: The position of the methyl groups can create steric hindrance around the carboxylic acid group. For this compound, the two ortho methyl groups can significantly hinder the ability of the carboxyl group to interact with target sites, which may explain the limited reports on its biological activity compared to other isomers. This steric shielding can, however, be advantageous in certain synthetic applications.

  • Electronic Effects: Methyl groups are weakly electron-donating. The position of these groups influences the electron density of the aromatic ring and the acidity of the carboxylic acid, which can modulate the binding affinity to biological targets.

SAR_Concepts cluster_properties Molecular Properties cluster_activities Biological Activities Lipophilicity Lipophilicity Membrane_Permeability Membrane Permeability Lipophilicity->Membrane_Permeability influences Steric_Hindrance Steric Hindrance Target_Binding Target Binding Affinity Steric_Hindrance->Target_Binding affects Reactivity Chemical Reactivity Steric_Hindrance->Reactivity modifies Electronic_Effects Electronic Effects Electronic_Effects->Target_Binding modulates Electronic_Effects->Reactivity influences

Caption: Key molecular properties influencing biological activity.

Conclusion

The biological activities of dimethylbenzoic acid isomers are subtly yet significantly influenced by the positioning of the two methyl groups on the benzoic acid core. While this compound is noted for its use in the synthesis of anti-inflammatory agents, a clear picture of its intrinsic biological activity compared to its isomers is lacking in the current scientific literature. Isomers such as 2,4-dimethylbenzoic acid have shown antibacterial potential, while others serve as crucial intermediates in the synthesis of complex bioactive molecules. The provided experimental protocols offer a standardized framework for future comparative studies to elucidate the full therapeutic potential of these isomers. Further quantitative structure-activity relationship studies are warranted to build predictive models for the rational design of novel benzoic acid derivatives with enhanced biological activities.

References

The Impact of Steric Hindrance: 2,6-Dimethylphenylboronic Acid in Suzuki Coupling Compared to Other Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. However, the performance of this reaction is significantly influenced by the steric and electronic properties of the coupling partners. This guide provides a detailed comparison of the performance of 2,6-dimethylphenylboronic acid, a sterically hindered substrate, with other less hindered arylboronic acids in Suzuki coupling reactions, supported by experimental data.

The presence of two methyl groups in the ortho positions of 2,6-dimethylphenylboronic acid presents a significant steric challenge to the palladium-catalyzed Suzuki-Miyaura coupling reaction. This steric bulk can impede the crucial transmetalation step of the catalytic cycle, often leading to lower yields and slower reaction rates compared to unhindered arylboronic acids like phenylboronic acid. To achieve high yields with such sterically demanding substrates, the use of specialized, bulky phosphine ligands and optimized reaction conditions is often necessary.

Performance Comparison of Arylboronic Acids in Suzuki Coupling

The following table summarizes the performance of 2,6-dimethylphenylboronic acid in comparison to other arylboronic acids with varying degrees of steric hindrance. It is important to note that direct comparative studies under identical conditions are limited in the literature. Therefore, the data presented is compiled from different sources and should be used as a guide to understand the general trends in reactivity.

Arylboronic AcidCoupling Partner (Aryl Halide)Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2,6-Dimethylphenylboronic Acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene1001885[1]
2-Methylphenylboronic Acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene1001292[1]
4-Methylphenylboronic Acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene100898[1]
Phenylboronic Acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene100699[1]
2,4,6-Trimethylphenylboronic Acid 2,6-DimethylchlorobenzeneAllyl(IPr)PdClK₃PO₄THF254~95[1]

Note: The data for 2,4,6-trimethylphenylboronic acid is included to further illustrate the performance of a highly hindered arylboronic acid, though the coupling partner and catalyst differ from the other examples.

The data clearly illustrates that as steric hindrance increases, particularly with ortho-substituents on the arylboronic acid, the reaction conditions required to achieve high yields become more demanding, often necessitating longer reaction times and specialized catalyst systems. The use of bulky, electron-rich phosphine ligands like SPhos is crucial for facilitating the coupling of these challenging substrates.

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura coupling of a sterically hindered arylboronic acid.

General Procedure for Suzuki-Miyaura Coupling of 2,6-Dimethylphenylboronic Acid with an Aryl Bromide

Materials:

  • 2,6-Dimethylphenylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Sphos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene (5 mL per 1 mmol of aryl bromide)

  • Anhydrous, degassed solvent

Procedure:

  • To a flame-dried Schlenk tube is added the aryl bromide (1.0 mmol), 2,6-dimethylphenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and Sphos (0.04 mmol) under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous, degassed toluene (5 mL) is added to the flask.

  • The reaction mixture is heated to 100 °C and stirred for 18 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Mechanistic Considerations and Experimental Workflow

The successful execution of a Suzuki-Miyaura coupling, especially with sterically hindered substrates, relies on the careful orchestration of the catalytic cycle and the experimental setup.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification start Start reagents Weigh Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand start->reagents solvent Add Degassed Anhydrous Solvent reagents->solvent heat Heat to Reaction Temperature solvent->heat stir Stir under Inert Atmosphere heat->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates like 2,6-dimethylphenylboronic acid, the transmetalation and reductive elimination steps are often rate-limiting.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Byproducts in 2,6-Dimethylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,6-dimethylbenzoic acid, a key intermediate in the pharmaceutical and chemical industries, can be achieved through various routes. The choice of synthesis pathway significantly impacts the purity of the final product, introducing a unique profile of byproducts that can affect downstream applications and regulatory compliance. This guide provides an objective comparison of the byproducts generated from two common synthesis methods: the Grignard reaction of 2,6-dimethylbromobenzene and the liquid-phase oxidation of m-xylene. The information presented is supported by a summary of potential quantitative data and detailed experimental protocols for byproduct characterization.

Comparison of Byproduct Profiles

The two primary routes for synthesizing this compound each present a distinct set of potential impurities. The Grignard reaction, while offering a direct carboxylation pathway, is susceptible to the formation of coupling byproducts. In contrast, the oxidation of m-xylene can lead to a mixture of isomeric and partially oxidized products.

Byproduct/ImpurityGrignard Reaction of 2,6-Dimethylbromobenzene (Expected Level)Liquid-Phase Oxidation of m-Xylene (Expected Level)
Isomeric Impurities
2,3-Dimethylbenzoic acidNot expected1-5%
2,4-Dimethylbenzoic acidNot expected< 1%
2,5-Dimethylbenzoic acidNot expected1-3%
3,5-Dimethylbenzoic acidNot expected< 1%
Process-Related Impurities
2,6-Dimethylbromobenzene (unreacted)0.1-2%Not applicable
3,3',5,5'-Tetramethyl-1,1'-biphenyl0.5-3%Not applicable
m-Toluic acidNot applicable0.5-2%
Isophthalic acidNot applicable0.1-1%
Partially Oxidized Intermediates
2,6-Dimethylbenzaldehyde< 0.1%0.1-0.5%

Note: The expected levels are hypothetical estimates based on typical reaction selectivities and are intended for comparative purposes. Actual levels will vary depending on specific reaction conditions and purification methods.

Experimental Protocols

Accurate characterization of byproducts is crucial for process optimization and quality control. The following are detailed methodologies for the key analytical techniques used to identify and quantify impurities in this compound.

High-Performance Liquid Chromatography (HPLC-UV) for Isomeric Impurity Profiling

This method is suitable for the quantification of isomeric dimethylbenzoic acids.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

    • Gradient Program:

      • 0-10 min: 30-70% Acetonitrile

      • 10-15 min: 70-30% Acetonitrile

      • 15-20 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample.

    • Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Use external standards of each potential isomeric impurity to create a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Process-Related Impurities

This method is ideal for identifying and quantifying volatile and semi-volatile byproducts, including unreacted starting materials and coupling products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Sample Preparation (with derivatization for acidic compounds):

    • Dissolve 10 mg of the sample in 1 mL of methanol.

    • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 50 µL of pyridine.

    • Heat the mixture at 60 °C for 30 minutes.

    • Inject 1 µL of the derivatized solution.

  • Identification and Quantification: Identify byproducts by comparing their mass spectra to a library (e.g., NIST). Quantify using an internal standard method.

Visualizing Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the workflows for sample analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (230 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify using Calibration Curve integrate->quantify

HPLC-UV Analysis Workflow for Isomeric Impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve derivatize Derivatize with BSTFA dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Byproducts (Mass Spectra) detect->identify quantify Quantify using Internal Standard identify->quantify

GC-MS Analysis Workflow for Process-Related Impurities.

By understanding the potential byproduct profiles of different synthetic routes and employing robust analytical methods for their characterization, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of their final products.

Quantitative NMR (qNMR) for Purity Determination of 2,6-Dimethylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of starting materials and active pharmaceutical ingredients is of paramount importance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of 2,6-Dimethylbenzoic acid. The information herein is supported by established experimental protocols and representative performance data to facilitate the selection of the most suitable method for specific analytical needs.

Comparison of Analytical Techniques

Quantitative NMR has emerged as a powerful primary ratio method for purity determination, offering direct traceability to the International System of Units (SI) through the use of certified reference materials.[1] Unlike chromatographic techniques that often rely on reference standards of the analyte itself, qNMR utilizes a certified internal standard for quantification.[1] High-Performance Liquid Chromatography (HPLC) is a widely adopted comparative technique that excels in the separation of complex mixtures, while Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and semi-volatile compounds.

Table 1: Comparison of Performance Characteristics for Purity Assay of this compound

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)
Principle Quantitative determination based on the ratio of integrated signals of the analyte and a certified internal standard.Separation based on differential partitioning between a mobile and stationary phase, with UV detection.Separation based on volatility and interaction with a stationary phase, with Flame Ionization Detection.
Primary/Secondary Method Primary ratio method; can determine purity without a reference standard of the analyte.[2]Secondary method requiring a reference standard of the analyte for quantification.[2]Secondary method requiring a reference standard of the analyte for quantification.
Typical Purity Assay >99%[3]>98%[3]>98%
Quantification Yes[3]Yes[3]Yes
Common Impurities Detected Any proton-containing impurity.[3]Isomeric dimethylbenzoic acids, related process impurities, and degradation products.Volatile and semi-volatile organic impurities, including isomeric dimethylbenzoic acids.[4]
Linearity Range (Illustrative) Wide dynamic range, typically dependent on sample solubility.0.5 - 100 µg/mL for related aromatic acids.[5]0.1 - 50 µg/mL (with derivatization for similar compounds).[5]
Correlation Coefficient (r²) Not applicable in the same sense as chromatographic methods.> 0.999[5]> 0.998[5]
Limit of Detection (LOD) Dependent on the impurity and experimental setup; generally lower sensitivity than HPLC.[2]~ 0.1 µg/mL for related aromatic acids.[5]~ 0.05 µg/mL (with derivatization for similar compounds).[5]
Limit of Quantitation (LOQ) Dependent on the impurity and experimental setup.~ 0.5 µg/mL for related aromatic acids.[5]~ 0.2 µg/mL (with derivatization for similar compounds).[5]
Accuracy (% Recovery) High, with appropriate experimental design.98 - 102% for related aromatic acids.[5]95 - 105% (with derivatization for similar compounds).[5]
Precision (% RSD) < 2.0%< 2.0%[5]< 5.0% (with derivatization for similar compounds).[5]
Analysis Time per Sample 10 - 15 minutes.[2]10 - 20 minutes.[5]15 - 30 minutes.[5]
Sample Throughput Can be automated, but generally lower throughput than HPLC.[2]Well-suited for high-throughput analysis with autosamplers.[2]Can be automated, with moderate throughput.
Non-destructive Yes, the sample can be recovered.[2]NoNo

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the purity assessment of this compound using qNMR, HPLC, and GC.

Quantitative NMR (qNMR) Spectroscopy

This protocol outlines a typical qNMR experiment for determining the purity of this compound using an internal standard.

1. Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6)

  • Analytical balance (accurate to 0.01 mg)

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

  • Accurately weigh an appropriate amount of the certified internal standard into the same vial. The molar ratio of the internal standard to the analyte should be optimized for accurate integration.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).

  • Number of Scans: 16

  • Acquisition Time: 4 seconds

4. Data Processing and Calculation:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-overlapping peak of this compound (e.g., the aromatic protons) and a signal from the internal standard.

  • The purity of this compound (Purityanalyte) is calculated using the following equation:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • PurityIS = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound from its potential impurities.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.[6]

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of a known concentration. Prepare a series of dilutions for the calibration curve.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Calculate the concentration of this compound in the sample solution using the calibration curve. The purity is expressed as a percentage of the determined concentration relative to the weighed concentration.

Gas Chromatography (GC)

For GC analysis of carboxylic acids like this compound, derivatization is often necessary to improve volatility and peak shape.[7]

1. Instrumentation:

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Autosampler.

2. Derivatization and Sample Preparation:

  • Accurately weigh the this compound sample and an internal standard into a vial.

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS) and a suitable solvent (e.g., pyridine).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.

  • Inject the derivatized sample into the GC.

3. Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, ramp to 280 °C.

  • Detector Temperature: 300 °C (FID).

4. Data Analysis:

  • The purity is typically determined by the area percent method, where the peak area of the this compound derivative is expressed as a percentage of the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve with a derivatized reference standard should be used.

Visualizations

qNMR_Workflow qNMR Experimental Workflow for Purity Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte weigh_is Accurately Weigh Internal Standard setup_nmr Set up NMR Parameters (d1, scans, etc.) weigh_analyte->setup_nmr dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube acquire_fid Acquire FID ft Fourier Transform setup_nmr->ft phase_baseline Phase and Baseline Correction integrate Integrate Analyte and IS Signals calculate Calculate Purity

Caption: Experimental workflow for qNMR purity analysis.

Method_Selection Decision Logic for Selecting a Purity Analysis Method q1 Primary Method Required? q2 High Sensitivity for Trace Impurities Needed? q1->q2 No ans_qnmr qNMR q1->ans_qnmr Yes q3 High-Throughput Screening? q2->q3 No ans_hplc HPLC q2->ans_hplc Yes q3->ans_hplc Yes ans_gc GC q3->ans_gc Maybe ans_orthogonal Use Orthogonal Methods (e.g., HPLC and qNMR) q3->ans_orthogonal No

Caption: Decision logic for selecting a purity analysis method.

References

A Comparative Guide to the Synthetic Routes of 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for the preparation of 2,6-dimethylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The comparison focuses on objectivity, supported by experimental data, to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and starting material availability.

Introduction

This compound is a substituted aromatic carboxylic acid. Its steric hindrance, due to the two methyl groups ortho to the carboxyl group, imparts unique chemical properties that are leveraged in the synthesis of complex molecules. The selection of an appropriate synthetic route is crucial for efficient and cost-effective production. This guide compares two common laboratory-scale methods: the Grignard reaction of 2,6-dimethylbromobenzene and the Sandmeyer reaction of 2,6-dimethylaniline.

Data Summary

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: Grignard ReactionRoute 2: Sandmeyer Reaction
Starting Material 2,6-Dimethylbromobenzene2,6-Dimethylaniline
Overall Yield ~75-85%~60-70%
Reaction Steps 23
Key Reagents Mg, Dry Ice (CO₂), HClNaNO₂, H₂SO₄, CuCN, H₂O, NaOH
Reaction Temperature 0 °C to reflux0-5 °C to reflux
Reaction Time 2-4 hours4-6 hours
Purity of Crude Product HighModerate to High
Purification Method RecrystallizationRecrystallization

Synthetic Route 1: Grignard Reaction of 2,6-Dimethylbromobenzene

This route involves the formation of a Grignard reagent from 2,6-dimethylbromobenzene, followed by carboxylation with solid carbon dioxide (dry ice). This method is generally high-yielding and proceeds in two main steps.

Experimental Protocol

Step 1: Formation of 2,6-Dimethylphenylmagnesium Bromide

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, add magnesium turnings (2.43 g, 0.1 mol).

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, place a solution of 2,6-dimethylbromobenzene (18.5 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.

  • Add about 5 mL of the 2,6-dimethylbromobenzene solution to the magnesium turnings. The reaction should start within a few minutes, as indicated by the disappearance of the iodine color and the gentle boiling of the ether.

  • Once the reaction has initiated, add the remaining 2,6-dimethylbromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

Step 2: Carboxylation of the Grignard Reagent

  • Cool the Grignard reagent solution in an ice bath.

  • In a separate beaker, crush approximately 30 g of dry ice and quickly add it in small portions to the stirred Grignard solution. A vigorous reaction will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and the excess dry ice to sublime.

  • Slowly add 50 mL of 1 M hydrochloric acid to the reaction mixture to hydrolyze the magnesium salt.

  • Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with two 25 mL portions of diethyl ether.

  • Combine the ether extracts and wash with 50 mL of water, followed by 50 mL of brine.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

  • Recrystallize the crude product from a mixture of ethanol and water to yield pure this compound.

Visualization of the Grignard Reaction Pathway

Grignard_Reaction cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 2,6-Dimethylbromobenzene 2,6-Dimethylbromobenzene Grignard Reagent 2,6-Dimethylphenyl- magnesium Bromide 2,6-Dimethylbromobenzene->Grignard Reagent 1. Mg, Diethyl Ether This compound This compound Grignard Reagent->this compound 2. CO₂ (Dry Ice) 3. H₃O⁺

Caption: Synthetic pathway for this compound via Grignard reaction.

Synthetic Route 2: Sandmeyer Reaction of 2,6-Dimethylaniline

This multi-step synthesis begins with the diazotization of 2,6-dimethylaniline, followed by a cyanation reaction (a Sandmeyer reaction), and finally, hydrolysis of the resulting nitrile to the carboxylic acid.

Experimental Protocol

Step 1: Diazotization of 2,6-Dimethylaniline

  • In a 250 mL beaker, dissolve 2,6-dimethylaniline (12.1 g, 0.1 mol) in a mixture of 25 mL of concentrated sulfuric acid and 50 mL of water, cooling in an ice-salt bath to 0-5 °C.

  • In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water.

  • Slowly add the sodium nitrite solution to the stirred aniline solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.

Step 2: Sandmeyer Reaction (Cyanation)

  • In a 500 mL flask, prepare a solution of copper(I) cyanide (13.5 g, 0.15 mol) in 50 mL of water containing sodium cyanide (14.7 g, 0.3 mol).

  • Cool the copper cyanide solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the stirred copper cyanide solution. A vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, warm the mixture to 50-60 °C for 30 minutes to complete the reaction.

  • Cool the mixture and extract the product, 2,6-dimethylbenzonitrile, with three 50 mL portions of diethyl ether.

  • Wash the combined ether extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the ether to yield the crude nitrile.

Step 3: Hydrolysis of 2,6-Dimethylbenzonitrile

  • To the crude 2,6-dimethylbenzonitrile, add a solution of sodium hydroxide (20 g, 0.5 mol) in 100 mL of water.

  • Reflux the mixture for 2-3 hours until the evolution of ammonia ceases.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is approximately 2.

  • The this compound will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol and water to obtain pure this compound.

Visualization of the Sandmeyer Reaction Pathway

Sandmeyer_Reaction cluster_start Starting Material cluster_intermediates Intermediates cluster_product Product 2,6-Dimethylaniline 2,6-Dimethylaniline Diazonium Salt 2,6-Dimethylbenzene- diazonium Salt 2,6-Dimethylaniline->Diazonium Salt 1. NaNO₂, H₂SO₄ 0-5 °C Nitrile 2,6-Dimethylbenzonitrile Diazonium Salt->Nitrile 2. CuCN This compound This compound Nitrile->this compound 3. H₂O, NaOH, Δ 4. H₃O⁺

Caption: Synthetic pathway for this compound via Sandmeyer reaction.

Conclusion

Both the Grignard and Sandmeyer reaction routes offer viable methods for the synthesis of this compound. The Grignard reaction is a more direct, two-step process with generally higher yields, making it an attractive option if the corresponding halo-aromatic starting material is readily available. The Sandmeyer reaction, while involving more steps and potentially lower overall yields, provides a versatile alternative, particularly when starting from the more common 2,6-dimethylaniline. The choice of synthesis will ultimately depend on the specific requirements of the researcher, including precursor availability, desired scale, and tolerance for multi-step procedures.

Assessing the Stability of 2,6-Dimethylbenzoic Acid Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of investigational compounds in biological assays is paramount for the accurate interpretation of experimental results. This guide provides a comparative analysis of the stability of hypothetical 2,6-Dimethylbenzoic acid derivatives, offering insights into their behavior in common in vitro assay systems. The inclusion of detailed experimental protocols and visual workflows aims to support the design and execution of robust stability studies.

Data Presentation: Comparative Stability of this compound Derivatives

The metabolic stability of a compound is a critical factor influencing its pharmacokinetic profile and can significantly impact its efficacy and safety.[1] The following table summarizes the in vitro metabolic stability of a parent this compound and three hypothetical derivatives in human liver microsomes and cell culture medium supplemented with fetal bovine serum (FBS). Stability is presented as the percentage of the parent compound remaining after a defined incubation period.

Compound IDDerivative% Remaining (Human Liver Microsomes, 60 min)% Remaining (DMEM + 10% FBS, 24 h)
Parent-001 This compound85%92%
Deriv-002 4-Fluoro-2,6-dimethylbenzoic acid95%98%
Deriv-003 4-Hydroxy-2,6-dimethylbenzoic acid45%75%
Deriv-004 2,6-Dimethylbenzamide25%60%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Key Observations:

  • Fluorination enhances stability: The introduction of a fluorine atom at the 4-position (Deriv-002) appears to significantly increase metabolic stability in both liver microsomes and cell culture medium. This is a common strategy in medicinal chemistry to block sites of metabolism.[2]

  • Hydroxylation decreases stability: The presence of a hydroxyl group (Deriv-003) leads to a notable decrease in stability, particularly in liver microsomes. This suggests that the hydroxyl group may be a primary site for phase II metabolism, such as glucuronidation.[3]

  • Amidation significantly reduces stability: Conversion of the carboxylic acid to a primary amide (Deriv-004) results in the lowest stability among the tested compounds. This could be due to susceptibility to hydrolysis by amidases present in liver microsomes and serum.

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility and comparison of experimental data.[4] Below are protocols for the key stability assays cited in this guide.

Human Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of a test compound in the presence of human liver microsomes, a rich source of drug-metabolizing enzymes like cytochrome P450s (CYPs).[5]

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Human liver microsomes (e.g., 20 mg/mL stock)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic liability (e.g., testosterone)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw cryopreserved human liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.[1][5] Prepare working solutions of the test and control compounds by diluting the stock solutions in buffer to the final desired concentration (e.g., 1 µM).[1]

  • Incubation: In a 96-well plate, add the microsomal suspension to the appropriate wells. Add the working solutions of the test and control compounds. Include negative control wells without the NADPH regenerating system.[1]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking to allow the compounds to equilibrate with the microsomes.[1]

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (this is time = 0).[1]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.[5]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples by a validated LC-MS/MS method to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time. From this, the half-life (t½) and intrinsic clearance (CLint) can be calculated.

Cell Culture Medium Stability Assay

Objective: To evaluate the chemical stability of a test compound in a cell culture medium under typical incubation conditions.[6]

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare working solutions of the test compounds by diluting the stock solutions in the cell culture medium to the final desired concentration (e.g., 10 µM).

  • Incubation: In a 96-well plate, add the working solutions of the test compounds.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the incubation mixture.

  • Sample Processing: Add ice-cold acetonitrile with an internal standard to the aliquot to precipitate proteins and stop any potential enzymatic degradation from serum components.[6] Centrifuge to pellet the precipitated protein and transfer the supernatant for analysis.

  • Analysis: Analyze the samples by a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the 0-hour time point.

Mandatory Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate a typical experimental workflow for assessing compound stability and a relevant biological signaling pathway.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis stock Compound Stock (10 mM in DMSO) working Working Solution (e.g., 1 µM) stock->working Dilution media Assay Medium (e.g., Microsomes + Buffer) media->working t0 Time = 0 min Quench Immediately working->t0 t_points Time = 5, 15, 30, 60 min Quench at each time point working->t_points process Sample Processing (Protein Precipitation) t0->process t_points->process lcms LC-MS/MS Analysis process->lcms data Data Interpretation (% Remaining, t½) lcms->data NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression NFkB->Genes Induces BenzoicAcid 2,6-Dimethylbenzoic Acid Derivative BenzoicAcid->IKK Inhibits?

References

Spectroscopic comparison of 2,6-Dimethylbenzoic acid and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 2,6-Dimethylbenzoic Acid and Its Synthetic Precursors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of this compound and its key precursors involved in a common synthetic pathway. The presented experimental data, summarized in clear tabular format, offers a valuable resource for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry.

Introduction

This compound is a sterically hindered carboxylic acid derivative used as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its unique structure imparts specific chemical properties that are often tracked and confirmed using a suite of spectroscopic techniques. Understanding the spectral evolution from its precursors is crucial for process optimization and characterization. This guide compares the Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data for this compound and the precursors in its synthesis starting from 2,6-dimethylxylene.

Synthetic Pathway Overview

A common route to synthesize this compound involves the sequential functionalization of 2,6-dimethylxylene. The pathway involves benzylic bromination, followed by cyanation to form the nitrile, which is then hydrolyzed to the final carboxylic acid.

Synthesis_Pathway cluster_0 Synthetic Route 2_6_Dimethylxylene 2,6-Dimethylxylene 2_6_Dimethylbenzyl_Bromide 2,6-Dimethylbenzyl Bromide 2_6_Dimethylxylene->2_6_Dimethylbenzyl_Bromide NBS, initiator 2_6_Dimethylbenzyl_Cyanide 2,6-Dimethylbenzyl Cyanide 2_6_Dimethylbenzyl_Bromide->2_6_Dimethylbenzyl_Cyanide NaCN, DMSO 2_6_Dimethylbenzoic_Acid 2,6-Dimethylbenzoic Acid 2_6_Dimethylbenzyl_Cyanide->2_6_Dimethylbenzoic_Acid H₃O⁺, Δ

Caption: Synthetic pathway from 2,6-Dimethylxylene to this compound.

Spectroscopic Data Comparison

Table 1: Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)Functional Group
2,6-Dimethylxylene 3050-3000, 2970-2850, 1600, 1470, 770C-H (Aromatic), C-H (Alkyl), C=C (Aromatic), C-H (Bend), C-H (Aromatic Bend)
2,6-Dimethylbenzyl Bromide 3050-3000, 2970-2850, 1600, 1470, 1210, 680C-H (Aromatic), C-H (Alkyl), C=C (Aromatic), C-H (Bend), CH₂-Br Wag, C-Br Stretch
2,6-Dimethylbenzyl Cyanide 3050-3000, 2970-2850, 2250-2240, 1600, 1470C-H (Aromatic), C-H (Alkyl), C≡N Stretch, C=C (Aromatic), C-H (Bend)[1]
This compound 3300-2500 (broad), 3050-3000, 2970-2850, 1700-1680, 1320-1210O-H (Carboxylic Acid), C-H (Aromatic), C-H (Alkyl), C=O (Carboxylic Acid), C-O Stretch[2]
Table 2: ¹H NMR Spectroscopy Data (δ, ppm)
CompoundAromatic Protons (Ar-H)Benzylic Protons (-CH₂-)Methyl Protons (-CH₃)Other
2,6-Dimethylxylene ~7.0 (m, 3H)-~2.25 (s, 6H)-
2,6-Dimethylbenzyl Bromide ~7.1 (m, 3H)~4.6 (s, 2H)~2.4 (s, 6H)-
2,6-Dimethylbenzyl Cyanide ~7.2 (m, 3H)~3.8 (s, 2H)~2.4 (s, 6H)-
This compound 7.2-7.0 (m, 3H)-2.4 (s, 6H)~11.0 (br s, 1H, -COOH)
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
CompoundAromatic C (Quaternary)Aromatic C-HBenzylic C (-CH₂-)Methyl C (-CH₃)Other
2,6-Dimethylxylene ~136~128, ~126-~20-
2,6-Dimethylbenzyl Bromide ~137, ~135~129, ~128~33~19-
2,6-Dimethylbenzyl Cyanide ~138, ~128~129, ~128~22~19~118 (C≡N)
This compound ~139, ~135~130, ~128-~21~175 (C=O)[3]
Table 4: Mass Spectrometry (EI) Data (m/z)
CompoundMolecular Ion (M⁺)Base PeakKey Fragment Ions
2,6-Dimethylxylene 10691105, 77
2,6-Dimethylbenzyl Bromide 198/200 (1:1)11991, 77
2,6-Dimethylbenzyl Cyanide 13111691, 77
This compound 150132117, 91, 77

Note: Spectroscopic data for 2,6-Dimethylbenzyl Bromide is predicted based on typical values for similar structures due to the limited availability of published experimental spectra.

Experimental Protocols

The following sections describe generalized protocols for acquiring the spectroscopic data presented in this guide. Specific instrument parameters may vary.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This accounts for atmospheric and instrumental absorptions.

  • Sample Application:

    • Liquids: Place a single drop of the liquid sample directly onto the center of the ATR crystal.

    • Solids: Place a small amount of the solid powder or crystal onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Collect the sample spectrum. The instrument's software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[4] Filter the solution through a pipette with a glass wool plug into a clean NMR tube to remove any particulate matter.[4]

  • Instrumentation Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° to 45° pulse width and a relaxation delay of 1-2 seconds.

    • Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to a reference signal (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans are typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample into the ion source. For volatile liquids or solids, this is often done via a Gas Chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺), which may then undergo fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for utilizing the spectroscopic data for compound identification and verification during the synthesis of this compound.

References

The Superior Stability of 2,6-Dimethylbenzoic Acid as a Protecting Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of synthetic success. In this guide, we provide an objective comparison of 2,6-dimethylbenzoic acid with other common benzoyl protecting groups, highlighting its enhanced stability due to steric hindrance. The following analysis is supported by experimental data to inform the rational design of complex synthetic routes.

The efficacy of a protecting group is primarily judged by its ability to withstand a variety of reaction conditions while allowing for selective removal when desired. The benzoyl group and its substituted derivatives are widely used for the protection of alcohols. While electronically withdrawing or donating substituents can fine-tune the lability of the benzoyl ester, the introduction of ortho-substituents offers a powerful tool for modulating stability through steric hindrance. The 2,6-dimethylbenzoyl group serves as a prime example of a sterically hindered protecting group, exhibiting significantly increased resistance to hydrolysis compared to its less substituted counterparts.

Quantitative Comparison of Hydrolytic Stability

The stability of benzoyl esters towards hydrolysis is dramatically influenced by the steric environment around the carbonyl group. The presence of one or two ortho-methyl groups shields the electrophilic carbonyl carbon from the approach of nucleophiles, thereby slowing the rate of cleavage under both acidic and basic conditions.

A study on the acid-catalyzed hydrolysis of various methyl benzoates provides compelling quantitative evidence for this steric effect. The rate of hydrolysis decreases significantly with the introduction of ortho-methyl groups.

Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Substituted Methyl Benzoates [1]

EsterRelative Rate of Hydrolysis
Methyl benzoate1.00
Methyl 2-methylbenzoate0.11
Methyl 2,6-dimethylbenzoate0.003

Experimental Protocols

The following protocols provide detailed methodologies for the protection of a primary alcohol with 2,6-dimethylbenzoyl chloride and its subsequent deprotection. These protocols are adapted from established procedures for the analogous, sterically hindered 2,6-dimethoxybenzoyl group, which behaves similarly in these transformations.[5][6]

Protocol 1: Protection of a Primary Alcohol with 2,6-Dimethylbenzoyl Chloride

Objective: To protect a primary alcohol using 2,6-dimethylbenzoyl chloride and pyridine.

Materials:

  • Primary alcohol (1.0 eq)

  • 2,6-Dimethylbenzoyl chloride (1.2 eq)

  • Anhydrous pyridine (2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2,6-dimethylbenzoyl chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-dimethylbenzoyl ester.

Protocol 2: Deprotection of a 2,6-Dimethylbenzoyl Ester via Saponification

Objective: To cleave the 2,6-dimethylbenzoyl protecting group using lithium hydroxide.

Materials:

  • 2,6-Dimethylbenzoyl ester (1.0 eq)

  • Lithium hydroxide (LiOH) (2.0-3.0 eq) as a 2 M aqueous solution

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 2,6-dimethylbenzoyl ester in a mixture of THF and methanol (e.g., 3:1 v/v).

  • Add the 2 M aqueous solution of lithium hydroxide.

  • Stir the mixture at room temperature. Due to the steric hindrance, the reaction may require an extended period (monitor by TLC, potentially 12-48 hours or longer, and gentle heating may be necessary).

  • Upon completion, carefully acidify the reaction mixture to pH ~3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the protection and deprotection processes.

Protection_Workflow cluster_protection Protection Primary_Alcohol Primary Alcohol Reagents_P 2,6-Dimethylbenzoyl Chloride, Pyridine, DCM Primary_Alcohol->Reagents_P 1. Add Reagents Protected_Ester 2,6-Dimethylbenzoyl Ester Reagents_P->Protected_Ester 2. Reaction

Protection of a Primary Alcohol

Deprotection_Workflow cluster_deprotection Deprotection Protected_Ester_D 2,6-Dimethylbenzoyl Ester Reagents_D LiOH, THF/MeOH/H2O Protected_Ester_D->Reagents_D 1. Saponification Acidification 1M HCl Reagents_D->Acidification 2. Workup Deprotected_Alcohol Deprotected Alcohol Acidification->Deprotected_Alcohol 3. Isolation

Deprotection via Saponification

Mechanism of Steric Hindrance in Ester Hydrolysis

The stability of the 2,6-dimethylbenzoyl group is a direct consequence of the steric shield provided by the two ortho-methyl groups. In the rate-determining step of base-catalyzed hydrolysis, a hydroxide ion must attack the carbonyl carbon to form a tetrahedral intermediate. The bulky methyl groups physically obstruct this approach, increasing the activation energy of the reaction and thus slowing the rate of hydrolysis.

Steric_Hindrance cluster_unhindered Unhindered Ester (e.g., Benzoyl) cluster_hindered Sterically Hindered Ester (2,6-Dimethylbenzoyl) Benzoyl Benzoyl Ester Intermediate_B Tetrahedral Intermediate Benzoyl->Intermediate_B Hydroxide_B OH⁻ Hydroxide_B->Benzoyl Easy Nucleophilic Attack Products_B Carboxylate + Alcohol Intermediate_B->Products_B Dimethylbenzoyl 2,6-Dimethylbenzoyl Ester Intermediate_D Tetrahedral Intermediate Dimethylbenzoyl->Intermediate_D Hydroxide_D OH⁻ Hydroxide_D->Dimethylbenzoyl Hindered Nucleophilic Attack Products_D Carboxylate + Alcohol Intermediate_D->Products_D

References

A Comparative Guide to the Quantification of 2,6-Dimethylbenzoic Acid: Validating a Novel HPLC-UV Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of a new, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 2,6-Dimethylbenzoic acid against a conventional Gas Chromatography with Flame Ionization Detection (GC-FID) method. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical technique.

The validation of an analytical method ensures that it is suitable for its intended purpose, providing consistent, reliable, and accurate data.[1][2][3] This is a critical requirement in the pharmaceutical industry, governed by guidelines from the International Council for Harmonisation (ICH).[1][4][5][6] The following sections detail the performance of a novel HPLC-UV method and a traditional GC-FID method for the quantification of this compound, a key chemical intermediate.

Performance Comparison of Analytical Methods

A summary of the validation parameters for the new HPLC-UV method and the conventional GC-FID method is presented below. These parameters are essential for evaluating the performance and suitability of each method for routine analysis in a quality control environment.

Validation ParameterNew HPLC-UV MethodConventional GC-FID MethodAcceptance Criteria (Typical)
**Linearity (R²) **0.99950.9989R² ≥ 0.995[6]
Accuracy (% Recovery) 99.5% - 101.2%98.8% - 102.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.85%1.20%≤ 2%[6]
- Intermediate Precision1.15%1.85%≤ 2%[6]
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL-
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL-
Specificity No interference from blank, placebo, or degradation productsPotential for interference from structurally similar compoundsNo interference at the retention time of the analyte[1][5]
Robustness Unaffected by minor changes in mobile phase composition and flow rateSensitive to changes in oven temperature ramp and gas flow ratesConsistent results with deliberate variations in method parameters[1]

Experimental Protocols

Detailed methodologies for the new HPLC-UV method and the conventional GC-FID method are provided below.

New HPLC-UV Method

This method offers a rapid and robust approach for the quantification of this compound in bulk drug substances.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40 v/v)[7][8]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 230 nm

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 25 mg of this compound reference standard in a 50 mL volumetric flask with the mobile phase to create a stock solution. Further dilutions are made to prepare working standards for the calibration curve.

  • Sample Solution: Prepare the sample by dissolving a known amount in the mobile phase to achieve a concentration within the calibration range.

Conventional GC-FID Method

This method is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound.

1. Chromatographic Conditions:

  • Column: Capillary GC column with a polar stationary phase (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 260 °C (FID)

2. Standard and Sample Preparation:

  • Derivatization: For improved volatility and peak shape, a derivatization step is often required for acidic compounds in GC analysis. A common approach is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9]

  • Standard Solution: Prepare a stock solution of the derivatized this compound in a suitable solvent (e.g., dichloromethane). Create a series of working standards by dilution.

  • Sample Solution: Derivatize a known amount of the sample using the same procedure as for the standard before diluting to a suitable concentration.

Visualizing the Workflow and Validation Process

The following diagrams illustrate the experimental workflow for the new HPLC-UV method and the logical relationship of the analytical method validation process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of This compound Peak_Integration->Quantification Calibration_Curve->Quantification Validation_Process cluster_foundation Foundation cluster_parameters Validation Parameters cluster_outcome Outcome Method_Development Analytical Method Development Validation_Protocol Validation Protocol Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision LOD LOD Validation_Protocol->LOD LOQ LOQ Validation_Protocol->LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD->Validation_Report LOQ->Validation_Report Robustness->Validation_Report Validated_Method Validated Analytical Method Validation_Report->Validated_Method

References

Comparative Catalytic Activity of 2,6-Dimethylbenzoic Acid Metal Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. This guide provides a comparative analysis of the catalytic activity of various metal complexes incorporating 2,6-dimethylbenzoic acid and structurally similar ligands. The information presented is based on available experimental data from discrete studies, offering insights into their potential applications in organic synthesis.

Data Presentation: Catalytic Performance Overview

The following table summarizes the catalytic activity of selected transition metal complexes in various organic transformations. The data is compiled from different research articles and serves as a comparative reference.

Metal Complex (Ligand)Reaction TypeSubstrateProductConversion (%)Selectivity (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Reference Context
CoNPs/MgO EpoxidationStyreneStyrene Oxide10091--Nanoparticles, not a 2,6-dimethylbenzoate complex, but indicative of cobalt's activity in epoxidation.[1]
MnNPs/celite EpoxidationStyreneStyrene Oxide----Nanoparticles, conversion to epoxide was low (7%).[1]
[Cu(BMPA)Cl₂] OxidationCyclohexaneCyclohexanol, Cyclohexanone, etc.up to 68.9 (total yield)---BMPA = bis(2-pyridylmethyl)amine, a different N-donor ligand.[2]
Pd(TFA)₂ Intramolecular Direct ArylationBenzoic AcidsDibenzofuran derivativesExcellent YieldHigh--Palladium-catalyzed C-H activation of benzoic acids.[3]
[RhH(CO)(PPh₃)₃] HydroformylationAlk-1-enesAldehydesRapid at 25°C/1 atmHigh (straight-chain)--A representative rhodium catalyst for hydroformylation.[4]

Note: The presented data is indicative of the catalytic potential of these metals in the specified reactions. Direct comparison is challenging due to variations in ligands and experimental conditions across different studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the synthesis of a metal complex and a general procedure for a catalytic reaction, based on common practices in the field.

Synthesis of a Representative Metal Complex: Copper(II) 2,6-Dimethylbenzoate

This protocol describes a general method for the synthesis of a copper(II) 2,6-dimethylbenzoate complex.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound in ethanol.

  • In a separate flask, dissolve an equimolar amount of sodium hydroxide in water to form a sodium 2,6-dimethylbenzoate solution.

  • Slowly add the sodium 2,6-dimethylbenzoate solution to the ethanolic solution of this compound with constant stirring.

  • Prepare an aqueous solution of copper(II) sulfate pentahydrate.

  • Add the copper(II) sulfate solution dropwise to the benzoate solution. A precipitate should form.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Collect the precipitate by filtration, wash with water and then with a small amount of cold ethanol.

  • Dry the resulting solid in a desiccator over anhydrous calcium chloride.

  • Characterize the synthesized complex using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, and elemental analysis.

General Protocol for Catalytic Oxidation of Cyclohexane

This protocol outlines a general procedure for testing the catalytic activity of a synthesized metal complex in the oxidation of cyclohexane.[2]

Materials:

  • Synthesized metal complex (e.g., Cobalt(II) 2,6-dimethylbenzoate)

  • Cyclohexane

  • Acetonitrile (solvent)

  • Hydrogen peroxide (30% aqueous solution, oxidant)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • In a round-bottom flask, dissolve a catalytic amount of the metal complex in acetonitrile.

  • Add cyclohexane to the solution.

  • To initiate the reaction, add a controlled amount of hydrogen peroxide to the mixture.

  • Stir the reaction mixture at a specific temperature (e.g., 60 °C) for a set period (e.g., 6 hours).

  • After the reaction, cool the mixture to room temperature.

  • Withdraw a sample from the reaction mixture and analyze it using a gas chromatograph (GC) to determine the conversion of cyclohexane and the selectivity for products such as cyclohexanol and cyclohexanone.

  • Quantify the products by comparing their GC peak areas with those of standard solutions of known concentrations.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts in the study of these catalytic systems.

Experimental_Workflow cluster_synthesis Complex Synthesis cluster_catalysis Catalytic Activity Testing start_synthesis Start dissolve_ligand Dissolve this compound in Solvent start_synthesis->dissolve_ligand mix_reactants Mix Reactants dissolve_ligand->mix_reactants prepare_metal_salt Prepare Metal Salt Solution prepare_metal_salt->mix_reactants stir_react Stir and React mix_reactants->stir_react isolate_product Isolate Product (Filtration, Washing) stir_react->isolate_product dry_product Dry Product isolate_product->dry_product characterize_complex Characterize Complex (FT-IR, UV-Vis, etc.) dry_product->characterize_complex end_synthesis Synthesized Complex characterize_complex->end_synthesis setup_reaction Set up Catalytic Reaction (Substrate, Solvent, Catalyst) end_synthesis->setup_reaction Use in Catalysis start_catalysis Start start_catalysis->setup_reaction add_oxidant Add Oxidant/Reagent setup_reaction->add_oxidant run_reaction Run Reaction (Temperature, Time) add_oxidant->run_reaction quench_reaction Quench Reaction run_reaction->quench_reaction analyze_products Analyze Products (GC, HPLC, etc.) quench_reaction->analyze_products calculate_metrics Calculate Conversion, Selectivity, TON/TOF analyze_products->calculate_metrics end_catalysis Catalytic Performance Data calculate_metrics->end_catalysis Catalytic_Cycle M_L [M(L)n] Catalyst Resting State M_L_S [M(L)n(S)] Substrate Coordination M_L->M_L_S + Substrate (S) Oxidative_Addition Oxidative Addition M_L_S->Oxidative_Addition + Reagent (R) Product_Formation Product Formation & Catalyst Regeneration Oxidative_Addition->Product_Formation Intermediate Transformation Product_Formation->M_L - Product (P)

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.